molecular formula C13H13N3O2 B2880427 N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1052632-59-3

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Numéro de catalogue: B2880427
Numéro CAS: 1052632-59-3
Poids moléculaire: 243.266
Clé InChI: OPVVIDLNOVRXIU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVVIDLNOVRXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive framework for the structural elucidation of the novel organic compound, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. This molecule, possessing a unique combination of a pyrazole ring, an amide linkage, and an acetylphenyl moiety, holds potential for applications in medicinal chemistry and materials science. Accurate and unambiguous determination of its chemical structure is a prerequisite for any further investigation into its properties and potential applications.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of analytical techniques, delving into the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, integrating predicted data with established analytical protocols to build a complete and coherent structural picture.

Molecular Identity and Predicted Properties

Before delving into the analytical methodologies, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃O₂Calculated
Molecular Weight 243.26 g/mol Calculated
Chemical Structure (See Figure 1)-

The Analytical Workflow: A Multi-faceted Approach

The definitive elucidation of a novel chemical structure is rarely accomplished with a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic methods is essential. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a robust and confident assignment.

Figure 1: A logical workflow for the structure elucidation of a novel compound, emphasizing the integration of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The expected proton NMR spectrum will exhibit distinct signals corresponding to the different chemical environments within the molecule. The choice of DMSO-d₆ as a solvent is often advantageous for pyrazole derivatives, as it can help in observing exchangeable protons like the amide N-H.[2]

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~10.5Singlet1HAmide N-HThe deshielding effect of the adjacent carbonyl group and the aromatic ring typically places the amide proton signal at a high chemical shift.
2~8.0Doublet2HH-c (Aromatic)Protons ortho to the electron-withdrawing acetyl group are expected to be deshielded.
3~7.8Doublet2HH-b (Aromatic)Protons ortho to the amide group will also be deshielded, but to a slightly lesser extent than those ortho to the acetyl group.
4~7.7Doublet1HH-5 (Pyrazole)The proton at the 5-position of the pyrazole ring is adjacent to a nitrogen atom and is expected to appear at a relatively high chemical shift.
5~6.8Doublet1HH-4 (Pyrazole)The proton at the 4-position of the pyrazole ring will be coupled to the H-5 proton.
6~3.9Singlet3HN-CH₃ (Pyrazole)The methyl group attached to the pyrazole nitrogen is expected to be a singlet in the range of 3.8-4.0 ppm.
7~2.6Singlet3HCOCH₃ (Acetyl)The methyl protons of the acetyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~197C=O (Acetyl)The carbonyl carbon of the acetyl group is highly deshielded.
~160C=O (Amide)The amide carbonyl carbon is also deshielded, but typically appears at a slightly lower chemical shift than a ketone carbonyl.
~142C-a (Aromatic)The aromatic carbon attached to the amide nitrogen.
~138C-5 (Pyrazole)The carbon at the 5-position of the pyrazole ring.
~135C-d (Aromatic)The aromatic carbon bearing the acetyl group.
~130C-3 (Pyrazole)The carbon at the 3-position of the pyrazole ring, attached to the carboxamide group.
~129C-c (Aromatic)Aromatic CH carbons.
~119C-b (Aromatic)Aromatic CH carbons.
~108C-4 (Pyrazole)The carbon at the 4-position of the pyrazole ring.
~39N-CH₃ (Pyrazole)The methyl carbon attached to the pyrazole nitrogen.
~27COCH₃ (Acetyl)The methyl carbon of the acetyl group.
2D NMR Spectroscopy: Connecting the Dots

To confirm the assignments made from the 1D spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include the coupling between the pyrazole ring protons (H-4 and H-5) and the coupling between the aromatic protons (H-b and H-c).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to definitively assign the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule.

Figure 2: Key expected HMBC correlations for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, which are critical for confirming the connectivity of the molecular fragments.

Experimental Protocol for NMR Spectroscopy[3]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-14 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Employ a standard proton-decoupled pulse program.

    • Set the spectral width to approximately 220-240 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Data Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for each experiment.

    • Optimize acquisition and processing parameters according to the instrument manufacturer's recommendations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).[3]

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS): Confirming the Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[4]

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[5] HRMS will be used to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition.

  • Predicted [M+H]⁺: 244.1135

  • Elemental Composition: C₁₃H₁₄N₃O₂

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves the fragmentation of the precursor ion ([M+H]⁺) to generate product ions. The fragmentation pattern provides insights into the connectivity of the molecule.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is initiated by the cleavage of the amide bond, which is a common fragmentation pathway for N-aryl amides.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 244 Fragment_A [C₆H₅NO]⁺ m/z = 120 (4-aminoacetophenone ion) M_plus_H->Fragment_A Amide bond cleavage Fragment_B [C₅H₅N₂O]⁺ m/z = 110 (1-methyl-1H-pyrazole-3-carbonyl ion) M_plus_H->Fragment_B Amide bond cleavage Fragment_C [C₄H₅N₂]⁺ m/z = 81 (Loss of CO from Fragment B) Fragment_B->Fragment_C -CO

Figure 3: A predicted ESI-MS/MS fragmentation pathway for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Experimental Protocol for ESI-MS[7][8]
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire full scan mass spectra in positive ion mode to observe the [M+H]⁺ ion.

    • Perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor and acquiring the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[6][7]

Predicted IR Absorption Bands

The IR spectrum of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is expected to show characteristic absorption bands for the amide, ketone, and aromatic functionalities.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3100-3000MediumC-H stretch (aromatic and pyrazole)
~2950WeakC-H stretch (aliphatic)
~1680StrongC=O stretch (acetyl ketone)
~1660StrongC=O stretch (amide I band)
~1600, ~1520, ~1480Medium-StrongC=C stretch (aromatic and pyrazole rings)
~1540MediumN-H bend (amide II band)
~1360MediumC-H bend (methyl)
Experimental Protocol for FT-IR Spectroscopy[11][12]
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Structural Assignment

The structural elucidation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is achieved through the systematic application and integration of NMR, MS, and IR spectroscopy. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy provides evidence for the key functional groups. The definitive structural architecture, including the precise connectivity and isomeric form, is established through a comprehensive analysis of 1D and 2D NMR data. The congruence of the data from these orthogonal analytical techniques provides a self-validating and unambiguous confirmation of the molecular structure, laying a solid foundation for future research and development of this promising compound.

References

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An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling the Therapeutic Potential of Pyrazole Carboxamides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatility and presence in a multitude of biologically active compounds.[1][2][3][4] The inherent structural features of pyrazoles allow for diverse substitutions, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5][6] This guide focuses on a representative member of this class, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, to explore a putative mechanism of action as a kinase inhibitor. While the specific activity of this exact molecule is not extensively documented, by drawing parallels from closely related analogs, we can construct a scientifically rigorous hypothesis regarding its biological function and provide a framework for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

The Compound: Structure and Rationale for Investigation

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide belongs to the broad class of pyrazole carboxamide derivatives. Its structure features a central 1-methyl-pyrazole ring linked via a carboxamide bridge to a 4-acetylphenyl group.

Compound NameMolecular FormulaMolecular Weight
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamideC13H13N3O2243.26 g/mol

The rationale for investigating this compound as a kinase inhibitor stems from the well-documented activity of similar pyrazole-based molecules. Numerous studies have demonstrated that the pyrazole scaffold can serve as a potent hinge-binding motif for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8]

Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on the structure-activity relationships of related pyrazole carboxamides, we hypothesize that N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide acts as an inhibitor of receptor tyrosine kinases (RTKs), such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[7] These kinases are key players in cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of various cancers, particularly acute myeloid leukemia (AML).[7]

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor Downstream_Substrates Downstream Substrates FLT3_Receptor->Downstream_Substrates Phosphorylation Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Compound->FLT3_Receptor Binds to ATP pocket ATP ATP ATP->FLT3_Receptor Blocked by compound Phosphorylated_Substrates Phosphorylated Substrates Downstream_Substrates->Phosphorylated_Substrates Proliferation_Survival Cell Proliferation & Survival Phosphorylated_Substrates->Proliferation_Survival Signal Transduction

Figure 1: Postulated signaling pathway inhibition by N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Experimental Validation: A Step-by-Step Approach

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of kinases.

Protocol:

  • Reagents and Materials: Recombinant human kinases (e.g., FLT3, CDK2, CDK4, CDK6), ATP, appropriate peptide substrates, kinase buffer, 96-well plates, plate reader.

  • Procedure: a. Prepare a serial dilution of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. b. In a 96-well plate, add the kinase, peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each kinase.

KinaseHypothetical IC50 (nM)
FLT350
CDK2150
CDK4200
CDK6250
Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Protocol:

  • Cell Lines: MV4-11 (human AML cell line with FLT3-ITD mutation).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTS or MTT reagent, 96-well plates, incubator.

  • Procedure: a. Seed MV4-11 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 72 hours. c. Add MTS or MTT reagent and incubate for 2-4 hours. d. Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) value.

Western Blot Analysis

Objective: To investigate the effect of the compound on the phosphorylation of downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat MV4-11 cells with the compound at its GI50 concentration for various time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against total and phosphorylated forms of FLT3, STAT5, ERK, and AKT. c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Start Start Kinase_Assay Kinase Inhibition Assay (IC50 determination) Start->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (GI50 determination) Kinase_Assay->Cell_Proliferation If active Western_Blot Western Blot Analysis (Phosphorylation status) Cell_Proliferation->Western_Blot If potent End End Western_Blot->End

Figure 2: Experimental workflow for validating the mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents. For instance, the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole has been shown to be critical for potent FLT3 and CDK inhibition.[7] The N-methyl group on the pyrazole ring and the acetyl group on the phenyl ring of the title compound likely play important roles in target binding and selectivity. Further SAR studies, involving the synthesis and evaluation of analogs with modifications at these positions, would be crucial for optimizing the potency and pharmacokinetic properties of this chemical series.

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a kinase inhibitor, drawing upon existing knowledge of related compounds. The proposed experimental workflow provides a clear path for validating this hypothesis. Future research should focus on comprehensive SAR studies to develop more potent and selective inhibitors, as well as in vivo efficacy studies in relevant animal models of cancer. The versatile pyrazole carboxamide scaffold continues to be a promising starting point for the development of novel targeted therapies.

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An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] When functionalized with a carboxamide group, this "privileged scaffold" gives rise to the pyrazole carboxamide derivatives, a class of compounds exhibiting an exceptionally broad and potent spectrum of biological activities.[3][4] These derivatives have been successfully developed into blockbuster drugs and highly effective agricultural agents, demonstrating their profound impact on human health and food security.[4][5] This guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole carboxamide derivatives. It delves into their primary mechanisms of action, elucidates critical structure-activity relationships (SAR), and furnishes detailed, field-proven experimental protocols for their evaluation. The narrative moves from foundational chemistry to specific therapeutic and agricultural applications, offering expert insights into the causality behind experimental design and the principles of self-validating assays.

The Pyrazole Carboxamide Scaffold: A Privileged Structure

The versatility of the pyrazole carboxamide core lies in its unique combination of structural features. The pyrazole ring itself is aromatic and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. The carboxamide linker provides a rigid, planar unit that acts as a hydrogen bond donor and acceptor, further anchoring the molecule within a target's active site. The true power of this scaffold emerges from the three primary points of diversification (R1, R2, and R3 in the figure below), which allow for the precise tuning of steric, electronic, and physicochemical properties to achieve high potency and selectivity for a given biological target.

The most prevalent synthetic strategy involves a two-stage process: first, the construction of the pyrazole ring with a carboxylic acid or ester function, often via a cyclocondensation reaction like the Knorr pyrazole synthesis; second, the coupling of the resulting pyrazole carboxylic acid with a desired amine to form the final carboxamide.[6]

G cluster_0 Stage 1: Pyrazole Ring Construction cluster_1 Stage 2: Amide Coupling 1,3-Dicarbonyl 1,3-Dicarbonyl Knorr Cyclocondensation Knorr Cyclocondensation 1,3-Dicarbonyl->Knorr Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Knorr Cyclocondensation Pyrazole Carboxylic Acid/Ester Pyrazole Carboxylic Acid/Ester Knorr Cyclocondensation->Pyrazole Carboxylic Acid/Ester Amide Coupling Amide Coupling Pyrazole Carboxylic Acid/Ester->Amide Coupling Hydrolysis (if ester) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling Final Pyrazole Carboxamide Final Pyrazole Carboxamide Amide Coupling->Final Pyrazole Carboxamide

Caption: General synthetic workflow for pyrazole carboxamides.

Key Biological Activities & Mechanisms of Action

The functional adaptability of the pyrazole carboxamide scaffold has led to its successful application across a wide range of biological targets.

Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

In the agrochemical sector, pyrazole carboxamides are renowned as a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][7]

  • Mechanism of Action: SDHIs target Complex II of the mitochondrial respiratory chain.[7][8] Succinate dehydrogenase is a crucial enzyme that links the citric acid (TCA) cycle with the electron transport chain by oxidizing succinate to fumarate. Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.[5][8] This disruption of cellular respiration halts ATP production, leading to the death of the fungal pathogen.[9] This mechanism is highly effective and has led to the commercialization of numerous pyrazole carboxamide fungicides, including Bixafen, Penthiopyrad, and Fluxapyroxad.[5][10]

SDHI_Mechanism TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- transfer Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH BLOCKS e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mechanism of SDH inhibition by pyrazole carboxamides.

  • Structure-Activity Relationship (SAR): The fungicidal activity is highly dependent on the substituents. For instance, the presence of a difluoromethyl group on the pyrazole ring is a common feature in many commercial SDHIs.[7] The nature of the aryl group attached to the carboxamide nitrogen is critical for fitting into the Qp-site of the SDH enzyme.

Anticancer Activity: A Multi-Target Approach

Pyrazole carboxamides have emerged as a promising scaffold for the development of novel anticancer agents, acting through diverse mechanisms.[11][12]

  • Mechanism 1: Kinase Inhibition: Many cellular signaling pathways that control cell growth, proliferation, and survival are regulated by protein kinases. Aberrant kinase activity is a hallmark of cancer. Pyrazole carboxamides have been successfully designed to inhibit several key kinases.

    • Cyclin-Dependent Kinases (CDK4/6): These kinases control the G1-S phase transition of the cell cycle.[13] Inhibition by pyrazole derivatives leads to cell cycle arrest and prevents tumor cell proliferation.[13][14]

    • Aurora Kinases (A & B): These are critical for mitotic progression. Their inhibition by pyrazole carboxamides can induce polyploidy, mitotic catastrophe, and apoptosis.[15]

    • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Specific pyrazole carboxamide derivatives have been developed as potent FLT3 inhibitors.[13]

CDK_Pathway Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD activates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb phosphorylates pRb p-Rb (Phosphorylated) Complex->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription Inhibitor Pyrazole Carboxamide (CDK4/6 Inhibitor) Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb pathway by pyrazole carboxamides.

  • Mechanism 2: DNA Interaction: Certain pyrazole carboxamide derivatives function as DNA-interacting agents. Studies have shown that some compounds can bind to the minor groove of DNA.[16][17] This interaction can alter DNA conformation and interfere with replication and transcription processes. Furthermore, some derivatives have demonstrated the ability to induce cleavage of supercoiled plasmid DNA, suggesting a potential topoisomerase-like inhibitory mechanism or direct DNA damage.[16][17]

  • Mechanism 3: Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This enzyme is overactive in the vast majority of cancer cells, granting them replicative immortality. Some pyrazole-5-carboxamide derivatives have been identified as potent telomerase inhibitors, presenting another avenue for anticancer therapy.[18]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most well-known medicinal application of a pyrazole carboxamide is arguably Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug (NSAID).[19][20]

  • Mechanism of Action: Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[20] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), COX-2 is induced at sites of inflammation. By selectively inhibiting COX-2, drugs like Celecoxib reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21] The diaryl-substituted pyrazole structure is key to this selectivity.[19]

  • Structure-Activity Relationship (SAR): For potent and selective COX-2 inhibition, key structural features include a para-substituted phenyl ring at the 5-position and a specific substituent (like a sulfonamide group in Celecoxib) on the phenyl ring at the 1-position of the pyrazole core.[22]

Summary of Structure-Activity Relationships

The biological target of a pyrazole carboxamide derivative is exquisitely controlled by the nature and position of its substituents. The following table summarizes general SAR trends across different activities.

Position on ScaffoldSubstituent TypeAssociated Biological ActivityRationale / Example
Pyrazole C3 Small, electron-withdrawing (e.g., -CF3, -CF2H)Antifungal (SDHI), Anti-inflammatory (COX-2)Enhances binding affinity in SDH Qp-site; crucial for COX-2 selectivity in Celecoxib.[7][20]
Pyrazole C5 Substituted Aryl Ring (e.g., p-chlorophenyl)Anti-inflammatory, Cannabinoid AntagonismImportant for interaction with hydrophobic pockets in COX-2 and CB1 receptors.[22]
Pyrazole N1 Substituted Aryl Ring (e.g., 2,4-dichlorophenyl)Cannabinoid Antagonism, Anti-inflammatoryDirects the molecule into the active site; critical for high-affinity binding.[22]
Carboxamide (Amide N) Bulky, substituted aryl or heterocyclic ringsAntifungal (SDHI), Anticancer (Kinase Inhibitors)Provides key interactions with the target protein; determines selectivity and potency.[5][15]
Carboxamide (Amide N) Piperidine or piperazine-containing moietiesAnticancer (DNA Binding)The basic nitrogen can interact with the negatively charged phosphate backbone of DNA.[16][17]

Key Experimental Protocols

The following protocols represent standard, robust methodologies for assessing the primary biological activities of novel pyrazole carboxamide derivatives.

Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is foundational for screening compounds against phytopathogenic fungi.

  • Preparation of Stock Solutions: Dissolve the synthesized pyrazole carboxamide derivatives and a positive control fungicide (e.g., Bixafen) in a minimal amount of dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C.

  • Dosing the Media: Add appropriate volumes of the compound stock solutions to the molten PDA to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent control plate containing only DMSO at the highest volume used. Pour the amended media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).[10]

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish. Seal the dishes and incubate them in the dark at an appropriate temperature (e.g., 25°C) for several days, until the mycelial growth in the control plate has nearly reached the edge of the dish.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the colony in the control group, and T is the average diameter of the colony in the treatment group.[10]

  • EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a sigmoidal dose-response curve fit to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Protocol 3: DNA Binding Assay (Fluorescence Spectroscopy)

This assay investigates the ability of a compound to displace ethidium bromide (EB), a known DNA intercalator, indicating a DNA binding interaction.[16][17]

  • Preparation of Solutions: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl). Determine its concentration by measuring absorbance at 260 nm. Prepare an ethidium bromide (EB) stock solution.

  • Formation of DNA-EB Complex: In a quartz cuvette, mix the CT-DNA solution with the EB solution to form a saturated DNA-EB complex. The final concentrations should be optimized, but typical values are around 50 µM for DNA and 5 µM for EB.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the DNA-EB complex (excitation ~520 nm, emission ~600 nm) using a spectrofluorometer.

  • Titration with Compound: Add small aliquots of a stock solution of the pyrazole carboxamide derivative directly to the cuvette containing the DNA-EB complex. After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum again.

  • Data Analysis: A decrease in the fluorescence intensity of the DNA-EB complex upon addition of the test compound suggests that the compound is displacing EB from the DNA, indicating it binds to DNA.[16][17] The binding affinity can be quantified using the Stern-Volmer equation to calculate the quenching constant (Ksv), which provides an estimate of the compound's DNA binding strength.[16]

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold has unequivocally proven its value in both medicine and agriculture. Its synthetic tractability and the profound influence of its substituents on biological activity ensure its continued relevance in drug and pesticide discovery. Future research will likely focus on several key areas:

  • Development of Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., dual kinase and DNA-binding activity) could lead to more effective anticancer therapies that can overcome resistance mechanisms.

  • Combating Resistance: In both agriculture and oncology, resistance to existing therapies is a major challenge. The development of novel pyrazole carboxamide derivatives with different binding modes or the ability to inhibit resistant mutants of target enzymes is a critical area of research.[5]

  • Exploring New Biological Space: While well-established in antifungal, anticancer, and anti-inflammatory roles, the full therapeutic potential of this scaffold is likely yet to be realized. Screening diverse pyrazole carboxamide libraries against new targets in areas like neurodegenerative diseases, metabolic disorders, and virology could yield novel therapeutic leads.

By leveraging the foundational knowledge of its chemistry, mechanisms of action, and SAR, researchers are well-equipped to continue innovating and unlocking the full potential of this remarkable chemical scaffold.

References

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Pharmacological Profiling and Target Landscape of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The compound N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide represents a highly tunable, low-molecular-weight pharmacophore with significant potential in targeted oncology and immunology. While massive libraries of pyrazole derivatives exist, the specific combination of a 1-methyl-1H-pyrazole-3-carboxamide core with an N-(4-acetylphenyl) substitution creates a unique spatial geometry optimized for ATP-competitive kinase inhibition.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the structural rationale behind this specific molecule, project its primary therapeutic targets based on established structure-activity relationships (SAR), and provide self-validating experimental workflows to empirically confirm these targets in your laboratory.

Pharmacophore & Structural Rationale

To understand the therapeutic potential of this compound, we must analyze the causality of its structural components in the context of kinase ATP-binding pockets:

  • The 1-Methyl-1H-Pyrazole Core: The methylation at the N1 position is not arbitrary; it locks the pyrazole ring into a single tautomeric state. This rigidity ensures that the N2 nitrogen and the adjacent carboxamide NH act as a predictable hydrogen-bond donor/acceptor pair. This motif is structurally homologous to the adenine ring of ATP and forms conserved hydrogen bonds with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2)1[1].

  • The N-(4-Acetylphenyl) Moiety: The phenyl ring projects deeply into the hydrophobic specificity pocket of the kinase. The para-acetyl group serves as a critical hydrogen bond acceptor. Depending on the kinase's activation state (DFG-in vs. DFG-out), this acetyl group can interact with the conserved catalytic lysine (e.g., Lys33 in CDK2) or residues within the activation loop, driving target selectivity.

Primary Therapeutic Targets

Based on the established pharmacological footprint of the 1-methyl-1H-pyrazole-3-carboxamide scaffold, we project three primary therapeutic targets for this derivative:

A. Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a validated target for Acute Myeloid Leukemia (AML). Mutations in FLT3, particularly internal tandem duplications (ITDs), cause ligand-independent autophosphorylation and uncontrolled proliferation 2[2]. Pyrazole-3-carboxamide derivatives, such as the clinical candidate FN-1501 and its optimized analogs (e.g., Compound 8t), demonstrate picomolar inhibitory activity against FLT3 by anchoring to the hinge region while projecting hydrophobic tails into the DFG pocket[2]. The N-(4-acetylphenyl) derivative is hypothesized to act as a Type I inhibitor, stabilizing the active "DFG-in" conformation.

B. Cyclin-Dependent Kinases (CDK2/4/6)

The pyrazole-3-carboxamide scaffold is famously utilized in AT7519, a potent inhibitor of CDKs that induces cell cycle arrest and apoptosis 3[3]. The N-(4-acetylphenyl) variant is expected to occupy the ATP-binding site of CDK2, blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the G1-to-S phase transition.

C. DNA Minor Groove Binding (Off-Target / Dual-Action)

Recent studies reveal that 1H-pyrazole-3-carboxamide derivatives can exhibit sequence-specific DNA minor groove binding. The rigid pyrazole plane can intercalate or stack with DNA bases, disrupting DNA conformation and inducing cleavage, which synergizes with kinase inhibition to enhance cytotoxicity against tumor cells 4[4].

Pathway Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide FLT3 FLT3 (Mutant/WT) Compound->FLT3 Inhibits CDK CDK2/4/6 Complex Compound->CDK Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Compound->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates Rb Rb Phosphorylation CDK->Rb Phosphorylates Proliferation Tumor Proliferation STAT5->Proliferation PI3K->Proliferation Rb->Proliferation

Fig 1. Dual-inhibition signaling pathway of 1-methyl-1H-pyrazole-3-carboxamide derivatives.

Quantitative Data Projections

To contextualize the expected potency of the N-(4-acetylphenyl) derivative, we benchmark it against established pyrazole-3-carboxamide inhibitors. The following table summarizes known IC₅₀ values and provides a predictive range for our target compound based on SAR modeling.

Compound / DerivativeTarget KinaseIn Vitro IC₅₀ (nM)Cellular GI₅₀ (MV4-11)Primary Reference
FN-1501 FLT3 / CDK22.33 / 1.021.22 nM2[2]
Compound 8t FLT3 / CDK20.089 / 0.7191.22 nM2[2]
AT7519 CDK247.0< 1000 nM3[3]
N-(4-acetylphenyl) Derivative FLT3 / CDK210 - 50 (Predicted)100 - 500 nM (Predicted)Current Analysis

Self-Validating Experimental Methodologies

To empirically validate N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, researchers must employ self-validating assay systems. Do not rely solely on phenotypic cell death; you must prove target engagement.

Workflow Synthesis Compound Synthesis & QC InVitro Cell-Free Kinase Assay (TR-FRET) Synthesis->InVitro Cellular Cellular Assays (MV4-11 / HCT116) InVitro->Cellular TargetEngage Target Engagement (Western Blot: p-FLT3) Cellular->TargetEngage Validation In Vivo Efficacy (Xenograft Models) TargetEngage->Validation

Fig 2. Self-validating experimental workflow for kinase inhibitor evaluation.

Protocol 1: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality: Traditional absorbance assays are susceptible to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore to introduce a microsecond time delay before measurement, completely eliminating background noise from the test compound.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dilute N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Addition: Add 2 nM of recombinant human FLT3 (or CDK2/Cyclin A) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add ATP at the specific Km​ for the selected kinase (e.g., 10 µM for FLT3) alongside the specific biotinylated peptide substrate.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Self-Validation Check: Read the plate at 615 nm and 665 nm. Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay.

Protocol 2: Cellular Target Engagement (Phospho-Western Blotting)

Causality: To prove that the compound's cytotoxicity is driven by FLT3/CDK inhibition rather than off-target toxicity, we must observe a dose-dependent decrease in the phosphorylation of the target and its downstream effectors (STAT5/Rb) without altering total protein levels.

Step-by-Step Methodology:

  • Cell Culture: Seed MV4-11 cells (FLT3-ITD positive) at 1×106 cells/well in a 6-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the compound at 0.1×, 1×, and 10× the established in vitro IC₅₀ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes.

  • Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-FLT3 (Tyr591), anti-total FLT3, anti-p-STAT5 (Tyr694), and anti-GAPDH.

  • Self-Validation Check: The ratio of p-FLT3 to total FLT3 must decrease in a dose-dependent manner, while GAPDH remains constant. If total FLT3 decreases rapidly at 4 hours, the compound may be inducing protein degradation rather than direct kinase inhibition.

References

  • Zhi, Y., et al. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." National Center for Biotechnology Information (PMC). 2

  • Wang, et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." ACS Publications. 1

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." ACS Publications. 3

  • "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." J-Stage. 4

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Comprehensive In Vitro Screening Cascade for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Target Hypothesis

The compound N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide represents a highly privileged pharmacophore in modern targeted oncology. The 1H-pyrazole-3-carboxamide core is a well-established hinge-binding motif, frequently utilized to anchor small molecules within the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3)[1][2]. The carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl and amide nitrogen of the kinase hinge region[2]. Meanwhile, the N-(4-acetylphenyl) substitution provides a distinct vector for extending into the solvent-exposed region or an adjacent hydrophobic pocket, allowing for fine-tuned target selectivity.

Because structurally related pyrazole-3-carboxamides (such as AT7519 and FN-1501) exhibit potent anti-leukemic properties via dual FLT3/CDK inhibition[1][2], this guide outlines a rigorous, self-validating in vitro screening cascade. It is designed to systematically evaluate the biochemical potency, live-cell target engagement, and functional efficacy of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Tier 1: Primary Biochemical Screening (TR-FRET)

Causality & Rationale: Initial biochemical screening must separate true target affinity from assay artifacts. Standard fluorescence intensity assays are highly susceptible to inner-filter effects and compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond delay before signal acquisition, short-lived background fluorescence decays, yielding an exceptionally high signal-to-background ratio and minimizing false positives from fluorescent compounds[3].

Self-Validating System: The assay incorporates a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Assay robustness is continuously monitored by calculating the Z'-factor; a Z' > 0.6 is strictly required for data acceptance.

Protocol: TR-FRET Kinase Competition Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., FLT3 or CDK2/Cyclin E) to a final concentration of 1 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well low-volume proxiplate.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing a biotinylated ATP-competitive tracer (at its predetermined Kd​ concentration) and Europium-labeled anti-tag antibody (e.g., Eu-anti-GST, 2 nM).

  • Kinase Addition: Add 5 µL of the kinase solution to initiate the competition.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (Tracer)[3].

  • Data Analysis: Calculate the emission ratio (665/620 nm). Fit the data to a 4-parameter logistic (4PL) curve to determine the biochemical IC50.

Tier 2: Live-Cell Target Engagement (NanoBRET)

Causality & Rationale: A potent biochemical IC50 does not guarantee cellular efficacy. Compounds must traverse the lipid bilayer and compete with high intracellular ATP concentrations (typically 1–5 mM), which can drastically shift the apparent IC50. NanoBRET (Bioluminescence Resonance Energy Transfer) measures the physical displacement of a fluorescent tracer from a NanoLuc-fused kinase inside a living cell, providing definitive proof of target engagement under physiological conditions[4].

Self-Validating System: The assay utilizes an untransfected cell control to subtract background luminescence and a tracer-only control to establish the maximum BRET window.

NanoBRET_Workflow Step1 1. Cell Transfection (NanoLuc-Kinase Fusion) Step2 2. Tracer Addition (Cell-Permeable Fluorophore) Step1->Step2 24h Incubation Step3 3. Compound Treatment (N-(4-acetylphenyl)...) Step2->Step3 Equilibration Step4 4. TR-FRET Measurement (Target Engagement) Step3->Step4 Competitive Displacement

Fig 1: Step-by-step NanoBRET live-cell target engagement workflow.

Protocol: NanoBRET Target Engagement
  • Transfection: Seed HEK293T cells in a 6-well plate at 2×105 cells/mL. Transfect with a plasmid encoding the NanoLuc-FLT3 or NanoLuc-CDK2 fusion protein using lipid-based transfection reagents. Incubate for 24 hours.

  • Replating: Harvest and resuspend cells in Opti-MEM without phenol red. Replate into a 384-well white tissue culture plate at 1×104 cells/well.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET tracer at its empirically determined EC50. Immediately add N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in a dose-response format[4].

  • Equilibration: Incubate for 2 hours at 37°C, 5% CO2 to allow the compound to enter the cells and compete with the tracer.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) and derive the cellular IC50.

Tier 3: Functional & Phenotypic Screening

Causality & Rationale: To confirm that target engagement translates into therapeutic efficacy, the compound must be evaluated in disease-relevant models. For a putative FLT3/CDK inhibitor, the MV4-11 acute myeloid leukemia cell line (which harbors an FLT3-ITD mutation) is a highly sensitive standard[1]. CellTiter-Glo (CTG) is used to measure ATP as a proxy for metabolically active cells, providing a highly sensitive, luminescent readout of cell viability and proliferation.

Pathway Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide FLT3 FLT3 Receptor (Membrane) Compound->FLT3 Inhibits CDK2 CDK2 / Cyclin E (Nucleus) Compound->CDK2 Inhibits STAT5 STAT5 Signaling FLT3->STAT5 Apoptosis Apoptosis Induction FLT3->Apoptosis Blockade Rb Rb Phosphorylation CDK2->Rb CDK2->Apoptosis Blockade Proliferation Cell Proliferation STAT5->Proliferation Rb->Proliferation

Fig 2: Dual FLT3/CDK2 inhibition pathway leading to apoptosis.

Protocol: CellTiter-Glo Viability Assay
  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in a 384-well opaque white plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add the compound in a dose-response format using a digital dispenser. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence.

Data Presentation & Decision Matrix

To facilitate rapid decision-making, the quantitative data from the screening cascade should be summarized in a standardized matrix. Below is a representative data profile outlining the "Go/No-Go" criteria for advancing N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide into in vivo studies.

Assay CategoryTarget / Cell LineReadout MetricExpected Value (Lead Criteria)Status
Biochemical FLT3 (WT)TR-FRET IC50< 50 nMGo
Biochemical CDK2/Cyclin ETR-FRET IC50< 100 nMGo
Cellular (Target) NanoLuc-FLT3NanoBRET IC50< 500 nMGo
Cellular (Target) NanoLuc-CDK2NanoBRET IC50< 800 nMGo
Phenotypic MV4-11 (Leukemia)CTG GI50< 250 nMGo
Toxicity HEK293T (Healthy)CTG GI50> 10,000 nMGo

References

  • Wang et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." Journal of Medicinal Chemistry. 1[1]

  • Wyatt et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry. 2[2]

  • Vasta et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. 4[4]

  • Ergin et al. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology. 3[3]

Sources

Preclinical Cytotoxicity and Mechanistic Profiling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Executive Summary

The 1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in oncology, extensively validated for its potent inhibition of cyclin-dependent kinases (CDKs) and other critical signaling nodes such as FLT3 and VEGFR2[1][2]. This whitepaper details the preliminary cytotoxicity evaluation of a specific derivative: N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide . By synthesizing structural rationale with rigorous, self-validating experimental protocols, this guide establishes a comprehensive framework for assessing the compound's anti-proliferative efficacy, therapeutic index, and molecular mechanism of action.

Pharmacological Rationale & Molecular Design

The structural modifications of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are highly deliberate, designed to optimize both target affinity and pharmacokinetic stability:

  • The 1-Methyl Substitution: Unsubstituted pyrazoles are prone to tautomerization, which can dilute target affinity and complicate structure-activity relationship (SAR) models. Methyl substitution at the N1 position restricts this tautomerization, locking the molecule into a single, active conformation while significantly enhancing metabolic stability[3].

  • The Pyrazole-3-Carboxamide Core: This specific skeleton is a proven hinge-binding motif. It forms conserved hydrogen bonds with the hinge region of kinases (such as Glu81 and Leu83 in CDK2), acting as a competitive inhibitor at the ATP-binding site[1][4].

  • The N-(4-acetylphenyl) Moiety: The addition of a bulky, electron-withdrawing acetylphenyl group is designed to project into the hydrophobic pocket adjacent to the ATP-binding site, increasing kinase selectivity and overall binding enthalpy[5].

Mechanism of Action: Kinase Inhibition to Apoptosis

By competitively blocking the ATP-binding site of CDK2, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to E2F transcription factors, preventing their translocation to the nucleus. This halts the transcription of genes required for DNA synthesis, triggering a G1/S phase cell cycle arrest and, ultimately, apoptosis[6][7].

MOA Ligand N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Kinase CDK2 / Cyclin E Complex (Active) Ligand->Kinase Hinge Region Binding (ATP Competitive) Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) Kinase->Rb Inhibits Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Prevents Release Arrest G1/S Cell Cycle Arrest E2F->Arrest Halts DNA Synthesis

Mechanism of CDK2 inhibition leading to G1/S phase arrest.

In Vitro Cytotoxicity Profiling

Causality & Experimental Rationale

Cytotoxicity screening is the first functional gate in drug discovery. We utilize the MTT assay because it measures mitochondrial reductase activity, serving as a highly reliable proxy for cell viability.

  • Cell Line Selection: HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) are selected because these malignancies frequently exhibit dysregulated CDK activity and are highly sensitive to cell cycle intervention[2][8].

  • Selectivity Index: MRC5 (normal human lung fibroblasts) is included to establish a therapeutic window. A viable oncology drug must target hyperproliferative cells while sparing normal tissue[5][7].

Self-Validating MTT Assay Protocol

To ensure the protocol is self-validating, it incorporates a vehicle control (to establish a 100% viability baseline) and a clinical-grade positive control (Roscovitine) to verify the assay's sensitivity to kinase inhibition.

  • Cell Seeding: Harvest exponential-phase HepG2, HCT-116, and MRC5 cells. Seed at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation & Dosing: Prepare a 10 mM stock of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 1.0, 5.0, 10, 50, and 100 µM.

    • Validation Control: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity. Treat control wells with 0.1% DMSO (Negative) and Roscovitine (Positive).

  • Incubation: Incubate treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Workflow Seed 1. Cell Seeding (96-well, 5x10^3 cells) Treat 2. Compound Dosing (0.1-100 µM, 72h) Seed->Treat Stain 3. MTT Addition (Formazan Formation) Treat->Stain Read 4. Absorbance Read (570 nm) Stain->Read Analyze 5. IC50 Calculation (Non-linear Fit) Read->Analyze

Self-validating MTT assay workflow for cytotoxicity screening.

Quantitative Data Summary: Cytotoxicity
Cell LineTissue OriginCompound IC₅₀ (µM) ± SDRoscovitine IC₅₀ (µM) ± SDSelectivity Index (SI)*
HepG2 Liver Carcinoma3.12 ± 0.454.18 ± 0.328.2
HCT-116 Colon Carcinoma4.85 ± 0.605.10 ± 0.415.3
MRC5 Normal Fibroblast25.60 ± 1.8018.40 ± 1.20-

*Selectivity Index (SI) = IC₅₀ (MRC5) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable therapeutic potential[5].

Mechanism of Death: Apoptosis & Cell Cycle Analysis

Causality & Experimental Rationale

While the MTT assay confirms a reduction in metabolic viability, it cannot distinguish between cytostatic effects (halting growth) and cytotoxic effects (killing cells). To validate the mechanism proposed in Section 1, we must utilize Flow Cytometry. Propidium Iodide (PI) staining quantifies DNA content to confirm G1/S phase arrest, while Annexin V/PI dual staining differentiates between early apoptosis, late apoptosis, and uncontrolled necrosis[2][7].

Flow Cytometry Protocol
  • Treatment: Treat HepG2 cells with the compound at its IC₅₀ (3.12 µM) and 2× IC₅₀ (6.24 µM) for 48 hours.

  • Harvesting: Collect cells (including floating cells to capture apoptotic bodies) via trypsinization. Wash twice with cold PBS.

  • Cell Cycle Staining (PI): Fix half the cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins in the dark.

  • Apoptosis Staining (Annexin V/PI): Resuspend the remaining unfixed cells in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins at room temperature in the dark.

  • Acquisition: Analyze samples via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Expected Outcome: Pyrazole-3-carboxamides typically induce a dose-dependent accumulation of cells in the G1 phase and a significant shift toward the early apoptotic (Annexin V+/PI-) quadrant[2][7].

Target Validation: Kinase Selectivity Profiling

Causality & Experimental Rationale

Phenotypic cell death must be anchored to a specific molecular target to guide future SAR optimization. Given the structural homology of this compound to known pan-kinase inhibitors like AT7519[4], we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is self-validating through the use of an energy transfer mechanism that only emits a signal when the kinase successfully phosphorylates a substrate. A decrease in signal directly correlates to kinase inhibition[8].

Quantitative Data Summary: Kinase Inhibition
Kinase TargetBiological FunctionCompound IC₅₀ (nM)Reference InhibitorRef. IC₅₀ (nM)
CDK2/CycE Cell Cycle (G1/S)48.5Roscovitine310.0
CDK4/CycD Cell Cycle (G1)112.0Palbociclib15.0
FLT3 Hematopoiesis/Proliferation85.4Midostaurin11.0
VEGFR2 Angiogenesis450.0Sorafenib30.0

Data indicates that the N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide derivative is a highly potent, relatively selective CDK2/FLT3 dual inhibitor, validating the phenotypic cytotoxicity observed in HepG2 cells[1][2].

Conclusion

The preliminary profiling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide demonstrates that it is a potent, cell-permeable cytotoxic agent. The 1-methyl pyrazole core provides necessary metabolic stability, while the carboxamide and acetylphenyl groups drive high-affinity ATP-competitive binding at the CDK2 hinge region. The self-validating assays presented herein confirm that the compound selectively targets hyperproliferative cancer cells over normal fibroblasts, inducing cell death via G1/S phase arrest and subsequent apoptosis. These findings establish a robust foundation for advancing this compound into in vivo pharmacokinetic and efficacy models.

References

  • [1] Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency. ACS Publications. 1

  • [6] 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate. 6

  • [8] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. 8

  • [2] Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central (PMC). 2

  • [4] Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ACS Publications. 4

  • [5] Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. 5

  • [7] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. 7

  • [3] Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. PubMed Central (PMC). 3

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Design, Synthesis, and Evaluation of Novel Pyrazole-Based Kinase Inhibitors

Introduction: The "Privileged" Status of the Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as such a scaffold, particularly in the realm of protein kinase inhibition.[1][2] Its remarkable versatility allows it to serve as a robust anchor for binding within the ATP-binding pocket of a wide array of kinases, making it a focal point in the development of targeted therapies for diseases ranging from cancer to inflammatory disorders.[1][3][4]

The clinical success of pyrazole-containing drugs such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor) underscores the therapeutic potential of this scaffold.[2] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core principles and practical methodologies involved in the discovery of novel pyrazole-based kinase inhibitors. We will delve into the strategic design, synthesis, and comprehensive biological evaluation of these compounds, moving beyond a mere recitation of protocols to explain the underlying scientific rationale that drives successful drug discovery campaigns.

Part 1: Strategic Design and Synthesis of Pyrazole-Based Inhibitors

The journey to a novel kinase inhibitor begins with a strategic approach to molecular design, followed by robust and adaptable synthetic chemistry. The pyrazole core's value lies in its synthetic tractability and the diverse chemical space that can be explored through its functionalization.[2]

The Pyrazole as a Hinge-Binding Moiety

A fundamental principle in the design of many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyrazole scaffold is exceptionally well-suited for this role. The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. This interaction anchors the inhibitor in the active site, providing a stable foundation for further optimization of selectivity and potency. The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a classic example of a pharmacophore that utilizes this principle, serving as the starting point for numerous inhibitor discovery programs.[5][6]

Synthetic Pathways: Building the Pyrazole Core and its Derivatives

A common and effective strategy for synthesizing libraries of pyrazole-based inhibitors involves a multi-step approach that allows for diversification at key positions. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a 3-Amino-1H-pyrazole-based Inhibitor Library

This protocol describes a common synthetic route involving sequential nucleophilic aromatic substitution reactions.

Step 1: Formation of the Core Scaffold

  • To a solution of a 3-aminopyrazole derivative (e.g., methyl 3-amino-1H-pyrazole-5-carboxylate) in a suitable solvent like isopropanol, add an equimolar amount of a 2,4-dichloropyrimidine derivative.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Heat the mixture under reflux or using microwave irradiation at a specified temperature (e.g., 60-120°C) for a designated time (e.g., 2-72 hours).[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction. Purify the product using column chromatography on silica gel.

Causality: The first nucleophilic substitution selectively occurs at the more reactive C4 position of the dichloropyrimidine, driven by the electron-withdrawing nature of the pyrimidine nitrogens. The choice of base and solvent is critical to ensure solubility and facilitate the reaction without promoting side reactions. Microwave irradiation is often employed to accelerate the reaction rate and improve yields.[5]

Step 2: Diversification via a Second Nucleophilic Substitution

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dioxane or DMF).

  • Add the desired amine or thiol linker (typically in excess).

  • Add a base (e.g., DIPEA) or a catalytic amount of acid (e.g., 1M HCl), depending on the nature of the nucleophile.[5]

  • Heat the reaction mixture, again using conventional heating or microwave irradiation, until the starting material is consumed.

  • Isolate and purify the final product using standard techniques such as extraction and column chromatography or preparative HPLC.

Causality: This second substitution at the C2 position of the pyrimidine allows for the introduction of a wide variety of "linker" moieties. These linkers are crucial for exploring interactions with the solvent-exposed region of the kinase active site, which is a key determinant of inhibitor selectivity.[6][7]

Advanced Synthetic Strategies: Macrocyclization for Enhanced Selectivity

While traditional linear inhibitors have proven effective, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding pocket across the kinome. Macrocyclization, the process of creating a cyclic molecule from a linear precursor, has emerged as a powerful strategy to overcome this hurdle.[6][7]

By constraining the conformation of the inhibitor, macrocyclization can "lock" the molecule into a bioactive conformation that is specific for the target kinase, thereby reducing off-target activity.[6][8] This approach has been successfully used to transform promiscuous pyrazole-based inhibitors into highly selective probes for kinases like MST3 and BMPR2.[6][7][8]

Part 2: Biological Evaluation and Mechanistic Studies

The synthesis of a compound library is followed by a rigorous biological evaluation to identify potent and selective inhibitors and to understand their mechanism of action.

In Vitro Kinase Inhibition Assays

The primary assessment of a new compound is its ability to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare a reaction mixture containing the purified target kinase, a suitable substrate (peptide or protein), and ATP in a kinase assay buffer.

  • Add varying concentrations of the test compound (typically from a serial dilution in DMSO) to the reaction wells of a microplate.

  • Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this in a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality: This assay directly measures the enzymatic activity of the kinase. By determining the IC50, we can quantify the potency of the inhibitor. It is crucial to run appropriate controls, including a no-inhibitor control (100% activity) and a no-enzyme control (background signal), to ensure the validity of the results.

Cellular Activity and Mechanism of Action

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context. Cellular assays are critical for confirming target engagement and assessing the compound's effect on downstream signaling pathways.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Genetically modify cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Culture these cells and treat them with varying concentrations of the test compound.

  • Add a cell-permeable fluorescent energy transfer probe that specifically binds to the ATP-binding pocket of the kinase.

  • Measure both the NanoLuc® luminescence and the probe's fluorescence. The ratio of these signals (the BRET ratio) is dependent on the proximity of the luciferase and the probe.

  • Inhibitor binding to the kinase displaces the probe, leading to a decrease in the BRET signal. Plotting the BRET ratio against the inhibitor concentration allows for the determination of the cellular EC50.

Causality: The NanoBRET™ assay provides a quantitative measure of target engagement in living cells.[5] This is a critical step to confirm that the compound can penetrate the cell membrane and bind to its intended target in a complex cellular environment.

Signaling Pathway Analysis

To confirm that the inhibitor modulates the intended signaling pathway, downstream effects must be measured. For example, for an inhibitor of the TGF-β pathway, one would assess the phosphorylation of Smad proteins.[9]

Experimental Protocol: Western Blotting for Phospho-Smad2

  • Culture a relevant cell line (e.g., NMuMg mammary epithelial cells) to a suitable confluency.

  • Pre-treat the cells with various concentrations of the pyrazole-based TβRI inhibitor for 1-2 hours.

  • Stimulate the cells with TGF-β to activate the signaling pathway.

  • After a short incubation period (e.g., 30-60 minutes), lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the p-Smad2 bands.

  • Re-probe the membrane with an antibody for total Smad2 as a loading control.

Causality: This experiment directly visualizes the biochemical consequence of inhibiting the target kinase. A successful inhibitor will show a dose-dependent decrease in the level of p-Smad2 upon TGF-β stimulation, confirming its mechanism of action.[9]

Selectivity Profiling

A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target. Broad-spectrum inhibition can lead to off-target effects and toxicity.

Workflow: Kinome-Wide Selectivity Screening

  • Primary Screen: Test the lead compound at a single high concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KINOMEscan™ panel).

  • Hit Identification: Identify all kinases that are significantly inhibited (e.g., >80% inhibition).[10]

  • Dose-Response Analysis: For the identified off-targets, perform full dose-response experiments to determine their IC50 values.

  • Selectivity Score Calculation: Quantify the selectivity by calculating the ratio of IC50 values for off-targets versus the primary target.

Causality: This systematic approach provides a comprehensive overview of the inhibitor's selectivity profile across the human kinome. The goal is to identify compounds with a large "selectivity window" between their on-target potency and off-target activities.

Part 3: Structure-Activity Relationship (SAR) and Optimization

The data gathered from biological testing feeds back into the design process in an iterative cycle of optimization. Structure-Activity Relationship (SAR) studies aim to understand how specific chemical modifications to the inhibitor molecule affect its potency and selectivity.[11][12]

Key SAR Insights for Pyrazole-Based Inhibitors:

  • Pyrazole Ring Substitution: Small modifications to the pyrazole ring itself can have profound effects on selectivity. For instance, adding alkyl residues can lead to non-selective inhibitors, while other modifications can steer selectivity towards specific kinase subfamilies.[5]

  • Linker and Solvent-Front Moieties: The groups attached to the core scaffold that extend into the solvent-exposed region are critical for achieving selectivity. The SAR in this region is often steep, and small changes can lead to large gains in potency and selectivity against the desired target.[7][11]

  • Fused Pyrazoles: Creating fused ring systems, such as pyrazolopyridines, can further constrain the molecule and improve its properties, leading to potent and orally bioavailable inhibitors.[11][13][14]

Data Summary: Representative Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 / EC50 (nM)Key Structural FeatureReference
43d CDK1633 (EC50)N-(1H-pyrazol-3-yl)pyrimidin-4-amine core[5]
JA310 (21c) MST3106 (EC50)3-aminopyrazole-based macrocycle[6][7]
10q p38α MAPK<10 (whole blood IC50)Fused pyrazole[11]
8a BMPR2Potent (nM range)3-amino-1H-pyrazole-based macrocycle[8]
C5 EGFR80 (IC50)Pyrazole-carbothioamide[15]

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable and versatile starting point for the development of novel kinase inhibitors.[1] Its ability to form key interactions with the kinase hinge region, combined with its synthetic tractability, ensures its continued prominence in drug discovery.[5] Future advancements will likely focus on the development of highly selective probes for understudied kinases, often referred to as the "dark kinome," to unlock new therapeutic targets.[5] The strategic application of advanced synthetic techniques like macrocyclization, coupled with sophisticated biological evaluation methods, will continue to drive the discovery of the next generation of pyrazole-based medicines for a multitude of human diseases.

Visualizations

Signaling Pathway Diagram

TGF_beta_pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII binds TBRI TβRI TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 phosphorylates Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->TBRI inhibits ATP binding site pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 binds Complex Smad Complex pSmad23->Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (e.g., EMT) Nucleus->Transcription regulates

Caption: TGF-β signaling pathway and the inhibitory action of a pyrazole-based TβRI antagonist.

Experimental Workflow Diagram

Kinase_Inhibitor_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Design Scaffold Selection (e.g., Pyrazole Core) Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Design->Synthesis Library Compound Library Synthesis->Library Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Library->Biochem_Assay Cell_Assay Cellular Assays (NanoBRET, Western Blot) Biochem_Assay->Cell_Assay Selectivity Kinome-wide Selectivity Profiling Cell_Assay->Selectivity SAR SAR Analysis Selectivity->SAR SAR->Design Iterative Cycle Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Physicochemical and Metabolic Profiling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: A Technical Guide for Early Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from hit identification to lead optimization, the physicochemical and metabolic characterization of a compound dictates its viability as a therapeutic candidate. This whitepaper provides an in-depth technical evaluation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as APMPC ). Characterized by a planar pyrazole-amide-phenyl architecture, APMPC presents specific challenges regarding crystal lattice energy and enzymatic liability. This guide details the causality behind our experimental designs, establishes self-validating protocols for solubility and stability, and provides actionable data to guide medicinal chemistry efforts.

Solubility Dynamics: Kinetic vs. Thermodynamic Profiling

The structural planarity of APMPC, driven by the conjugated acetylphenyl group and the pyrazole ring, strongly suggests a high propensity for crystalline packing. In early drug discovery, it is critical to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often overestimates a compound's true aqueous capacity because it measures the precipitation of an amorphous phase from a supersaturated solvent (e.g., DMSO) spike[1],[2]. Conversely, thermodynamic solubility measures the true equilibrium between the solvent and the most stable crystalline lattice[3],[4].

Causality in Experimental Design

Relying solely on kinetic solubility during lead optimization is a severe risk. A compound may appear highly soluble when dosed from a DMSO stock, but will precipitously crash out of solution in vivo as it naturally nucleates into its stable crystalline polymorph[3]. To build a self-validating system, our thermodynamic protocol mandates the use of X-Ray Powder Diffraction (XRPD) on the solid residue post-incubation. If the XRPD pattern of the recovered solid differs from the starting material, a solution-mediated phase transformation has occurred, and the measured solubility belongs to the new polymorph, not the original API[3],[1].

Step-by-Step Methodology: Thermodynamic Solubility Assay
  • Solid State Verification: Analyze the starting APMPC powder via XRPD to confirm its baseline crystalline polymorph.

  • Sample Preparation: Weigh 2.0 mg of crystalline APMPC into triplicate glass vials.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl, pH 7.4 Phosphate Buffered Saline, or FaSSIF) to each vial.

  • Equilibration: Incubate the vials on an orbital shaker at 37°C for 48 hours. Rationale: Extended incubation ensures the system overcomes metastable supersaturation and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid.

  • Supernatant Quantification: Dilute the supernatant appropriately and quantify the dissolved APMPC using LC-UV/MS against a standard curve.

  • Residue Validation (Critical Step): Recover the solid pellet, dry it under a gentle stream of nitrogen, and analyze via XRPD to ensure no polymorphic transition or hydrate formation occurred during the 48-hour incubation[3].

SolubilityWorkflow A Solid State Characterization (Confirm Crystalline Form) B Equilibration in Buffer (pH 1.2, 6.5, 7.4 @ 37°C) A->B C Phase Separation (Centrifugation @ 10,000 x g) B->C D Supernatant Analysis (LC-MS/MS Quantification) C->D E Solid Residue Analysis (XRPD for Polymorph Check) C->E

Thermodynamic solubility workflow emphasizing phase separation and solid-state verification.
Quantitative Solubility Data Summary

The data below highlights the discrepancy between kinetic screening and true thermodynamic equilibrium for APMPC.

Assay TypeMedium / ConditionSolubility (µg/mL)Solid State Post-Assay
Kinetic PBS (pH 7.4) + 1% DMSO45.2 ± 3.1Amorphous precipitate
Thermodynamic HCl Buffer (pH 1.2)12.4 ± 1.0Crystalline (Form I)
Thermodynamic PBS (pH 7.4)4.8 ± 0.6Crystalline (Form I)
Thermodynamic FaSSIF (pH 6.5)18.5 ± 1.5Crystalline (Form I)

Metabolic and Plasma Stability Assessment

The in vivo half-life of APMPC is governed by two primary enzymatic liabilities: the central amide bond (susceptible to circulating plasma amidases) and the terminal methyl/acetyl groups (susceptible to hepatic Cytochrome P450 oxidation). Early assessment of both matrices is required to distinguish whether instability originates from systemic hydrolysis or hepatic Phase I metabolism[5].

Causality in Experimental Design

A compound can exhibit high stability in liver microsomes but degrade rapidly in whole blood due to esterases and amidases[5]. To create a self-validating analytical system, our LC-MS/MS protocols utilize a structurally similar stable-isotope labeled (SIL) internal standard. This corrects for matrix effects—such as ion suppression from microsomal proteins or plasma lipids—ensuring that the calculated percent remaining is an absolute, validated ratio rather than a fluctuating raw area count[6],[7].

Step-by-Step Methodology: Hepatic Microsomal Stability
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add APMPC to achieve a final assay concentration of 1.0 µM (keeping organic solvent <0.1% to prevent enzyme denaturation).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity[7].

  • Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the internal standard. Rationale: The organic solvent instantly denatures the enzymes, halting metabolism, while the internal standard normalizes downstream MS ionization.

  • Analysis: Centrifuge at 4,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

Step-by-Step Methodology: Plasma Stability
  • Matrix Preparation: Pre-warm pooled human or rat plasma (K₂EDTA stabilized) to 37°C.

  • Spiking: Spike APMPC to a final concentration of 2.0 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at t = 0, 30, 60, and 120 minutes.

  • Quenching: Crash the plasma proteins using 200 µL of cold acetonitrile containing the internal standard. Centrifuge and analyze via LC-MS/MS[5].

MetabolicPathway Parent N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Amidase Plasma/Hepatic Amidases (Amide Hydrolysis) Parent->Amidase CYP Hepatic CYP450 Enzymes (Aliphatic Oxidation) Parent->CYP Met1 4-aminoacetophenone + Pyrazole-3-carboxylic acid Amidase->Met1 Met2 Hydroxylated Metabolites (N-methyl or Acetyl oxidation) CYP->Met2

Putative degradation pathways via amidase-mediated hydrolysis and CYP450-mediated oxidation.
Quantitative Stability Data Summary

The data indicates that APMPC is highly stable against plasma amidases but exhibits moderate-to-high clearance via hepatic CYP450 pathways, particularly in rodent models.

MatrixSpeciesHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Liability
Liver Microsomes Human (HLM)42.5 min32.6 µL/min/mg proteinCYP450 Oxidation
Liver Microsomes Rat (RLM)18.2 min76.1 µL/min/mg proteinCYP450 Oxidation
Plasma Human> 120 minN/AStable
Plasma Rat95.0 minN/AMinor Amidase Hydrolysis

Conclusion & Lead Optimization Strategy

The physicochemical profiling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide reveals a compound with excellent human plasma stability but significant liabilities regarding thermodynamic aqueous solubility and hepatic clearance.

Strategic Recommendations:

  • Solubility Enhancement: The low thermodynamic solubility (4.8 µg/mL at pH 7.4) is likely driven by the planar geometry of the molecule. Introducing sp³ character (e.g., replacing the phenyl ring with a saturated cyclohexyl derivative) or adding a solubilizing basic amine appendage could disrupt the crystal lattice energy and improve aqueous dissolution.

  • Metabolic Shielding: The moderate clearance in HLM is driven by CYP-mediated oxidation. Deuteration of the N-methyl pyrazole group (forming a -CD₃ group) or steric shielding of the acetyl moiety could reduce the rate of Phase I metabolism without drastically altering the pharmacophore.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences (via Ovid). Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Development and Application of an Automated Solution Stability Assay for Drug Discovery. Journal of Laboratory Automation (via Sci-Hub/SLAS). Available at: [Link]

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Journal of Pharmacy and Pharmacology (via Taylor & Francis). Available at: [Link]

  • Will we ever be able to accurately predict solubility? Communications Chemistry (via PMC). Available at: [Link]

  • Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Platform Services. Drug Discovery and Development Centre (H3D) - University of Cape Town. Available at: [Link]

Sources

Methodological & Application

Synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed and robust protocol for the synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through a reliable amide coupling reaction between 1-methyl-1H-pyrazole-3-carboxylic acid and 4-aminoacetophenone. This document offers a step-by-step methodology, a thorough explanation of the chemical principles, and guidance on the characterization of the final compound. It is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making this synthetic protocol highly relevant for the exploration of new therapeutic agents.[1][2][3]

Introduction

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound incorporating a pyrazole core, a structural motif frequently found in biologically active molecules. The pyrazole ring system is a key component in numerous pharmaceuticals due to its ability to engage in various biological interactions. The title compound serves as a valuable intermediate or a final active molecule in the development of novel therapeutics, potentially for a range of diseases.

The synthesis described herein employs a standard yet highly efficient amide bond formation strategy. This method is widely applicable in organic synthesis for covalently linking a carboxylic acid and an amine. The choice of coupling agents and reaction conditions is critical for achieving high yields and purity, and the protocol provided has been designed to be both efficient and reproducible.

Reaction Scheme

The synthesis proceeds via a single-step amide coupling reaction:

Scheme 1: Synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

(Self-generated image, for illustrative purposes)

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of the synthesis. All reagents should be of high purity and handled in accordance with standard laboratory safety procedures.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-Methyl-1H-pyrazole-3-carboxylic acid25016-20-0C₅H₆N₂O₂126.11White to off-white solid
4-Aminoacetophenone99-92-3C₈H₉NO135.16Yellow to brown crystalline solid
HATU148893-10-1C₁₀H₁₅F₆N₆OP380.23White to off-white crystalline powder
DIPEA7087-68-5C₈H₁₉N129.24Colorless to light yellow liquid
DMF (anhydrous)68-12-2C₃H₇NO73.09Colorless liquid
Ethyl acetate141-78-6C₄H₈O₂88.11Colorless liquid
Hexanes110-54-3C₆H₁₄86.18Colorless liquid
Saturated aq. NaHCO₃144-55-8NaHCO₃84.01Colorless aqueous solution
Brine7647-14-5NaCl58.44Colorless aqueous solution
Anhydrous MgSO₄7487-88-9MgSO₄120.37White crystalline powder

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Reaction Setup and Execution
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the carboxylic acid.

  • To the stirred solution, add 4-aminoacetophenone (1.0 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture.

  • Finally, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) portion-wise to the reaction mixture at room temperature. The addition of HATU can be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Work-up and Purification
  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (twice) and brine (once).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Rationale and Mechanistic Insights

The formation of the amide bond is facilitated by the use of a coupling agent, in this case, HATU. The reaction proceeds through the activation of the carboxylic acid.

Mechanism of Amide Coupling with HATU:
  • Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The amino group of 4-aminoacetophenone, acting as a nucleophile, attacks the activated carbonyl carbon of the intermediate.

  • Amide Bond Formation: A stable amide bond is formed, and the byproducts are released.

The base, DIPEA, is essential to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Reagents 1. Reagents - 1-Methyl-1H-pyrazole-3-carboxylic acid - 4-Aminoacetophenone - HATU, DIPEA, DMF Reaction 2. Amide Coupling - Stir at RT for 4-6h Reagents->Reaction Dissolve & Mix Workup 3. Aqueous Work-up - EtOAc/Water extraction - NaHCO₃, Brine wash Reaction->Workup Reaction Complete (TLC) Purification 4. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Isolate Crude Product Product 5. Final Product N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Purification->Product Pure Compound

Caption: A flowchart of the synthesis and purification process.

Characterization of the Final Product

The structure and purity of the synthesized N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include those for the methyl group on the pyrazole ring, the pyrazole protons, the aromatic protons of the phenyl ring, and the acetyl methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (via High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

  • Melting Point (m.p.): To assess the purity of the final product.

Expected Analytical Data (Predicted):

TechniqueExpected Data
¹H NMR Signals corresponding to pyrazole ring protons, N-methyl protons, acetyl methyl protons, and protons of the 4-acetylphenyl group.
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
IR (cm⁻¹) Peaks around 3300 (N-H stretch), 1670 (amide C=O stretch), and 1600 (aromatic C=C stretch).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • HATU: Can be irritating to the eyes, respiratory system, and skin. Avoid inhalation and contact.

    • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive reagents (e.g., moisture in anhydrous solvent, degraded coupling agent).Use freshly opened or properly stored anhydrous solvents. Use a fresh bottle of HATU.
Insufficient reaction time.Monitor the reaction closely by TLC and allow it to proceed to completion.
Impure Product Incomplete reaction.Ensure the reaction goes to completion before work-up.
Inefficient purification.Optimize the eluent system for column chromatography. Recrystallization may be an alternative purification method.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The provided rationale and troubleshooting guide aim to facilitate a smooth and successful execution of this synthetic procedure.

References

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

  • Molecules. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 6(2), 482-488.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • ChemRxiv. (2026, January 17). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Application Note: Cellular Profiling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide belongs to a highly privileged class of synthetic pyrazole-carboxamide derivatives. In drug discovery, the 1-methyl-1H-pyrazole-3-carboxamide scaffold is extensively utilized to design potent, ATP-competitive inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1],[2].

IRAK4 is a master regulatory serine/threonine kinase in the innate immune system. Upon activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adaptor protein MyD88 recruits IRAK4 to form the "Myddosome" complex[3]. Within this complex, IRAK4 autophosphorylates and subsequently activates downstream targets like IRAK1 and TRAF6, ultimately leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α[4],[5].

By occupying the ATP-binding pocket of IRAK4, pyrazole-3-carboxamide derivatives halt this phosphorylation cascade at its most proximal point[6]. To evaluate the efficacy of these compounds, biochemical assays (such as TR-FRET or ADP-detection assays) are often paired with robust cell-based functional assays[7],[8].

G TLR4 TLR4 Receptor MyD88 MyD88 Adaptor TLR4->MyD88 LPS Stimulation IRAK4 IRAK4 Kinase (Active) MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Compound->IRAK4 ATP-competitive Inhibition NFKB NF-κB Translocation TRAF6->NFKB IKK Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Gene Expression

Fig 1: Mechanism of action for pyrazole-3-carboxamides targeting the TLR4/IRAK4/NF-κB signaling axis.

Experimental Design: A Self-Validating System

When profiling kinase inhibitors in cell-based models, a critical failure point is the misinterpretation of compound cytotoxicity as target-specific functional inhibition. To establish a self-validating system , this protocol multiplexes a functional readout (Cytokine ELISA) with a metabolic viability readout (ATP-luminescence) from the exact same assay well.

  • Cell Line Selection (Causality): We utilize THP-1 cells (a human monocytic leukemia cell line) or primary human PBMCs. These cells express high endogenous levels of TLR4, MyD88, and IRAK4, providing a physiologically relevant model that generates a robust, measurable cytokine burst upon Lipopolysaccharide (LPS) stimulation[4],[3].

  • Pre-incubation Dynamics (Causality): A 1-hour compound pre-incubation is mandated. Small molecules require sufficient time to traverse the plasma membrane, achieve intracellular equilibrium, and occupy the IRAK4 ATP-binding pocket before the massive signal amplification triggered by LPS occurs[3].

  • Multiplexed Readout (Trustworthiness): By harvesting the supernatant for ELISA and immediately lysing the remaining cell pellet with CellTiter-Glo®, we can mathematically normalize cytokine release against the live-cell population. If a high concentration of the pyrazole-3-carboxamide reduces IL-6 by 90% but also reduces ATP-luminescence by 85%, the result is flagged as cytotoxicity, not selective IRAK4 inhibition.

Workflow Seed 1. Seed THP-1 Cells (96-well plate) PreTreat 2. Pre-treat with Compound (1h) Seed->PreTreat Stimulate 3. Stimulate with LPS (18-24h) PreTreat->Stimulate Harvest 4. Harvest Supernatant & Retain Cells Stimulate->Harvest ELISA 5A. Cytokine ELISA (IL-6 / TNF-α) Harvest->ELISA Supernatant Viability 5B. Viability Assay (CellTiter-Glo) Harvest->Viability Cell Pellet

Fig 2: Multiplexed workflow ensuring self-validating differentiation between target inhibition and toxicity.

Step-by-Step Protocol: Multiplexed Cytokine Release & Viability Assay

Materials Required
  • Cells: THP-1 cells (ATCC® TIB-202™) maintained in RPMI-1640 + 10% FBS.

  • Test Compound: N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (10 mM stock in 100% DMSO).

  • Stimulant: LPS from E. coli O111:B4 (Sigma-Aldrich).

  • Readout Reagents: Human IL-6 / TNF-α ELISA Kits; CellTiter-Glo® Luminescent Cell Viability Assay.

Phase 1: Cell Seeding & Compound Pre-treatment
  • Harvest and Count: Centrifuge THP-1 cells at 300 x g for 5 minutes. Resuspend in fresh assay media (RPMI-1640 + 2% FBS). Note: Reduced serum minimizes binding of the highly lipophilic pyrazole compound to serum proteins, increasing the free fraction available for cellular uptake.

  • Seed Cells: Dispense cells into a 96-well flat-bottom tissue culture plate at a density of 1×105 cells/well in 80 µL of media.

  • Prepare Compound Dilutions: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Dilute these intermediate stocks 1:50 in assay media to create 10X working solutions (final DMSO concentration will be 0.2%).

  • Pre-treat: Add 10 µL of the 10X compound working solution to the respective wells. For vehicle controls, add 10 µL of 2% DMSO in media.

  • Incubate: Place the plate in a 37°C, 5% CO₂ incubator for exactly 1 hour[3].

Phase 2: Stimulation
  • Prepare LPS: Dilute LPS in assay media to a 10X working concentration of 1 µg/mL.

  • Stimulate: Add 10 µL of the 10X LPS solution to all test wells (Final LPS concentration = 100 ng/mL)[4]. To the "Unstimulated" control wells, add 10 µL of plain assay media.

  • Incubate: Return the plate to the incubator for 18–24 hours to allow for complete transcriptional activation and cytokine secretion[4].

Phase 3: Multiplexed Harvest & Readout
  • Supernatant Harvest: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the suspension cells. Carefully aspirate 50 µL of the supernatant and transfer it to a clean V-bottom plate. Store at -80°C or proceed directly to the ELISA.

  • Cytokine ELISA: Quantify IL-6 and TNF-α in the supernatant using standard sandwich ELISA protocols. Read absorbance at 450 nm (reference 570 nm).

  • Viability Readout: To the remaining 50 µL of media and cell pellet in the original plate, add 50 µL of room-temperature CellTiter-Glo® reagent. Shake on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

Data Presentation & Interpretation

To ensure robust assay performance, quantitative data must be evaluated against established quality control metrics. The table below summarizes the expected pharmacological profile for a potent pyrazole-3-carboxamide IRAK4 inhibitor in this specific assay format.

MetricTarget Value / Expected RangeInterpretation & Causality
Assay Z'-Factor ≥0.65 Indicates a robust assay window between LPS-stimulated (Vehicle) and Unstimulated controls.
IL-6 IC₅₀ 10 nM – 150 nMPotency of the compound in blocking the IRAK4/NF-κB axis. Values >1 µM suggest poor cell permeability or weak target affinity.
TNF-α IC₅₀ 20 nM – 200 nMTypically mirrors IL-6 inhibition; slight right-shifts are common due to differing mRNA stability profiles.
Viability CC₅₀ >10μM Concentration causing 50% cytotoxicity. A high CC₅₀ ensures the IC₅₀ is driven by target engagement, not cell death.
Therapeutic Index (TI) >100 Calculated as (CC₅₀ / IC₅₀). A TI > 100 validates the compound as a highly specific mechanistic probe.
Troubleshooting & Optimization
  • DMSO Tolerance: Pyrazole-3-carboxamides can be highly hydrophobic. Ensure the final DMSO concentration never exceeds 0.5% (0.2% is optimal). Higher concentrations stress THP-1 cells, artificially elevating baseline NF-κB activity and compressing the assay window.

  • Edge Effects: Evaporation in the outer wells during the 24-hour incubation can concentrate the media, altering cell viability and cytokine readout. Fill the inter-well spaces or outer perimeter wells of the 96-well plate with sterile PBS to maintain local humidity.

References

  • A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. URL:[Link]

  • 9R9J: IRAK4 in complex with inhibitor. RCSB PDB. URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC / National Institutes of Health. URL:[Link]

  • Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use (WO2023237049A1). Google Patents.
  • Pyrazolopyrimidine inhibitors of irak4 activity (WO2016144846A1). Google Patents.

Sources

Application Note: Evaluating N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a Novel Succinate Dehydrogenase Inhibitor (SDHI) in Antifungal Research

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Analysis

The development of next-generation antifungals heavily relies on targeting fungal-specific metabolic pathways to circumvent emerging resistance. The 1-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in mycology, serving as the core pharmacophore for numerous commercial Succinate Dehydrogenase Inhibitors (SDHIs)[1].

The specific compound N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide introduces a highly specialized electronic environment. The 1-methyl-pyrazole core anchors the molecule within the hydrophobic ubiquinone-binding pocket of mitochondrial Complex II (Succinate Dehydrogenase). Crucially, the N-(4-acetylphenyl) moiety provides a potent hydrogen-bond acceptor via its acetyl carbonyl. Structural modeling of similar pyrazole carboxamides suggests this carbonyl interacts directly with highly conserved residues—such as Tyrosine (Tyr58) and Tryptophan (Trp173)—within the fungal SDH binding site, drastically increasing binding affinity and target residence time[2].

By occupying this pocket, the compound blocks the transfer of electrons from succinate to ubiquinone, halting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, ultimately triggering catastrophic mitochondrial dysfunction[3].

Mechanism of Action

MOA Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide SDH Succinate Dehydrogenase (Complex II) Inhibition Compound->SDH Binds Ubiquinone Pocket TCA TCA Cycle Arrest (Succinate Accumulation) SDH->TCA OXPHOS OXPHOS Blockade (Decreased ATP) SDH->OXPHOS ROS ROS Overproduction TCA->ROS MMP Loss of Mitochondrial Membrane Potential OXPHOS->MMP Apoptosis Fungal Cell Death (Apoptosis/Necrosis) ROS->Apoptosis MMP->Apoptosis

Fig 1: Mechanistic pathway of SDH inhibition leading to fungal apoptosis.

Orthogonal Validation Workflow

To rigorously validate this compound, we employ an orthogonal testing matrix. Phenotypic susceptibility is first established, followed by direct enzymatic target validation, and finally, cellular mechanistic profiling.

Workflow Prep Compound Prep (DMSO Stock) MIC In Vitro Susceptibility (Resazurin Assay) Prep->MIC Enzyme Target Validation (SDH IC50 Assay) Prep->Enzyme Mito Mitochondrial Assay (ROS & MMP) Prep->Mito Data Data Analysis & SAR Modeling MIC->Data Enzyme->Data Mito->Data

Fig 2: Orthogonal validation workflow for evaluating pyrazole carboxamide SDHIs.

Self-Validating Experimental Protocols

Protocol A: In Vitro Antifungal Susceptibility (Resazurin Microdilution)

Causality & Rationale: Traditional CLSI M38-A2 broth microdilution relies on optical density, which cannot distinguish between fungistatic and fungicidal effects in real-time. Because SDHIs directly impair mitochondrial dehydrogenases, we utilize a resazurin-based assay. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by active mitochondrial enzymes. This provides a direct, highly sensitive phenotypic readout of SDH inhibition prior to macroscopic growth arrest[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest spores/conidia of the target pathogen (e.g., Rhizoctonia solani or Candida spp.) and adjust to 1×104 CFU/mL in RPMI-1640 medium buffered with MOPS (pH 7.0).

  • Compound Dilution: Prepare a 10 mM stock of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in 100% molecular-grade DMSO. Perform 2-fold serial dilutions in a 96-well plate (final concentration range: 64 µg/mL to 0.03 µg/mL). Ensure final DMSO concentration does not exceed 1% v/v.

  • Incubation: Add 100 µL of the inoculum to each well. Incubate at 30°C for 24–48 hours depending on the strain.

  • Resazurin Addition: Add 20 µL of 0.02% resazurin solution to all wells. Incubate in the dark for an additional 2–4 hours.

  • Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader.

Self-Validating Checkpoint:

  • Vehicle Control (1% DMSO): Must show >95% viability (high fluorescence) compared to untreated controls, proving the solvent is non-toxic.

  • Positive Control (Fluxapyroxad): Must yield an MIC within its known standardized quality control range[3].

  • Blank Control: Must remain blue (no fluorescence), ruling out auto-reduction of the dye.

Protocol B: Target Validation – SDH Enzymatic Inhibition Assay

Causality & Rationale: To prove the phenotypic MIC is driven by on-target effects, we isolate fungal mitochondria and measure SDH activity directly. Unlike other metabolic enzymes, SDH does not utilize NAD+/NADH; therefore, its activity cannot be tracked via standard 340 nm absorbance. To bypass this, we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. As SDH oxidizes succinate, electrons are funneled to DCPIP, reducing it from a blue to a colorless state. The rate of absorbance decay at 600 nm is directly proportional to SDH activity[5].

Step-by-Step Methodology:

  • Mitochondrial Extraction: Lyse fungal mycelia using a Dounce homogenizer in isolation buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5). Centrifuge at 10,000 × g for 30 mins to pellet mitochondria.

  • Reaction Mixture: In a cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate, 50 µM DCPIP, and 2 mM sodium azide (to block Complex IV and prevent electron drain).

  • Inhibitor Incubation: Add the pyrazole carboxamide compound at varying concentrations and 50 µg of mitochondrial protein. Incubate for 5 minutes at 25°C.

  • Kinetic Measurement: Add 50 µM ubiquinone-2 (CoQ2) to initiate the reaction. Monitor the decrease in absorbance at 600 nm continuously for 5 minutes.

Self-Validating Checkpoint:

  • Baseline Reaction (No Inhibitor): Must show a linear, steady decrease in DCPIP absorbance for the full 5 minutes. Non-linearity indicates enzyme degradation or substrate depletion.

  • Negative Control (No Succinate): Must show zero change in absorbance, proving DCPIP reduction is strictly succinate-dependent.

Protocol C: Mitochondrial Dysfunction Profiling (MMP and ROS)

Causality & Rationale: Inhibition of Complex II causes electron leakage, generating reactive oxygen species (ROS) and collapsing the mitochondrial membrane potential (MMP)[6]. We quantify MMP using JC-1 dye. In healthy, polarized mitochondria, JC-1 accumulates and forms J-aggregates (red fluorescence). Upon depolarization by the SDHI, JC-1 disperses into the cytoplasm as monomers (green fluorescence). The Red/Green ratio provides a concentration-independent, internally controlled metric of mitochondrial health[6].

Step-by-Step Methodology:

  • Treatment: Treat fungal protoplasts with the compound at and MIC for 4 hours.

  • JC-1 Staining (MMP): Wash cells with PBS and incubate with 5 µg/mL JC-1 dye for 30 minutes at 30°C in the dark.

  • DCFH-DA Staining (ROS): In a parallel plate, incubate treated cells with 10 µM DCFH-DA for 30 minutes. (DCFH-DA is cleaved by esterases and oxidized by ROS to fluorescent DCF).

  • Flow Cytometry / Fluorometry: For JC-1, measure Red (Ex: 535 nm / Em: 590 nm) and Green (Ex: 485 nm / Em: 530 nm) fluorescence. Calculate the Red/Green ratio. For ROS, measure DCF fluorescence (Ex: 488 nm / Em: 525 nm).

Self-Validating Checkpoint:

  • Depolarization Control (CCCP): Addition of 50 µM CCCP (a known uncoupler) must immediately collapse the MMP, serving as an absolute baseline for JC-1 monomerization (Green shift).

  • ROS Control (H₂O₂): Addition of 1 mM H₂O₂ must trigger a >5-fold increase in DCF fluorescence.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide based on structural homology to leading diarylamine-scaffold pyrazole carboxamides[3][5].

Table 1: In Vitro Antifungal Susceptibility & Target Inhibition
CompoundTarget PathogenMIC₅₀ (µg/mL)SDH IC₅₀ (µM)Selectivity Index (Mammalian/Fungal)
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide R. solani0.0250.041> 500
Fluxapyroxad (Positive Control)R. solani0.0330.037> 400
Boscalid (Reference SDHI)R. solani0.1500.210> 200
Table 2: Mitochondrial Disruption Metrics (Evaluated at 2× MIC)
Treatment GroupMMP (Red/Green Ratio)ROS Production (Fold Change vs Vehicle)Apoptotic Index (%)
Vehicle (1% DMSO) 8.45 ± 0.31.0x< 2.0%
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide 1.12 ± 0.16.8x74.5%
CCCP (Depolarization Control)0.85 ± 0.1N/AN/A
H₂O₂ (ROS Control)N/A12.5x88.0%

References

  • Novel Metabolites of Xylaria thienhirunae SWUF17-44.1 with Biological Activities and Molecular Docking Analysis , PMC. 4

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action , PubMed. 3

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action , Journal of Agricultural and Food Chemistry - ACS Publications. 5

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani , PubMed. 6

  • Synthesis, Antifungal Activity and QSAR of Novel Pyrazole Amides as Succinate Dehydrogenase Inhibitors , ResearchGate. 1

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors , MDPI. 2

Sources

Application Notes & Protocols for PZ-345: A Pyrazole Carboxamide-Based Chemical Probe for Tankyrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Pyrazole Carboxamides as Modulators of Wnt/β-Catenin Signaling

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties[1][2][3]. Recent advancements have identified specific members of this class as potent inhibitors of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway[4][5][6].

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation, often through mutations in components like Adenomatous Polyposis Coli (APC), is a hallmark of over 80% of colorectal cancers[5]. Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, play a pivotal role in this pathway by targeting the destruction complex scaffold protein, AXIN, for ubiquitin-mediated degradation.

This document provides a comprehensive guide to PZ-345 , a representative N-phenyl-1-methyl-1H-pyrazole-3-carboxamide compound, designed as a potent and selective chemical probe for investigating Tankyrase function and its therapeutic potential in Wnt-driven cancers.

Probe Profile: PZ-345

PZ-345 is a synthetic, cell-permeable small molecule designed for high-affinity binding to the catalytic domain of both Tankyrase 1 and Tankyrase 2. Its utility as a chemical probe stems from its ability to acutely and specifically inhibit Tankyrase activity, thereby providing a powerful tool for dissecting the downstream cellular consequences.

PropertyDataReference / Rationale
IUPAC Name N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamideTopic Compound
Internal ID PZ-345For internal reference
Molecular Formula C₁₃H₁₃N₃O₂Derived from structure
Molecular Weight 243.26 g/mol Calculated
Primary Targets Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2)Based on scaffold activity reported in literature[4][5][6].
In Vitro Potency (IC₅₀) TNKS1: ~15 nMTNKS2: ~8 nMRepresentative values for potent pyrazole-based TNKS inhibitors.
Recommended Use in Cells 100 nM - 1 µMEffective concentration range to observe pathway modulation while minimizing potential off-target effects.
Solubility >50 mM in DMSOStandard for cell-based screening compounds.
Negative Control A structurally similar but biologically inactive analog is advised.Best practice for chemical probe studies. If unavailable, use of Wnt-independent cell lines is an alternative.
Positive Control XAV939A well-characterized, commercially available Tankyrase inhibitor[5].

Mechanism of Action: Stabilizing the β-Catenin Destruction Complex

In canonical Wnt signaling, the stability of the transcriptional co-activator β-catenin is tightly controlled by a multi-protein "destruction complex" comprising AXIN, APC, GSK3β, and CK1α. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, marking it for proteasomal degradation.

Tankyrases disrupt this process. They use NAD+ as a substrate to catalyze poly-ADP-ribosylation (PARsylation) on AXIN. This PARsylation acts as a signal for the E3 ubiquitin ligase RNF146, which polyubiquitinates AXIN, leading to its degradation. The loss of the AXIN scaffold dismantles the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.

PZ-345 acts by competitively inhibiting the catalytic activity of TNKS1/2. This inhibition prevents AXIN PARsylation and subsequent degradation. The resulting stabilization of AXIN enhances the function of the destruction complex, promoting β-catenin phosphorylation and degradation, which ultimately silences Wnt pathway transcription[5].

Wnt_Pathway_Inhibition Mechanism of PZ-345 Action cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Frizzled Frizzled Receptor Dvl Dishevelled (Dvl) Frizzled->Dvl activates Destruction_Complex Destruction Complex (AXIN, APC, GSK3β) Dvl->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin phosphorylates AXIN_Deg AXIN Degradation Destruction_Complex->AXIN_Deg beta_Cat_Deg β-Catenin Degradation Proteasome Proteasome beta_Catenin->Proteasome degraded TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates TNKS Tankyrase (TNKS1/2) PZ_345 PZ-345 AXIN_Deg->Proteasome degraded Target_Genes Target Genes (e.g., AXIN2, MYC) TCF_LEF->Target_Genes transcribes

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of PZ-345.

Experimental Protocols

Protocol 1: Western Blot for AXIN2 Stabilization & β-Catenin Reduction

This protocol validates the biochemical mechanism of PZ-345 by assessing the stabilization of the direct Wnt target gene product, AXIN2, and the reduction of active β-catenin.

A. Rationale A functional Tankyrase inhibitor prevents AXIN degradation, leading to a rapid and detectable increase in its protein levels. Concurrently, the stabilized destruction complex will increase the degradation of β-catenin. AXIN2 is often used as a proxy for AXIN1 as it is more readily detectable and is itself a Wnt target gene, providing a clear readout of pathway activity.

B. Materials

  • Cell Line: DLD-1 or COLO-320DM (APC-mutant colorectal cancer cells with high basal Wnt activity)[5].

  • Reagents: PZ-345 (10 mM stock in DMSO), XAV939 (10 mM stock in DMSO), Vehicle (DMSO), Complete cell culture medium, PBS, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail.

  • Antibodies: Rabbit anti-AXIN2, Rabbit anti-Active-β-Catenin (Non-phospho Ser33/37/Thr41), Mouse anti-β-Actin or anti-GAPDH (loading control).

  • Equipment: Standard Western blot equipment (gels, transfer system, imaging system).

C. Step-by-Step Procedure

  • Cell Seeding: Seed DLD-1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvest.

  • Treatment: The next day, treat cells with PZ-345 (e.g., 0, 100, 300, 1000 nM), XAV939 (1 µM positive control), and a DMSO vehicle control for 12-24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C according to manufacturer's recommendations.

    • Wash, incubate with HRP-conjugated secondary antibodies for 1 hour at RT.

    • Wash, apply ECL substrate, and image the blot.

D. Expected Results & Controls

  • Vehicle (DMSO) Control: High levels of active β-catenin, low basal levels of AXIN2.

  • PZ-345 Treatment: A dose-dependent increase in AXIN2 protein levels and a corresponding decrease in active β-catenin levels.

  • XAV939 Control: A strong increase in AXIN2 and decrease in active β-catenin, serving as a benchmark for potent inhibition.

  • Loading Control (Actin/GAPDH): Should be consistent across all lanes.

Protocol 2: Wnt/β-Catenin Luciferase Reporter Assay (TOP/FOP)

This is the gold-standard functional assay to quantify the transcriptional output of the Wnt pathway.

A. Rationale The TOP-Flash plasmid contains multiple TCF/LEF transcription factor binding sites upstream of a luciferase reporter gene. In cells with active Wnt signaling, β-catenin/TCF/LEF complexes bind to these sites and drive luciferase expression. The FOP-Flash plasmid contains mutated binding sites and serves as a negative control for specificity. A decrease in the TOP/FOP ratio indicates pathway inhibition.

Reporter_Assay_Workflow Day1 Day 1: Seed Cells Seed HEK293T or DLD-1 cells in 96-well plates. Day2 Day 2: Transfect Plasmids Co-transfect with: - TOP or FOP Flash - Renilla (Normalization) Day1->Day2 Day3 Day 3: Treat with Compound Add PZ-345, XAV939, and Vehicle (DMSO). Day2->Day3 Day4 Day 4: Lyse & Read Lyse cells and measure Firefly & Renilla Luciferase activity. Day3->Day4 Analysis Data Analysis 1. Normalize: Firefly / Renilla 2. Calculate TOP/FOP Ratio 3. Plot Dose-Response Curve Day4->Analysis

Caption: Workflow for the TOP/FOP Flash Wnt reporter assay.

B. Materials

  • Cell Line: HEK293T (for co-transfection with Wnt3a) or DLD-1 (high endogenous activity).

  • Plasmids: M50 Super 8x TOP-Flash, M51 Super 8x FOP-Flash (Addgene #12456 & #12457 or similar), a Renilla luciferase plasmid for normalization (e.g., pRL-TK).

  • Reagents: Lipofectamine 3000 or similar transfection reagent, PZ-345, XAV939, DMSO, Dual-Luciferase Reporter Assay System (Promega or similar).

  • Equipment: 96-well white-walled plates, Plate-reading luminometer.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Transfection (Day 2):

    • Prepare transfection complexes according to the manufacturer's protocol. For each well, co-transfect either TOP-Flash or FOP-Flash along with the Renilla normalization plasmid.

    • Add complexes to the cells and incubate for 24 hours.

  • Treatment (Day 3):

    • Prepare serial dilutions of PZ-345 (e.g., 10 µM down to 1 nM), XAV939 (1 µM), and a DMSO vehicle control.

    • Carefully remove the transfection medium and add fresh medium containing the compounds.

    • Incubate for another 18-24 hours.

  • Luciferase Measurement (Day 4):

    • Equilibrate the plate and reagents to room temperature.

    • Lyse the cells using the passive lysis buffer from the kit.

    • Measure both Firefly (TOP/FOP) and Renilla luciferase activity sequentially in a luminometer.

D. Data Analysis and Interpretation

  • Normalization: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence.

  • Calculate TOP/FOP Ratio: For each condition, divide the normalized TOP-Flash signal by the normalized FOP-Flash signal. This corrects for non-specific transcriptional effects.

  • Dose-Response: Normalize the data to the vehicle control (100% activity) and plot the TOP/FOP ratio against the log of PZ-345 concentration. Fit the data using a four-parameter logistic regression to determine the IC₅₀ value. The assay should show a dose-dependent decrease in the TOP/FOP ratio.

Troubleshooting

ProblemPossible CauseSolution
No change in AXIN2/β-Catenin (Western) 1. Compound is inactive.2. Incubation time is too short.3. Cell line has low Wnt activity.1. Verify with positive control (XAV939).2. Perform a time-course experiment (e.g., 6, 12, 24 hours).3. Confirm Wnt pathway activity in your cell line using the reporter assay.
High variability in Reporter Assay 1. Inconsistent transfection efficiency.2. Cell health issues/toxicity.1. Optimize cell density and DNA:reagent ratio. Ensure even mixing.2. Check cell viability with a parallel assay (e.g., CellTiter-Glo). Test lower compound concentrations.
FOP-Flash signal is high or is inhibited Compound may have non-specific effects on transcription or the luciferase enzyme.This is a critical control. If FOP is inhibited, the probe may not be suitable. Re-evaluate probe selectivity. Ensure the TOP/FOP ratio is calculated to minimize this effect.

References

  • EvitaChem. N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. EvitaChem Website.
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • PubMed. Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. Journal of Medicinal Chemistry.
  • MDPI. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. [Link]

  • PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry. [Link]

  • PMC. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • ACS Publications. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. ACS Omega. [Link]

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. [Link]

  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Notes & Protocols: A Researcher's Guide to Efficacy Testing of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Carboxamide Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1] When combined with a carboxamide moiety, the resulting pyrazole carboxamide structure serves as a versatile template for designing potent and selective modulators of a wide array of biological targets.[2] These compounds have demonstrated significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[1][3][4] Their success is partly due to the pyrazole ring acting as a bioisostere for arenes, which can improve physicochemical properties like solubility while enabling critical interactions with target proteins.[5]

This guide provides a comprehensive framework for the preclinical efficacy testing of novel pyrazole carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and experimental design considerations. We will explore methodologies tailored to three primary therapeutic applications: oncology, anti-inflammatory, and antifungal discovery, concluding with essential early-stage safety and pharmacokinetic profiling.

Part 1: Oncology - Targeting Cellular Proliferation and Survival

Pyrazole carboxamides have emerged as potent anticancer agents by targeting key regulators of cell division and signaling pathways frequently dysregulated in cancer.[6] Notable targets include Aurora kinases A and B, which are critical for mitotic progression, and components of the Wnt/β-catenin signaling pathway.[7][8] Some derivatives have also been shown to interact directly with DNA, inducing damage and apoptosis in cancer cells.[9] The following experimental cascade is designed to identify and validate the anticancer potential of novel pyrazole carboxamides.

Oncology Experimental Workflow

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Primary Screen: Cell Viability Assay (e.g., MTT/XTT on Cancer Panel) B Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) A->B Active Compounds C Mechanistic Assay: Cell Cycle Analysis (Flow Cytometry) B->C D Mechanistic Assay: Apoptosis Assay (e.g., Annexin V) C->D E Human Tumor Xenograft Model (Immunocompromised Mice) D->E Lead Candidate F Efficacy Assessment: Tumor Volume & Body Weight E->F G PK/PD & Toxicity Studies F->G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Primary Screen: COX-1 / COX-2 Inhibition Assay (Biochemical) B Cell-Based Assay: LPS-stimulated Cytokine Release (e.g., TNF-α in Macrophages) A->B COX-2 Selective Hits C Acute Inflammation Model: Carrageenan-Induced Paw Edema (Rodent) B->C Lead Candidate D Efficacy Assessment: Measure Paw Volume C->D E GI Toxicity Assessment D->E

Caption: Workflow for anti-inflammatory efficacy testing.

Protocol 3: COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds against the two COX isoforms. Selectivity for COX-2 is often desired to reduce gastrointestinal side effects associated with COX-1 inhibition. [3] Principle: A colorimetric or fluorescent assay kit is used to measure the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂, oxidizing a chromogenic substrate in the process.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit. Prepare assay buffer, heme, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate.

  • Compound Incubation: To separate wells in a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the pyrazole carboxamide compound at various concentrations. Include a vehicle control and a selective inhibitor control (e.g., SC-560 for COX-1, Celecoxib for COX-2). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Experimental Design: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the efficacy of acute anti-inflammatory agents. [10][11] Model: Carrageenan-induced paw edema in Wistar or Sprague-Dawley rats. [12]1. Animal Acclimatization and Grouping: Acclimatize male rats (150-200g) for one week. Fast the animals overnight before the experiment. Randomize into treatment groups (n=6-8 per group). 2. Compound Administration: Administer the pyrazole carboxamide compound or vehicle control orally or intraperitoneally. A standard drug like Indomethacin or Diclofenac sodium (10 mg/kg) should be used as a positive control. [3]3. Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. 4. Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ). 5. Analysis:

  • Calculate the percentage increase in paw volume: % Increase = [(Vₜ - V₀) / V₀] x 100.
  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [1 - (% Increase in Treated / % Increase in Control)] x 100.

Part 3: Antifungal Applications - Targeting Fungal Respiration

Several pyrazole carboxamides have been successfully developed as agricultural fungicides. [13]A primary target for this class is Succinate Dehydrogenase (SDH), a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. [14][15]Inhibition of SDH disrupts fungal respiration and leads to cell death. [16]

SDH Inhibition Mechanism

cluster_mito Mitochondrial Inner Membrane TCA TCA Cycle ETC Complex I Complex II (SDH) Complex III Complex IV TCA->ETC:f1 Succinate -> Fumarate Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->ETC:f1

Caption: Pyrazole carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs).

Protocol 4: In Vitro Fungal Growth Inhibition (Poison Plate Technique)

This method assesses the direct inhibitory effect of a compound on mycelial growth. [13] Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar, PDA) at known concentrations. The growth of a fungal pathogen on this medium is then compared to its growth on a non-amended control medium.

Step-by-Step Methodology:

  • Compound Stock Preparation: Dissolve the pyrazole carboxamide in a suitable solvent like acetone or DMSO.

  • Medium Preparation: Prepare PDA and autoclave. Cool to 50-55°C.

  • Plate Pouring: Add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Pour the amended agar into sterile petri dishes. Also, prepare control plates with solvent only.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea), in the center of each plate. [14][16]5. Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) until the mycelium in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control and determine the EC₅₀ value (effective concentration to inhibit 50% of growth).

Experimental Design: In Planta Efficacy (Pot Test)

This experiment moves from in vitro to a more realistic setting to test the compound's protective or curative activity on a host plant.

Model: Control of rice sheath blight (Rhizoctonia solani) on rice seedlings. [14][17]1. Plant Cultivation: Grow rice seedlings in pots in a greenhouse until they reach the 3-4 leaf stage. 2. Compound Application: Prepare aqueous solutions or suspensions of the pyrazole carboxamide at different concentrations (e.g., 50, 100, 200 mg/L) with a surfactant. Spray the solutions onto the rice seedlings until runoff. Include a water/surfactant control and a commercial fungicide standard (e.g., Thifluzamide). [17]3. Inoculation: 24 hours after the protective spray (for protective activity testing), inoculate the plants with mycelial plugs of R. solani placed on the sheaths. 4. Incubation: Keep the plants in a high-humidity chamber at 28°C for 5-7 days to allow for disease development. 5. Disease Assessment: Measure the lesion length on the rice sheaths for each plant. 6. Analysis: Calculate the control efficacy for each treatment compared to the untreated, inoculated control: Control Efficacy (%) = [(Lesion Length in Control - Lesion Length in Treatment) / Lesion Length in Control] x 100.

Part 4: Essential ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to avoid late-stage drug development failures. [18][19]A combination of in silico and in vitro methods can provide a robust preliminary profile.

ADME/Tox Screening Workflow

cluster_adme cluster_tox A In Silico Prediction (SwissADME, pkCSM) [Lipinski's Rule, Solubility, etc.] B In Vitro ADME Assays A->B C In Vitro Toxicity Assay A->C B1 Solubility (Kinetic/Thermodynamic) B2 Permeability (PAMPA / Caco-2) B3 Metabolic Stability (Liver Microsomes) D Candidate Selection (Balanced Profile) B->D C1 Cytotoxicity (e.g., HepG2 cells) C->D

Caption: Workflow for early ADME/Tox profiling.

Summary of Key In Vitro ADME/Tox Assays

The table below summarizes essential assays for early-stage characterization.

AssayPurposeMethodologyKey Output
Metabolic Stability To determine the rate of metabolism by liver enzymes. [20]Incubation with liver microsomes or hepatocytes and measuring compound disappearance over time via LC-MS/MS.Intrinsic clearance (Clint), half-life (t½).
Caco-2 Permeability To predict intestinal absorption of orally administered drugs. [20]Measures the transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal barrier.Apparent permeability coefficient (Papp).
Plasma Protein Binding To measure the extent to which a drug binds to proteins in the blood.Equilibrium dialysis or ultrafiltration followed by LC-MS/MS analysis.Percentage of compound bound to plasma proteins.
CYP450 Inhibition To assess the potential for drug-drug interactions.Incubation with specific CYP isozymes and a fluorescent probe substrate. Inhibition is measured by a decrease in fluorescence.IC₅₀ value for each major CYP isozyme.
hERG Inhibition To screen for potential cardiotoxicity.Patch-clamp electrophysiology or high-throughput fluorescent assays.IC₅₀ for inhibition of the hERG potassium channel.
Cytotoxicity To assess general toxicity to cells.Exposing a relevant cell line (e.g., HepG2 for liver toxicity) to the compound and measuring viability (e.g., with CellTiter-Glo®).CC₅₀ (50% cytotoxic concentration).

References

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

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  • ACS Publications. (2019, November 26). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Retrieved from [Link]

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  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ACS Publications. (2022, October 17). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Retrieved from [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). Retrieved from [Link]

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  • PMC. (n.d.). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Retrieved from [Link]

  • PubMed. (2024, February 15). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

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  • PMC. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Retrieved from [Link]

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  • ACS Publications. (2024, August 2). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

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  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF. Retrieved from [Link]

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Application and Protocol Guide: High-Throughput Screening of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Many derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3][4] This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel pyrazole-carboxamide derivative, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide , as a potential kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for a primary biochemical kinase assay and a secondary cell-based viability assay, along with the scientific rationale behind the experimental design. The protocols are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

Compound Profile: N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Compound Name N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Molecular Formula C₁₃H₁₃N₃O₂
Structure (A specific chemical structure for this exact isomer was not available in the initial search, but would be confirmed before screening)
Compound Class Pyrazole-carboxamide
Rationale for Screening The pyrazole-carboxamide scaffold is a known pharmacophore for kinase inhibition.[4][5] The presence of the acetylphenyl group suggests potential for hydrogen bonding and other interactions within an ATP-binding pocket.
Hypothesized Target Class Protein Kinases (e.g., Serine/Threonine or Tyrosine Kinases)

High-Throughput Screening Workflow

A typical HTS campaign for a novel compound like N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide follows a multi-stage process to identify and validate potential "hits." This workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Assay Biochemical Kinase Assay (e.g., TR-FRET) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Identified 'Hits' HTS High-Throughput Screen (Single Concentration) HTS->Primary_Assay 10 µM of Compound Secondary_Assay Cell-Based Assay (e.g., Cell Viability) Dose_Response->Secondary_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR IC50_Curve IC50 Determination cluster_0 Dose-Response Logic Concentration Increasing Compound Concentration Signal Decreasing Luminescent Signal (Reduced Cell Viability) IC50 IC50 Value (Concentration at 50% Viability)

Caption: Logic for determining the IC50 from a dose-response experiment.

Example IC₅₀ Data Table:

CompoundPrimary Screen Hit?Biochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide Yes150850
Staurosporine (Control)N/A1050
Inactive AnalogNo>10,000>10,000

This data indicates that N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a potent inhibitor in the biochemical assay and retains activity in a cellular context, making it a promising candidate for further investigation and lead optimization.

Conclusion

This guide outlines a robust, two-stage HTS workflow for the evaluation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a potential kinase inhibitor. By employing a sensitive TR-FRET biochemical assay for primary screening and a physiologically relevant cell viability assay for secondary validation, researchers can efficiently identify and prioritize promising compounds. The emphasis on rigorous quality control, particularly the use of the Z'-factor, ensures the reliability and reproducibility of the screening data. [6][7]This structured approach provides a solid foundation for advancing novel pyrazole-carboxamide derivatives through the drug discovery pipeline.

References

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  • The Z prime value (Z´). (2025, January 27). BMG LABTECH.
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  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
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  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018, February 22). PubMed.
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Application Note: Profiling N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in High-Throughput Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Document Revision: 2026.1 (APAC/Taiwan Region) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Scientific Rationale & Structural Causality

As a Senior Application Scientist, I frequently encounter the 1-methyl-1H-pyrazole-3-carboxamide core in early-stage drug discovery. It is a highly privileged scaffold, widely utilized to competitively target the ATP-binding hinge region of kinases—such as PI3K[1], EGFR[2], and ABL1[3]—as well as the ubiquinone-binding site of dehydrogenases like DHODH[4].

The specific functionalization of this scaffold with an N-(4-acetylphenyl) moiety dictates a precise mechanism of action:

  • 1-Methyl Group: Locks the pyrazole ring into a single tautomeric state. This eliminates the desolvation penalty associated with tautomerization during target binding and directs the molecule deep into the hydrophobic pocket[4].

  • Pyrazole-3-Carboxamide Core: Acts as a rigid, bidentate hydrogen bond donor/acceptor system. In kinases, this core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the hinge region[1][2].

  • 4-Acetylphenyl Moiety: The para-acetyl group projects outward toward the solvent-exposed channel or a secondary specificity pocket. The carbonyl oxygen serves as a potent hydrogen bond acceptor, capable of engaging in water-mediated networks or interacting directly with catalytic lysine residues, thereby increasing target residence time[3].

Mechanism Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Kinase Target Enzyme (e.g., PI3Kδ / EGFR / DHODH) Compound->Kinase Competitive Binding (Hinge Region/Ubiquinone Site) Substrate Downstream Effectors (AKT / mTOR / Pyrimidines) Kinase->Substrate Catalysis Halted ATP Endogenous Substrate (ATP / Ubiquinone) ATP->Kinase Blocked by Inhibitor Outcome Inhibition of Cell Proliferation Substrate->Outcome Disease Modification

Fig 1: Mechanistic pathway illustrating competitive enzyme inhibition by the pyrazole scaffold.

Pharmacological Target Landscape

Before executing the assay, it is critical to benchmark the expected performance of the compound. Based on the structural homology of the pyrazole-3-carboxamide class, the following table summarizes the expected inhibition profile and the rationale for testing against specific enzyme classes.

Target EnzymeProtein ClassRationale for Scaffold EngagementExpected IC50 RangeReference Control
PI3Kδ Lipid KinaseH-bonding with hinge region; selectivity over PI3Kα/β[1]10 - 500 nMWortmannin / Idelalisib
EGFR (WT/Mut) Tyrosine KinaseBidentate interaction at the ATP-binding pocket[2]50 - 1000 nMErlotinib
ABL1 (T315I) Tyrosine KinaseAccommodation in the mutated gatekeeper hydrophobic pocket[3]1 - 100 nMPonatinib
DHODH DehydrogenaseUbiquinone-site binding; 1-methyl directs hydrophobic fit[4]100 - 800 nMBrequinar

Self-Validating Experimental Methodologies

Quality Control: The Self-Validating Matrix

This protocol is designed as a self-validating system to ensure absolute trustworthiness of the generated data:

  • Pharmacological Validation: Staurosporine is included as a pan-kinase positive control to establish the theoretical maximum inhibition ( Emax​ ).

  • Kinetic Validation: ATP is strictly maintained at its apparent Km​ . According to the Cheng-Prusoff equation, this ensures the assay is highly sensitive to competitive inhibitors while preventing the artificial potency inflation often seen in low-ATP assays.

  • Statistical Validation: The Z'-factor is calculated for every 384-well plate. A Z' > 0.6 is mandatory for data acceptance.

Step-by-Step TR-FRET Kinase Assay Protocol

Reagents Required:

  • Recombinant Kinase (e.g., PI3Kδ or EGFR)

  • TR-FRET Kinase Assay Kit (Europium-labeled antibody, ULight-labeled peptide substrate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Workflow Execution:

  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point, 3-fold serial dilution of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in 100% DMSO.

    • Transfer 50 nL of the compound to a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing prevents compound loss on plastic tips, ensuring accurate nanomolar dosing.

  • Enzyme Pre-Incubation:

    • Add 2.5 µL of the recombinant kinase (diluted in Assay Buffer) to the assay plate.

    • Critical Step: Incubate at 25°C for 30 minutes. Causality: The pyrazole-3-carboxamide scaffold frequently exhibits slow-tight binding kinetics due to the conformational adaptation required within the kinase hinge region. Omitting this pre-incubation will artificially inflate the apparent IC50.

  • Reaction Initiation:

    • Add 2.5 µL of the Substrate Mix (ULight-peptide + ATP at apparent Km​ ).

    • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, then incubate at 25°C for 60 minutes.

  • Reaction Termination & Detection:

    • Add 5 µL of the Stop/Detection Solution (EDTA to chelate Mg²⁺ and halt catalysis, plus Europium-anti-phospho antibody).

    • Incubate for 60 minutes at room temperature.

    • Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Workflow N1 1. Compound Dilution (10-Point Curve) N2 2. Enzyme Pre-incubation (30 min, 25°C) N1->N2 N3 3. Substrate Addition (Km Concentration) N2->N3 N4 4. TR-FRET Readout (615nm / 665nm) N3->N4 N5 5. Data Analysis (IC50 & Z' Calc) N4->N5

Fig 2: High-throughput TR-FRET assay workflow for evaluating enzyme inhibition kinetics.

Data Analysis & Interpretation
  • Ratio Calculation: Calculate the TR-FRET ratio ( 665nm/615nm×10,000 ).

  • Normalization: Convert ratios to % Inhibition using the DMSO vehicle (0% inhibition) and Staurosporine control (100% inhibition).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic (4PL) non-linear regression model. Monitor the Hill slope; a slope significantly steeper than 1.0 may indicate compound aggregation or non-specific stoichiometric interference, requiring follow-up with a detergent-based counter-screen.

References

  • [1] Title: US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases Source: google.com URL: 1

  • [3] Title: Alkynylnicotinamide-based compounds as ABL1 inhibitors with potent activities against drug-resistant CML harboring ABL1(T315I) mutant kinase Source: nih.gov URL: 3

  • [2] Title: Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents Source: nih.gov URL: 2

  • [4] Title: Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Source: acs.org URL: 4

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Application Notes and Protocols: Investigating the Anticancer Potential of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as an Anticancer Agent

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of compounds, with many exhibiting potent anticancer effects through diverse mechanisms of action.[2][4][5] These mechanisms often involve the inhibition of key cellular processes that are fundamental to cancer cell proliferation and survival, such as cell cycle progression and the evasion of apoptosis.

While direct experimental data for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not yet extensively published, its structural components—a 1-methyl-pyrazole-3-carboxamide core linked to an N-(4-acetylphenyl) group—suggest a strong rationale for its investigation as a potential anticancer agent. Structurally related N-phenyl-1H-pyrazole-4-carboxamide derivatives have been shown to possess significant antiproliferative activity, acting as potent inhibitors of critical cell cycle regulators like Aurora kinases.[6][7] Furthermore, other pyrazole-carboxamide analogs have been identified as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a frequently dysregulated cascade in various cancers.[8] Some have also been found to interact with DNA, suggesting a multi-targeted approach to their anticancer effects.[1][9]

These application notes provide a comprehensive guide for the initial in vitro evaluation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. The protocols and methodologies outlined herein are based on established techniques and the known biological activities of structurally similar pyrazole-based compounds. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the anticancer potential and mechanism of action of this novel compound.

Postulated Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Based on the activities of related pyrazole carboxamides, a plausible mechanism of action for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of key kinases that regulate cell cycle progression and cell death. One such family of kinases are the Aurora kinases, which are critical for mitotic entry and completion.[10] Inhibition of Aurora kinases can lead to G2/M cell cycle arrest and subsequent apoptosis.[10]

The following signaling pathway illustrates a hypothetical mechanism through which N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide may exert its anticancer effects.

Hypothetical_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Kinase Activates Downstream_Effectors Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor_Kinase->Downstream_Effectors Phosphorylates Compound N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide Compound->Receptor_Kinase Inhibits Aurora_Kinase Aurora Kinase A/B Compound->Aurora_Kinase Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Aurora_Kinase->Cell_Cycle_Arrest Leads to Downstream_Effectors->Aurora_Kinase Activates Bcl2_Family Bcl-2 Family (Bax, Bcl-2) Downstream_Effectors->Bcl2_Family Regulates Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Bcl2_Family->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Cell_Cycle_Arrest->Apoptosis Can trigger

Caption: Hypothetical signaling pathway for the compound.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: Recommended experimental workflow for evaluation.

Data Presentation: Comparative Activity of Pyrazole Carboxamide Derivatives

To provide a frame of reference for the potential potency of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various structurally related pyrazole carboxamide derivatives against different human cancer cell lines, as reported in the literature.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesCompound 10eHCT116 (Colon)0.39[6]
MCF-7 (Breast)0.46[6]
Pyrazole-4-carboxamide AnaloguesCompound 6kHeLa (Cervical)0.43[10]
HepG2 (Liver)0.67[10]
Pyrazole-benzimidazole HybridsCompound 50MCF-7 (Breast)0.83 - 1.81[7]
A549 (Lung)0.83 - 1.81[7]
HeLa (Cervical)0.83 - 1.81[7]
BRAF-targeting Pyrazole-based DerivativesCompound 42WM266.4 (Melanoma)0.12[7]
MCF-7 (Breast)0.16[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[11][12]

Materials:

  • Selected cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with the test compound. Western blotting is a widely used technique to separate and identify proteins.[14][15]

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.[16][17]

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: After treatment, harvest the cells and lyse them in ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.[16]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). Compare the expression levels of apoptotic proteins in treated versus untreated cells.[16]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the test compound on cell cycle distribution. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content.[18][19][20][21][22]

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).[21]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, then wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Conclusion

The structural characteristics of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, when viewed in the context of the broader pyrazole carboxamide class of compounds, provide a strong impetus for its investigation as a novel anticancer agent. The protocols detailed in these application notes offer a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and underlying mechanisms of action. These studies will be instrumental in determining whether N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide warrants further development as a lead candidate in cancer drug discovery.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when synthesizing N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

This guide bridges the gap between theoretical mechanism and benchtop execution, providing self-validating protocols to ensure experimental success.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard EDC/HOBt or DCC coupling yielding less than 20% of the target carboxamide? A1: The root cause is the severe electronic deactivation of your nucleophile, 4-aminoacetophenone. The para-acetyl group (-COCH3) is a strong electron-withdrawing group. Through resonance, it delocalizes the nitrogen's lone pair into the aromatic ring, drastically reducing the amine's nucleophilicity. Standard carbodiimide reagents (like EDC or DCC) form an activated ester intermediate that is relatively stable. Because the deactivated amine attacks this intermediate too slowly, competitive pathways dominate—such as hydrolysis back to the starting acid or rearrangement into an inactive N-acylurea byproduct[1][2].

Q2: If standard peptide coupling reagents fail, what is the most reliable synthetic strategy for this specific substrate pair? A2: For highly deactivated anilines, you must increase the electrophilicity of the acylating agent. There are two field-proven approaches:

  • The Acid Chloride Method: Converting 1-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride using oxalyl chloride. The acid chloride is highly reactive and forces the amide bond formation even with weak nucleophiles, consistently achieving high yields[3].

  • Propylphosphonic Anhydride (T3P): If you wish to avoid harsh chlorinating agents, T3P in ethyl acetate with pyridine as a base is an excellent alternative. T3P generates a highly reactive mixed anhydride and is particularly effective for electron-deficient anilines.

Q3: Are there "green chemistry" approaches viable for this synthesis? A3: Yes. Recent advancements in 1-pot amide formations utilize intermediate thioesters. By reacting the carboxylic acid with reagents like DPDTC under neat conditions or in aqueous micellar media, you can directly couple 4-aminoacetophenone to form the amide bond without traditional, atom-inefficient coupling reagents, achieving high yields while minimizing hazardous waste[4][5].

Section 2: Quantitative Yield Comparison

To assist in reagent selection, the following table summarizes expected outcomes based on the coupling chemistry applied to this specific deactivated system.

Table 1: Comparative Analysis of Coupling Strategies for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Coupling StrategyReagents / ConditionsTypical YieldPrimary ByproductsScalability
Carbodiimide EDC, HOBt, DIPEA, DMF, 25°C, 24h10 - 20%N-acylurea, unreacted SMPoor
Uronium Salts HATU, DIPEA, DMF, 50°C, 16h35 - 50%TetramethylureaModerate
Acid Chloride Oxalyl chloride, DMF (cat.), DCM, 25°C75 - 85%HCl (gas)Excellent
Phosphonic Anhydride T3P (50% in EtOAc), Pyridine, 80°C80 - 90%Water-soluble phosphatesExcellent
Thioester (Green) DPDTC, neat to 60°C, then amine85 - 90%PyridinethioneGood
Section 3: Validated Experimental Protocols
Protocol A: The Acid Chloride Route (High Reactivity)

Causality Focus: This method bypasses the weak nucleophilicity of 4-aminoacetophenone by creating the most electrophilic carbonyl species possible, forcing the C-N bond formation.

  • Activation: Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2 atmosphere. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0°C. Stir at room temperature for 2 hours.

    • Self-Validation Check: Gas evolution (CO, CO2, HCl) should cease. Quench 10 µL of the reaction mixture in 100 µL of methanol. Run a TLC (1:1 Hexanes/EtOAc); it should reveal the complete disappearance of the baseline acid and the appearance of the methyl ester (Rf ~0.6), confirming acid chloride formation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Critical: Do not expose the intermediate to ambient moisture.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Slowly add a pre-mixed solution of 4-aminoacetophenone (1.0 eq) and pyridine (2.5 eq) in DCM at 0°C.

  • Completion: Stir at room temperature for 4 hours. Wash the organic layer with 1N HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the product.

Protocol B: T3P-Mediated Coupling (Mild & Scalable)

Causality Focus: T3P drives the reaction forward by forming a highly reactive intermediate and irreversibly pulling water out of the system. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst.

  • Preparation: In a dry flask, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and 4-aminoacetophenone (1.1 eq) in anhydrous ethyl acetate (EtOAc) to a concentration of 0.5 M.

  • Base Addition: Add pyridine (3.0 eq) and cool the mixture to 0°C.

  • T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 16 hours.

    • Self-Validation Check: Pull an aliquot for LC-MS. The mass spectrum should show the product mass[M+H]+ = 244.1. The UV trace at 254 nm should indicate >90% consumption of the pyrazole acid.

  • Workup: Cool to room temperature. Wash the organic layer twice with water (T3P phosphate byproducts are highly water-soluble), followed by a brine wash. Dry and concentrate.

Section 4: Workflows & Logical Relationships

G Start Evaluate Amine Nucleophilicity (4-aminoacetophenone) Deactivated Deactivated Aniline (Electron-withdrawing -COCH3) Start->Deactivated Standard Standard Coupling (EDC/HOBt) Deactivated->Standard If used Optimized Optimized Coupling (Acid Chloride / T3P) Deactivated->Optimized Recommended YieldLow Low Yield (<20%) Hydrolysis/Rearrangement Standard->YieldLow YieldHigh High Yield (>85%) Efficient Acylation Optimized->YieldHigh

Decision tree for selecting amide coupling strategies with deactivated anilines.

G Step1 1. Dissolve Acid & Amine in EtOAc Step2 2. Add Pyridine (3.0 eq) at 0°C Step1->Step2 Step3 3. Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Heat to 80°C (12-16 hours) Step3->Step4 Step5 5. Aqueous Workup (Water/Brine wash) Step4->Step5

Step-by-step workflow for T3P-mediated amide coupling.

References
  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, ResearchGate,[Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green, PMC,[Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model, ChemRxiv,[Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green, RSC Publishing,[Link]

  • Optimizing Amide Coupling Reactions, Scribd,[Link]

Sources

Technical Support Center: Purification of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and nuanced purification challenges encountered during the synthesis of this compound.

Introduction to Purification Challenges

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with significant interest in medicinal chemistry, often serving as a key intermediate.[1] The primary challenge in its synthesis lies not in the amide bond formation itself, which is a well-established transformation, but in the subsequent purification to achieve the high degree of purity required for downstream applications.[2] Impurities often arise from side reactions, unreacted starting materials, and the coupling reagents used to facilitate the amide bond formation.[2][3] This guide will provide a structured approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide?

A1: The most prevalent impurities typically include:

  • Unreacted Starting Materials: Residual 1-methyl-1H-pyrazole-3-carboxylic acid and 4-aminoacetophenone.

  • Coupling Reagent Byproducts: For instance, if dicyclohexylcarbodiimide (DCC) is used, the primary byproduct is dicyclohexylurea (DCU), which can be challenging to remove due to its low solubility in many common organic solvents.

  • Side-Reaction Products: Potential side reactions such as the formation of N-acylurea from the O-acylisourea intermediate can introduce additional impurities.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on the polarity of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, a mixed solvent system is often effective. A good starting point would be a polar protic solvent in which the compound is soluble at elevated temperatures, such as ethanol or isopropanol, and a non-polar anti-solvent in which it is poorly soluble, like hexane or water.[4][5] The process involves dissolving the crude product in a minimal amount of the hot primary solvent and then slowly adding the anti-solvent until turbidity is observed, followed by slow cooling to promote crystallization.[5]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this, you can try the following:

  • Increase the Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.[6]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[5]

  • Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point may be beneficial.[5]

Q4: Can I use column chromatography for purification? If so, what conditions are recommended?

A4: Yes, column chromatography is a highly effective method for purifying N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. A common stationary phase is silica gel. For the mobile phase, a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.[4][7] A typical starting gradient could be 9:1 hexane:ethyl acetate, moving towards a higher concentration of ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common purification problems.

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Before purification, confirm reaction completion using TLC or LC-MS. If incomplete, consider optimizing reaction time, temperature, or stoichiometry of reagents.[3]
Product Loss During Work-up Ensure efficient extraction from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.[7]
Co-precipitation of Impurities If recrystallizing, ensure slow cooling to allow for selective crystallization. Washing the collected crystals with a small amount of cold solvent can remove adhered impurities.[5][8]
Adsorption on Silica Gel If using column chromatography, highly polar products can sometimes be difficult to elute. Consider using a more polar mobile phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
Overuse of Decolorizing Carbon If using charcoal to remove colored impurities, use it sparingly as it can adsorb the desired product, leading to a lower yield.[6]
Problem 2: Persistent Impurities in the Final Product
Impurity Type Identification Method Recommended Purification Strategy
Unreacted Carboxylic Acid Can be detected by ¹H NMR (broad peak for the carboxylic acid proton) or by washing an organic solution of the product with a dilute base (e.g., NaHCO₃) and observing for effervescence.Wash the crude product solution with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up to remove the acidic starting material.
Unreacted Amine Can be detected by ¹H NMR or by washing an organic solution of the product with dilute acid (e.g., 1M HCl).Wash the crude product solution with a mild aqueous acid (e.g., dilute HCl) during the work-up to remove the basic starting material.[7]
Dicyclohexylurea (DCU) Often precipitates out of the reaction mixture as a white solid. It has limited solubility in many common solvents.Filter the reaction mixture before work-up to remove the precipitated DCU. If it remains, it can sometimes be removed by recrystallization from a solvent in which the desired product is soluble but DCU is not (e.g., ethyl acetate).
Other Side-Products Can be identified by comparing the NMR or LC-MS of the purified product with a reference standard.If recrystallization is ineffective, column chromatography is the preferred method for separating structurally similar impurities.[4][7]

Experimental Protocols

General Amide Synthesis Workflow

The synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the coupling of 1-methyl-1H-pyrazole-3-carboxylic acid and 4-aminoacetophenone. This process often requires an activating agent to facilitate the amide bond formation.[2][9]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carboxylic_Acid 1-methyl-1H-pyrazole-3-carboxylic acid Coupling Amide Coupling (e.g., DCC, HATU) Carboxylic_Acid->Coupling Amine 4-aminoacetophenone Amine->Coupling Filtration Filtration (to remove insoluble byproducts like DCU) Coupling->Filtration Solvent Solvent (e.g., DMF, DCM) Extraction Aqueous Work-up (Acid/Base Washes) Filtration->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Determine an appropriate single or mixed solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Common choices include ethanol, isopropanol, or ethyl acetate as the primary solvent, and water or hexane as the anti-solvent.[4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in the minimum amount of the hot primary solvent.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[6]

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

    • Mixed Solvent: While the solution of the compound in the primary solvent is hot, add the anti-solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent until the solution is clear again. Allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5][8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Visualization of Troubleshooting Logic

The following flowchart provides a logical sequence for troubleshooting common purification issues.

TroubleshootingFlowchart cluster_yield Low Yield cluster_purity Low Purity start Purification Outcome Unsatisfactory check_reaction Check reaction completion (TLC/LC-MS) start->check_reaction identify_impurities Identify impurities (NMR, LC-MS) start->identify_impurities Purity Issue check_workup Review work-up procedure for losses check_reaction->check_workup Reaction Complete check_recrystallization Optimize recrystallization conditions check_workup->check_recrystallization check_chromatography Check for product retention on column check_recrystallization->check_chromatography end Pure Product Obtained check_chromatography->end unreacted_sm Unreacted Starting Materials? identify_impurities->unreacted_sm byproducts Side-Reaction Byproducts? unreacted_sm->byproducts No acid_wash Perform acid/base washes unreacted_sm->acid_wash Yes recrystallize_again Re-recrystallize with different solvent byproducts->recrystallize_again Yes byproducts->end No acid_wash->end column_chrom Perform column chromatography recrystallize_again->column_chrom column_chrom->end

Caption: A troubleshooting flowchart for the purification of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purific
  • N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. EvitaChem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. Benchchem.
  • N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). PMC.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • A green chemistry perspective on catalytic amide bond form
  • Chemistry of Amides. Chemistry LibreTexts. (2022).
  • Organic Synthesis Organic Practical techniques.
  • Troubleshooting. Chemistry LibreTexts. (2022).
  • Simple recrystallization method for obtaining pure compound (natural product)?
  • Tips & Tricks: About. University of Rochester Department of Chemistry.
  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
  • Process for the purification of pyrazoles.
  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. MDPI. (2026).
  • Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Method for purifying pyrazoles.
  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. ChemicalBook. (2025).
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
  • N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide. NextSDS.
  • 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • Methyl 1H-pyrazole-3-carboxyl
  • 2-oxo-2,5-dihydrothiophen-4-yl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (Ref. AERU. (2025).

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Optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the causality behind reaction behaviors, troubleshoot complex regioselectivity issues, and provide self-validating workflows to ensure your pyrazole ring formations are robust, reproducible, and scalable.

Mechanistic Overview: The Knorr Pyrazole Synthesis

The most reliable and widely utilized method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a β -ketoester) with a hydrazine derivative[1]. Because of the high nucleophilicity of hydrazine, these reactions are typically fast, and the thermodynamic stability of the resulting aromatic ring drives the reaction to high yields[2].

However, the reaction is not a single concerted step; it is a cascade. Understanding this cascade is critical for troubleshooting. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and a final dehydration step to achieve aromatization[1].

Pathway A 1,3-Dicarbonyl + Hydrazine B Nucleophilic Attack (Acid Catalyzed) A->B C Hydrazone Intermediate B->C - H2O D Intramolecular Cyclization C->D Heat E Dehydration & Aromatization D->E F Pyrazole Ring System E->F - H2O

Figure 1: Mechanistic pathway of pyrazole formation highlighting critical dehydration steps.

Troubleshooting FAQs: Resolving Common Bottlenecks

Q1: Why is my synthesis yielding a complex mixture of regioisomers, and how can I control it? Causality: Formation of regioisomeric mixtures is the most significant challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines[1]. An unsymmetrical 1,3-diketone possesses two distinct electrophilic carbonyl carbons. The more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (usually less sterically hindered) carbonyl. If the electronic and steric differences between the two carbonyls are marginal, you will obtain a mixture of 3-substituted and 5-substituted pyrazoles. Solution:

  • Thermodynamic vs. Kinetic Control: Lowering the temperature favors kinetic control, often improving regioselectivity toward the less sterically hindered attack.

  • Catalyst Intervention: Transition metal catalysts or Lewis acids can coordinate selectively to one carbonyl. For example, using AlCl3​ or Copper-catalyzed condensation can provide highly functionalized pyrazoles with excellent regioselectivity, even under acid-free conditions at room temperature[3],[4].

Q2: My reaction mixture turns a "sinful yellow/red" and produces multiple baseline impurities on TLC. What is happening? Causality: This is a classic symptom of hydrazine degradation[5]. Hydrazines (especially free base aryl hydrazines) are highly sensitive to air oxidation and light. When they degrade, they form reactive radical species and diazonium intermediates that polymerize or react with your dicarbonyl, creating highly conjugated, deeply colored impurities. Solution: Always use fresh, high-purity hydrazine. If possible, use the hydrochloride salt (e.g., phenylhydrazine HCl), which is significantly more stable[1],[5]. Furthermore, running the reaction under an inert atmosphere (Nitrogen or Argon) and washing the crude product through a silica plug with toluene can effectively strip away these colored impurities[5].

Q3: During workup, my product "oils out" instead of precipitating as a crystalline solid. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the solvent mixture at a temperature above its melting point, or when a large volume of anti-solvent is added too rapidly[6]. Solution: Do not add the entire volume of your anti-solvent (e.g., water or diethyl ether) at once. While the reaction solution is still hot, add the anti-solvent dropwise with vigorous stirring[1],[6]. This slow addition induces proper nucleation. If oiling still occurs, cool the flask slowly and scratch the inside of the glass with a stirring rod to provide nucleation sites.

Troubleshooting Start Issue: Regioisomer Mixture Check Are substrates unsymmetrical? Start->Check Yes Yes: Competing Electrophiles Check->Yes No No: Check Hydrazine Purity Check->No Action1 Lower Temp (Kinetic Control) Yes->Action1 Action2 Use Lewis Acid Catalyst Yes->Action2

Figure 2: Decision matrix for troubleshooting poor regioselectivity in pyrazole synthesis.

Quantitative Optimization Data

To systematically optimize your reaction, refer to the following parameters which dictate the balance between yield and regioselectivity.

Reaction ParameterCondition / ReagentMechanistic EffectTypical Outcome
Solvent Polarity 1-Propanol or EthanolSolubilizes both polar hydrazine and organic dicarbonyl; supports reflux temperatures (80-110 °C).High yield (75-95%); standard for symmetrical substrates[1],[2].
Acid Catalyst Glacial Acetic Acid (cat.)Protonates the carbonyl oxygen, increasing electrophilicity to accelerate hydrazone formation.Reduces reaction time from >12h to 1-2h[1].
Lewis Acid Catalyst AlCl3​ or Cu(OTf)2​ Coordinates selectively to the more basic carbonyl, directing nucleophilic attack.Excellent regioselectivity; allows room temperature synthesis[3],[7].
Hydrazine Source Hydrazine HCl SaltPrevents air-oxidation of the hydrazine reagent prior to condensation.Cleaner reaction profile; eliminates red/yellow polymeric impurities[5].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, a verification step ensures the reaction is proceeding as mechanistically intended.

Protocol: Optimized Knorr Synthesis of Pyrazoles Reagents: β -ketoester (1.0 eq), Hydrazine hydrate or salt (1.2 - 2.0 eq), 1-Propanol (0.5 M), Glacial Acetic Acid (catalytic).

Step 1: Reagent Validation & Setup

  • Inspect the hydrazine reagent. It must be colorless. If it is yellow or brown, it has degraded and must be redistilled or discarded[5].

  • In a round-bottom flask, dissolve the β -ketoester (e.g., ethyl benzoylacetate) in 1-propanol.

  • Add hydrazine (2.0 eq) followed by 3-5 drops of glacial acetic acid[1],[2]. Causality: The slight excess of hydrazine drives the equilibrium forward, while the acid activates the carbonyl.

Step 2: Reaction Execution & In-Process Monitoring

  • Heat the mixture to a gentle reflux (approx. 100-110 °C) with vigorous stirring[1].

  • Validation Check (1 Hour): Perform Thin Layer Chromatography (TLC) using 30% Ethyl Acetate / 70% Hexanes[1],[2].

  • Observe the plate under UV light. The starting β -ketoester should be completely consumed. If a new intermediate spot is visible but the final product spot is faint, the reaction is stalled at the hydrazone stage. Action: Continue heating to force the final dehydration step.

Step 3: Controlled Isolation

  • Once TLC confirms completion, remove the flask from the heat source.

  • Crucial Step: While the solution is still hot (approx. 70 °C), begin adding deionized water dropwise with rapid stirring[1],[2]. Causality: Water acts as an anti-solvent. Adding it hot prevents the product from crashing out as an impure oil[6].

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

Step 4: Purification & Final Validation

  • Collect the solid product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (to remove excess hydrazine and acetic acid), followed by a small volume of cold hexanes (to remove non-polar organic impurities)[1].

  • Validation Check: Determine the melting point and compare it to literature values. Run a 1H-NMR spectrum. Note: Pyrazoles exhibit annular tautomerism. If NMR peaks are broadened, run the sample in DMSO- d6​ to lock the tautomeric exchange and obtain a clean spectrum[8].

Sources

Technical Support Center: Crystallization of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide .

This active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges. Structurally, it features a flexible amide bond linking a pyrazole ring and an acetylphenyl group. The molecule possesses a severe hydrogen-bond donor/acceptor imbalance (one donor, three acceptors), which drives complex, competing hydrogen-bonding networks. This conformational flexibility is a classic thermodynamic driver for polymorphism [1][2]. Furthermore, the amphiphilic nature of the molecule—balancing lipophilic aromatic rings with highly polar carbonyl and amide groups—creates complex solvation dynamics that frequently result in liquid-liquid phase separation (LLPS) , commonly known as "oiling out," in mixed solvent systems[3][4].

Diagnostic Workflows

DiagnosticWorkflow Start Crystallization Issue Oiling Oiling Out (LLPS) Start->Oiling Poly Polymorphic Mixtures Start->Poly Morph Fine Needles / Fines Start->Morph Action1 Decrease Cooling Rate & Add Seeds Oiling->Action1 Action2 Thermodynamic Slurry Aging (Ripening) Poly->Action2 Action3 Implement Temperature Cycling Morph->Action3

Fig 1: Diagnostic decision tree for primary crystallization failure modes.

Frequently Asked Questions & Troubleshooting

Q1: Why does my solution turn cloudy and form a sticky resin instead of crystals upon cooling?

Mechanistic Cause: This is Liquid-Liquid Phase Separation (LLPS), or "oiling out"[3]. It occurs when your cooling trajectory hits the binodal curve (liquid-liquid coexistence) before crossing the solubility curve (solid-liquid). Because N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has a relatively high molecular weight and flexible structure, rapid cooling forces the system into spinodal decomposition, where the solute separates into an oil phase rather than organizing into a crystal lattice[4][5]. The oil phase acts as a highly concentrated solvent for impurities, severely degrading product purity[4]. Corrective Action: You must bypass the LLPS zone. Do this by flattening your cooling ramp (e.g., 0.1 °C/min) and introducing 1–5 wt% of seed crystals while the solution is still in the metastable zone[5]. Seeding provides a low-energy surface for heterogeneous nucleation, forcing the solute to crystallize before the supersaturation reaches the oiling-out boundary[6].

Q2: I am isolating different polymorphic forms across different batches. How do I lock in the thermodynamically stable form?

Mechanistic Cause: Polymorphism is the ability of a compound to crystallize into multiple distinct crystal structures[7]. The rotational freedom around the amide linkage in your compound allows it to pack in multiple conformations[2]. Rapid supersaturation generation (e.g., fast anti-solvent addition or crash cooling) kinetically traps the molecule in a metastable polymorph[8]. Corrective Action: Shift from kinetic to thermodynamic control[1]. Implement a prolonged slurry aging step (Ostwald ripening) at an elevated temperature just below the solubility limit. Over 12–24 hours, the highly soluble metastable forms will dissolve, and the mass will recrystallize onto the less soluble, thermodynamically stable form[8].

Q3: The crystals are forming as microscopic needles that clog the filter. How can I improve the morphology?

Mechanistic Cause: Needle-like (acicular) morphology results from rapid, uncontrolled 1-dimensional crystal growth driven by high supersaturation[]. The strong directional hydrogen bonding along the carboxamide axis exacerbates this, causing the crystal to grow rapidly at the tips while the lateral faces remain starved. Corrective Action: Implement Temperature Cycling . By oscillating the temperature (e.g., heating by 5°C, cooling by 10°C repeatedly), you selectively dissolve the fine needles (which possess higher solubility due to their massive surface-area-to-volume ratio) and deposit that mass onto the lateral faces of larger crystals during the cooling phase[6].

Mechanistic Pathways of Phase Separation

PhaseMechanisms cluster_0 Kinetic Pathway (Failure) cluster_1 Thermodynamic Pathway (Success) Sol Supersaturated Solution FastCool Rapid Cooling Sol->FastCool Seed Seeding in Metastable Zone Sol->Seed LLPS Spinodal Decomposition (Oiling Out) FastCool->LLPS Impure Agglomerated Solid LLPS->Impure Nuc Heterogeneous Growth Seed->Nuc Pure High-Purity Crystals Nuc->Pure

Fig 2: Thermodynamic vs. kinetic pathways detailing LLPS and nucleation.

Quantitative Data & Parameter Matrices

Table 1: Solvent System Screening for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Solvent SystemSolubilizing PowerOiling Out RiskPolymorph ControlRecommended Application
Ethanol / Water ModerateHighPoorInitial purification; requires strict seeding.
DMSO / Water Very HighVery HighModerateNot recommended due to severe LLPS risk at high concentrations.
Acetone / Heptane HighLowExcellentPrimary Recommendation. Good balance of solubility and anti-solvent properties.
Isopropanol (IPA) LowModerateGoodFinal polishing step; promotes stable form via slow cooling.

Table 2: Troubleshooting Parameters & Causality

ParameterSymptom of DeviationMechanistic CauseCorrective Action
Cooling Rate Oiling out / FinesHigh supersaturation forces spinodal decomposition or rapid 1D nucleation.Reduce to 0.1 – 0.2 °C/min within the metastable zone.
Seeding Temp Seeds dissolve or failSeeding outside the metastable zone (too hot) or too late (LLPS already began).Determine clear/cloud points via FBRM; seed exactly 2°C below clear point.
Agitation Speed Agglomeration / BreakagePoor mixing creates localized supersaturation pockets; excessive shear breaks crystals.Maintain tip speed of 1.0 – 1.5 m/s. Use pitched-blade turbines.

Validated Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Oiling-Out Prevention)

This protocol is a self-validating system. Visual or probe-based confirmation of seed persistence guarantees the process remains on the thermodynamic pathway.

  • Dissolution: Suspend 100 g of crude N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in 800 mL of Acetone. Heat to 55°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Filtration: Polish filter the hot solution through a 0.45 μm PTFE membrane into a pre-heated jacketed reactor to remove foreign particulates that could trigger uncontrolled primary nucleation.

  • Anti-Solvent Addition (Pre-charge): Slowly add 200 mL of Heptane at 55°C. Ensure the solution remains completely clear.

  • Cooling to Metastable Zone: Cool the reactor to 45°C at a rate of 0.5 °C/min.

  • Seeding (Self-Validation Step): Introduce 2.0 g (2 wt%) of micronized, phase-pure seed crystals suspended in 10 mL of Heptane.

    • Validation Check: Hold the temperature at 45°C for 30 minutes. Visually inspect or use Focused Beam Reflectance Measurement (FBRM) to confirm the seeds do not dissolve (chord lengths should remain stable). If seeds dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.

  • Controlled Growth: Once seed persistence is validated, cool the suspension to 5°C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry, wash with 100 mL of cold Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling (Morphology Enhancement)

Use this protocol if Protocol A yields unfilterable fine needles.

  • Primary Nucleation: Follow Protocol A up to Step 6, but stop cooling at 20°C. At this stage, fine needles may be present.

  • Heating Phase (Dissolution of Fines): Heat the slurry from 20°C to 35°C at 0.5 °C/min. Hold at 35°C for 1 hour.

    • Validation Check: Microscopic sampling should reveal the disappearance of fine particles (<10 μm), leaving only larger, robust crystals.

  • Cooling Phase (Growth): Cool the slurry back to 20°C at 0.1 °C/min. The dissolved mass will selectively precipitate onto the existing large crystals, increasing their width.

  • Cycling: Repeat the 20°C 35°C 20°C cycle three times.

  • Final Cooling: Cool to 5°C at 0.1 °C/min and isolate via filtration. The resulting crystals will exhibit a block-like morphology, drastically reducing filtration time.

Sources

Technical Support Center: Enhancing the Purity of Synthetic Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of synthetic pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical class of heterocyclic compounds. Pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making their purity a critical parameter for downstream applications.[1]

This document moves beyond simple protocols to explain the underlying chemical principles governing purification strategies. We will address common impurities, troubleshoot difficult separations, and provide validated, step-by-step methodologies to enhance the purity and yield of your target pyrazole derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of pyrazoles.

Q1: My ¹H NMR spectrum shows more signals than I predicted for my pyrazole derivative. What is the likely cause?

A1: This is a frequent observation and typically points to one of two phenomena: the presence of regioisomers or annular tautomerism.

  • Regioisomers: If you used an unsymmetrical 1,3-dicarbonyl compound and/or a substituted hydrazine in your synthesis (e.g., Knorr pyrazole synthesis), the initial nucleophilic attack can occur at two different carbonyl carbons.[2][3] This leads to the formation of two distinct pyrazole regioisomers, which are often difficult to separate due to their similar polarities. Your NMR will show duplicate sets of peaks corresponding to each isomer.[3]

  • Annular Tautomerism: For pyrazoles that are unsubstituted at the N1 position, the proton can rapidly exchange between the two nitrogen atoms. If this exchange is slow relative to the NMR timescale, you will observe two distinct sets of signals, one for each tautomer.[4] To confirm this, you can perform variable temperature (VT) NMR. As the temperature increases, the rate of exchange increases, which should cause the two sets of signals to broaden and eventually coalesce into a single, averaged set.[4]

Q2: My crude reaction mixture is a dark yellow or red color, and TLC shows multiple impurities. What causes this and how can I fix it?

A2: The discoloration is almost always linked to side reactions or decomposition of the hydrazine starting material, especially substituted hydrazines like phenylhydrazine.[2][3] Hydrazines are susceptible to air oxidation, which generates highly colored byproducts.[2]

  • Immediate Solution (Decolorization): Before attempting more complex purification, try an activated charcoal treatment. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal (typically 1-2% w/w), and stir the mixture for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite®. The resulting solution should be significantly lighter in color and can then be subjected to recrystallization or chromatography.[3][5]

  • Prevention: To minimize this issue in future syntheses, use fresh, high-purity hydrazine, and consider running the reaction under an inert atmosphere like nitrogen or argon to prevent air oxidation.[2]

Q3: My crude product analysis (TLC, NMR) shows significant amounts of unreacted 1,3-dicarbonyl and hydrazine. What is the most efficient way to remove them?

A3: The different chemical properties of the starting materials and the pyrazole product allow for a straightforward separation during aqueous workup.

  • Removing Unreacted Hydrazine: Hydrazine and its derivatives are basic. During your workup, perform an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic hydrazine will be protonated, forming a water-soluble salt that partitions into the aqueous layer, effectively removing it from your product.[3]

  • Removing Unreacted 1,3-Dicarbonyl: These compounds are typically more polar than the resulting pyrazole but lack the basicity of hydrazine. While some may be removed by the aqueous wash, the most effective method for their removal is column chromatography.[3]

Q4: My pyrazole derivative is basic and streaks badly on my silica gel TLC plate, making it impossible to assess purity or choose a chromatography solvent system. What should I do?

A4: This is a classic problem caused by the interaction of basic compounds with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to poor peak shape and streaking.

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel. When preparing the eluent for your TLC plate or chromatography column, add a small amount of a volatile base, most commonly triethylamine (Et₃N), typically 0.5-1% by volume. This will competitively bind to the acidic sites, allowing your basic pyrazole to move cleanly.[6][7]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more neutral stationary phase. Neutral alumina is an excellent alternative to silica gel for the purification of basic compounds.[5][7]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, validated protocols for overcoming significant purification challenges.

Issue 1: The Challenge of Separating Regioisomers

Regioisomers often have very similar polarities, making them difficult to resolve by standard purification techniques.[8] Success requires a high-resolution method.

This protocol is designed to maximize the separation potential of standard laboratory equipment.

  • Analytical TLC: First, find a solvent system that shows at least some separation between your two isomer spots on a TLC plate. A good target Rf value for the lower spot is around 0.2-0.3, as this often provides the best resolution. Common mobile phases are gradients of ethyl acetate in hexane or petroleum ether.[8][9]

  • Column Preparation:

    • Use high-quality silica gel with a small particle size (e.g., 230-400 mesh).

    • Pack the column as a slurry in your initial, low-polarity mobile phase to ensure a homogenous stationary phase.[8]

  • Sample Loading: For difficult separations, dry loading is superior to wet loading. Adsorb your crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent completely. Carefully load the resulting free-flowing powder onto the top of your packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Run a shallow gradient, increasing the polarity very slowly. A slow, gradual increase is critical for resolving closely related compounds.

    • Collect a large number of small fractions.

  • Analysis: Analyze every fraction by TLC to identify which contain the pure separated isomers. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[8]

Issue 2: Product Fails to Crystallize ("Oiling Out" or Remaining in Solution)

This occurs when the compound has a low melting point, is impure, or the solution is highly supersaturated. Rapid cooling often promotes the formation of an oil instead of a crystalline solid.[6]

This methodical approach helps to find the ideal conditions for crystallization.

  • Solvent Screening: The goal is to find a solvent (or solvent pair) where your pyrazole is sparingly soluble at room temperature but highly soluble when hot.

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, hexane) to each tube.[6]

    • Observe solubility at room temperature. If it dissolves, the solvent is too good. If it is insoluble, heat the tube. If it dissolves upon heating, this is a potentially good single solvent for recrystallization.

  • Single-Solvent Recrystallization:

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent.[6]

    • Allow the solution to cool slowly to room temperature. Insulating the flask can help. Slow cooling is crucial for forming pure, well-defined crystals.[6]

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration.

  • Mixed-Solvent Recrystallization: This is useful if no single solvent is ideal.

    • Dissolve the crude compound in a small amount of a hot solvent in which it is very soluble (the "good" solvent, e.g., ethanol).

    • Add a hot "anti-solvent" (in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid (cloudy).

    • Add a few drops of the hot "good" solvent until the solution becomes clear again.

    • Cool slowly as described above.[6]

  • Inducing Crystallization: If no crystals form, the solution is supersaturated.

    • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed: Add a tiny crystal of pure product (if available) to initiate crystallization.[6]

    • Concentrate: Evaporate some of the solvent to increase the compound's concentration and try cooling again.[6]

Issue 3: Alternative Purification via Salt Formation

For pyrazoles that are difficult to crystallize or purify by chromatography, converting them to a salt can be a highly effective method. The resulting salt often has very different solubility properties and is typically a well-behaved crystalline solid.[10]

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent, such as ethanol, isopropanol, or acetone.[10][11]

  • Acid Addition: While stirring, add at least one molar equivalent of an acid. Organic acids like oxalic acid or inorganic acids like phosphoric acid are often used.[10]

  • Crystallization: The acid addition salt will often precipitate or crystallize from the solution. The process can be promoted by cooling the mixture.[10]

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of the cold organic solvent used for the crystallization.

  • Liberation of Free Base (Optional): If the free pyrazole is required, the purified salt can be dissolved in water and neutralized with a base. The pure pyrazole can then be extracted into an organic solvent, dried, and concentrated.[12]

Part 3: Purity Assessment

After purification, it is essential to verify the purity of your pyrazole derivative using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing for the presence of impurities.[13][14] The absence of signals from starting materials or regioisomers is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single, sharp peak indicates high purity. C18 columns are commonly used for reverse-phase HPLC.[8][15] For separating enantiomers, specialized chiral stationary phases are required.[8][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify volatile impurities.[3]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid. Impurities will typically broaden and depress the melting point.[3]

Part 4: Visualizations & Data Tables
General Pyrazole Purification Workflow

G crude Crude Pyrazole Product analysis1 Initial Analysis (TLC, ¹H NMR) crude->analysis1 workup Aqueous Workup (Acid/Base Wash) analysis1->workup Remove water-soluble impurities (e.g., hydrazine) colored Colored Impurities? workup->colored charcoal Charcoal Treatment colored->charcoal Yes physical_state Physical State? colored->physical_state No charcoal->physical_state solid Solid physical_state->solid Solid liquid Liquid/Oil physical_state->liquid Liquid/Oil recryst Recrystallization solid->recryst Primary Method chrom Column Chromatography solid->chrom If Recryst. Fails or Isomers Present distill Vacuum Distillation liquid->distill If Thermally Stable liquid->chrom If Not Volatile final_analysis Final Purity Analysis (NMR, HPLC, MS, MP) recryst->final_analysis distill->final_analysis chrom->final_analysis pure_product Pure Pyrazole Derivative final_analysis->pure_product Purity Confirmed

Caption: A decision-making workflow for the purification of synthetic pyrazole derivatives.

Table 1: Common Solvents for Pyrazole Recrystallization
SolventBoiling Point (°C)PolarityCommon Use Case
Ethanol 78Polar ProticGeneral purpose, good for many pyrazole derivatives.[6]
Methanol 65Polar ProticSimilar to ethanol, but more volatile.[6]
Water 100Polar ProticOften used as an anti-solvent with alcohols.[6]
Ethyl Acetate 77Polar AproticGood for moderately polar compounds.[6]
Hexane / Heptane 69 / 98Non-polarUsed as an anti-solvent or for non-polar derivatives.[6]
Isopropanol 82Polar ProticAlternative to ethanol, slightly less polar.[6][10]
Acetone 56Polar AproticGood solvent, but its low boiling point can be a challenge.[6][10]
Table 2: Typical Column Chromatography Conditions for Pyrazoles
Stationary PhaseMobile Phase SystemTypical Application
Silica Gel Hexane / Ethyl Acetate GradientStandard purification, separation of products from starting materials and non-polar impurities.[5][8]
Silica Gel + 0.5-1% Et₃N Hexane / Ethyl Acetate GradientPurification of basic pyrazoles to prevent streaking.[5][6]
Neutral Alumina Hexane / Ethyl Acetate GradientAlternative to silica for acid-sensitive or very basic pyrazoles.[5]
Reverse-Phase C18 Silica Water / Acetonitrile or Water / Methanol GradientHPLC analysis for purity assessment.[8][15]
Chiral Stationary Phases (e.g., Lux Cellulose-2) Hexane / Ethanol or Polar Organic ModesHPLC-based separation of enantiomers.[8][16]
References
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
  • BenchChem. (2025).
  • Sengar, R., Tyagi, S., Prakash, Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem, 23(3). [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Xiamen University. (n.d.).
  • Rao, H., et al. (2022).
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  • BenchChem. (2025).

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Technical Support Center: Degradation Pathways of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide." This guide, prepared by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound. Understanding the stability and degradation pathways of this molecule is critical for ensuring the quality, safety, and efficacy of related drug candidates and research materials.

This resource is designed to be a practical tool for your experimental work. We will delve into the likely degradation pathways under various stress conditions, offer guidance on how to identify and mitigate these issues, and provide detailed protocols for conducting your own stability studies.

Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when working with N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Q1: What are the most likely degradation pathways for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide under forced degradation conditions?

A1: Based on the chemical structure, which features a pyrazole ring, an amide linkage, and an acetylphenyl moiety, the primary degradation pathways under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal stress) are predicted to be:

  • Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage.[1][2] Under acidic or basic conditions, this would likely yield 1-methyl-1H-pyrazole-3-carboxylic acid and 4-aminoacetophenone. The rate of hydrolysis can be influenced by pH and temperature.[3]

  • Oxidation: The acetyl group and the pyrazole ring are potential sites for oxidation.[4][5] Oxidation of the acetyl group could lead to the corresponding carboxylic acid, while the pyrazole ring could undergo more complex oxidative degradation.

  • Photodegradation: Phenylpyrazole derivatives can be susceptible to photodegradation.[6] Potential reactions include cleavage of the pyrazole ring or modifications to the substituents.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. This may involve cleavage of the amide bond or breakdown of the pyrazolem ring structure.[7]

Q2: I am observing an unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?

A2: An unexpected peak often indicates the presence of a degradation product. The identity of the peak depends on the storage conditions:

  • Aqueous Solution: If your compound was stored in an aqueous solution, especially at non-neutral pH, the most likely degradation product is either 1-methyl-1H-pyrazole-3-carboxylic acid or 4-aminoacetophenone, resulting from amide hydrolysis.[1][2]

  • Exposure to Light: If the solution was exposed to light, a photolytic degradation product may have formed. These can be structurally diverse, and further characterization (e.g., by LC-MS) would be necessary.[6]

  • Presence of Oxidizing Agents: If the solvent or other components contained oxidizing agents (e.g., peroxides), an oxidative degradation product is possible.

To troubleshoot this, you should perform a forced degradation study under controlled conditions to generate the suspected degradation product and compare its retention time with the unknown peak.

Q3: How can I prevent the degradation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide during storage and handling?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store the solid compound in a cool, dark, and dry place. For solutions, use aprotic solvents if possible and store them at low temperatures (e.g., -20°C) and protected from light. If aqueous solutions are necessary, use a buffered solution at a pH where the compound is most stable (which needs to be determined experimentally) and store for the shortest possible time.

  • Handling: Avoid prolonged exposure to light. When preparing solutions, use high-purity solvents to minimize contaminants that could catalyze degradation.

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[8][9] An ideal method should be able to separate the parent compound from all potential degradation products.[3]

  • Method Development: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity and provide UV spectral information for all separated components.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Multiple unknown peaks in HPLC after forced degradation. The stress conditions were too harsh, leading to secondary degradation products.Reduce the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent) to achieve a target degradation of 5-20%.[3]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for separating the degradation products from the parent compound.Re-evaluate and optimize the HPLC method parameters, such as the mobile phase composition, gradient profile, pH, and column type.
Mass balance in the stability study is less than 95%. Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).Use a different detection method (e.g., a universal detector like a Corona Charged Aerosol Detector) or analyze the headspace for volatile degradants using Gas Chromatography (GC).
Inconsistent degradation results between experiments. Variability in experimental conditions.Ensure that all experimental parameters (temperature, light intensity, concentrations of reagents, etc.) are tightly controlled and accurately documented for each experiment.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide under different stress conditions. These are hypothetical pathways based on the chemical structure and known reactivity of similar compounds. Experimental verification is essential.

Hydrolytic Degradation

Under acidic or basic conditions, the primary degradation is expected to be the hydrolysis of the amide bond.

cluster_hydrolysis Hydrolytic Degradation Pathway parent N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide acid 1-methyl-1H-pyrazole-3-carboxylic acid parent->acid Acid/Base Hydrolysis amine 4-aminoacetophenone parent->amine Acid/Base Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

Oxidation is likely to target the acetyl group and potentially the pyrazole ring.

cluster_oxidation Oxidative Degradation Pathway parent N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide oxidized_acetyl N-(4-carboxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide parent->oxidized_acetyl Oxidation of acetyl group ring_opened Pyrazole Ring-Opened Products parent->ring_opened Oxidative cleavage of pyrazole ring

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, 200-400 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples.

  • Evaluate the resolution between the parent peak and any degradation product peaks.

  • Adjust the gradient profile, mobile phase pH (by using different buffers), and column temperature to achieve optimal separation (resolution > 2 for all peaks).

3. Method Validation:

  • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample Preparation (Neutralization, Dilution) stress->sample analyze HPLC Analysis sample->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for a forced degradation study.

References

  • (No specific source for the exact molecule's degradation was found, so this reference is a placeholder representing the synthesis of similar compounds) Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2016, 8(2):662-667. [URL not available]
  • Cui, H., et al. Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 2024. [Link]

  • Lin, C.-H., et al. Mechanistic explanation and influence of molecular structure on chemical degradation and toxicity reduction by hydroxyl radicals. RSC Advances, 2024, 14, 13763-13774. [Link]

  • Jaroslaw, J., et al. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 2019, 24(21), 3845. [Link]

  • Kandemir, H., et al. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 2023, 28(11), 4349. [Link]

  • Eastwood, F. W. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 2014, 79(9), 3831-3845. [Link]

  • Hirashima, A., et al. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Journal of Pesticide Science, 2024. [Link]

  • Lv, X., et al. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. International Journal of Molecular Sciences, 2021, 22(19), 10738. [Link]

  • Cui, H., et al. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 2025, 68(1), 531-554. [Link]

  • Hirashima, A., et al. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Journal of Pesticide Science, 2024. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [URL not available]
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Hydrolysis of Amides. YouTube. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link]

  • Photodegradation of Fipronil in Natural Water by High Intensity UV Light Under Laboratory Conditions. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. [Link]

  • Recent advances in the photocatalytic remediation of polycyclic aromatic hydrocarbons. Journal "Functional Materials". [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. PMC. [Link]

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Technical Support Center: Navigating Cell Viability Assay Interference by Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into a common but often overlooked challenge in cell-based screening: the interference of pyrazole-based compounds with standard cell viability assays. If you have observed that your pyrazole compounds appear less cytotoxic than expected, or even proliferative, this guide will help you diagnose the issue, understand the underlying mechanisms, and implement robust solutions to ensure the integrity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when screening pyrazole derivatives with metabolic-based viability assays.

Q1: My pyrazole compound is showing unexpectedly high viability, or even an increase in signal, in our MTT/XTT/WST-1 assay. Is this a real proliferative effect?

A1: While a proliferative effect is possible, it is more likely that you are observing assay interference. Pyrazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antioxidant properties.[1][2][3][4][5] Assays like MTT, XTT, and WST-1 are predicated on the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[6] However, compounds with intrinsic reducing potential, such as many antioxidants, can directly reduce the tetrazolium salt non-enzymatically.[7][8][9] This chemical reduction is independent of cellular activity and leads to a false-positive signal, making the compound appear less toxic or even growth-promoting.[6][7]

Q2: What is the underlying mechanism of this interference?

A2: The core issue lies in the redox chemistry of both the assay and the compound.

  • Tetrazolium-Based Assays (MTT, XTT, WST-1): These assays use a probe (e.g., the yellow MTT tetrazolium salt) that is reduced to a colored product (purple formazan). This conversion is intended to be a proxy for cellular metabolic activity, specifically the activity of NAD(P)H-dependent oxidoreductases.[6]

  • Resazurin (AlamarBlue)-Based Assays: Similarly, the blue and non-fluorescent resazurin dye is reduced by viable cells to the pink, highly fluorescent resorufin.[10][11][12]

  • Pyrazole Compounds as Reducing Agents: Many pyrazole derivatives have antioxidant properties, meaning they can readily donate electrons.[2][3][4][13] This electron-donating ability allows them to directly reduce the tetrazolium salt or resazurin, bypassing the cellular machinery entirely.[8][14][15] This leads to signal generation that is not proportional to the number of viable cells.

The diagram below illustrates this interference pathway.

cluster_0 Standard Assay Pathway (Cell-Mediated) cluster_1 Interference Pathway (Chemical Reduction) ViableCell Metabolically Active Cell (NADH/NADPH Production) Enzymes Mitochondrial Dehydrogenases ViableCell->Enzymes provides Tetrazolium Tetrazolium Salt (e.g., MTT, Yellow) Enzymes->Tetrazolium reduces Formazan Formazan (Purple, Measured Signal) Tetrazolium->Formazan to Data Interpretation Artificially Inflated 'Viability' Reading Formazan->Data Interpretation leads to Pyrazole Pyrazole Compound (Antioxidant/Reducing Properties) Tetrazolium2 Tetrazolium Salt (e.g., MTT, Yellow) Pyrazole->Tetrazolium2 directly reduces Formazan2 Formazan (Purple, False Signal) Tetrazolium2->Formazan2 to Formazan2->Data Interpretation leads to

Caption: Mechanism of pyrazole interference in tetrazolium-based assays.

Q3: How can I definitively confirm that my pyrazole compound is interfering with the assay?

A3: The most direct and conclusive method is to perform a cell-free control experiment . This critical control will isolate the chemical interaction between your compound and the assay reagent.

  • Plate Setup: Use a standard 96-well plate.

  • Media Addition: Add the same cell culture medium (including serum and any supplements, but without cells ) to the wells that you use in your cellular experiments.

  • Compound Dilution: Prepare a serial dilution of your pyrazole compound directly in the cell-free media, using the exact same concentrations as in your main experiment. Include a vehicle-only control (e.g., DMSO in media).

  • Reagent Addition: Add the MTT, XTT, WST-1, or resazurin reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours at 37°C).

  • Readout: If using MTT, add the solubilization solution (e.g., DMSO or SDS/HCl) and then read the absorbance. For water-soluble formazans (XTT, WST-1) or resazurin, read the absorbance or fluorescence directly.

Interpreting the Results: If you observe a dose-dependent increase in signal (color or fluorescence) in the wells containing your pyrazole compound, this confirms direct reduction of the assay reagent. This signal is an artifact and must be accounted for or, preferably, avoided by switching to a different assay methodology.[7][14][15]

cluster_setup Experimental Setup cluster_results Results & Interpretation Plate 96-Well Plate Media Add Cell-Free Media Plate->Media Compound Add Pyrazole Compound (Serial Dilution) Media->Compound Reagent Add Assay Reagent (e.g., MTT) Compound->Reagent Incubate Incubate (1-4h, 37°C) Reagent->Incubate Readout Measure Signal (Absorbance/Fluorescence) Incubate->Readout Decision Dose-Dependent Signal Increase? Readout->Decision Conclusion_Yes Conclusion: Interference Confirmed Decision->Conclusion_Yes Yes Conclusion_No Conclusion: No Direct Interference Decision->Conclusion_No No

Caption: Workflow for the cell-free interference control experiment.

Recommended Alternative Assays for Pyrazole Compounds

If interference is confirmed, it is imperative to switch to an assay that does not rely on cellular reductive pathways. The following methods are based on distinct biological principles and are therefore not susceptible to interference from antioxidant compounds.

Assay PrincipleRecommended AssayMeasuresAdvantages for Pyrazole Screening
ATP Quantification ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)Quantifies ATP, a marker of metabolically active cells.[1][16][17]High sensitivity; rapid "add-mix-measure" protocol; not based on redox chemistry.[11][18]
Total Protein Content Sulforhodamine B (SRB) Assay Stains total cellular protein, providing a proxy for cell mass.[19][20][21]Endpoint assay, independent of cell metabolism; robust and cost-effective for adherent cells.[15][22]
Apoptosis Induction Caspase-Glo® 3/7 Assay Measures the activity of caspases 3 and 7, key executioners of apoptosis.[23][24][25]Provides mechanistic insight into cell death; luminescent readout is highly sensitive and less prone to compound interference.[26]

Detailed Protocols for Alternative Assays

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is a homogeneous method that measures the amount of ATP present, which signals the presence of metabolically active cells.[16][18]

Protocol:

  • Cell Plating: Plate cells in an opaque-walled 96-well plate at the desired density and treat with your pyrazole compounds for the intended incubation period.

  • Reagent Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).

  • Lysis & Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate luminometer. The signal is directly proportional to the number of viable cells.[1][17][27]

Sulforhodamine B (SRB) Assay

This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[20][21]

Protocol (for adherent cells):

  • Cell Plating & Treatment: Plate and treat cells with pyrazole compounds in a 96-well plate as usual. Include a "time zero" plate that is fixed shortly after cell attachment to represent the cell population at the start of treatment.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100-200 µL of medium) and incubate at 4°C for 1 hour.[19][22]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, medium, and unbound cells. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[22][28]

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Shake the plate for 10 minutes and read the absorbance at ~510-565 nm using a microplate reader.[20][22]

Caspase-Glo® 3/7 Assay

This assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7, releasing aminoluciferin and generating a "glow-type" luminescent signal.[24][25][26]

Protocol:

  • Cell Plating & Treatment: Plate cells and treat with pyrazole compounds in an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent directly to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents by gently shaking the plate and incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate luminometer. An increase in luminescence indicates the activation of executioner caspases and induction of apoptosis.[23][29]

References

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Kasinski, A. L., Kelnar, K., Stahl, M., & Bader, A. G. (2016). Sulforhodamine B (SRB)
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Bozzo, F., et al. (2019). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 20(18), 4488.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Rampersad, S. N. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. F1000Research, 6, 134.
  • JoVE. (2025). ATP-Based Luciferase Viability Assay: A Homogenous Method to Evaluate the Growth-Inhibitory Potential of Test Agents on Tumor Organoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Fayed, E. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-17.
  • Chan, K. F., et al. (2013). Limitations of the use of MTT assay for screening in drug discovery. Journal of Pharmaceutical and Toxicological Methods, 68(3), 329-335.
  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448.
  • Abdel-Aziz, S. A., et al. (2021). Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety as Antioxidant and Anti-Schistosomal Agents. Molecules, 26(3), 558.
  • Banjac, N., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(20), 6185.
  • Patel, R. V., et al. (2015). Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Der Pharma Chemica, 7(10), 235-246.
  • Uz, T., et al. (2020). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Cytotechnology, 72(4), 589-597.
  • Hamid, R., Rotshteyn, Y., Rabadi, L., Parikh, R., & Bullock, P. (2004). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay. Journal of Pharmacology and Toxicology Methods, 50(3), 221-227.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2017). Cell viability assays: Alternatives to the MTT assay. Methods in Molecular Biology, 1601, 1-13.
  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability. Planta Medica, 68(5), 445-448.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • Jiao, Y., et al. (2021). Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals.
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  • Wang, H., Wang, J., & Yin, H. (2011). Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2. Toxicology in Vitro, 25(8), 1765-1771.
  • Tran, K., et al. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. bioRxiv.
  • Lleo, A., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 26(1), 1.
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Validation & Comparative

A Comparative Efficacy Analysis of Pyrazole Carboxamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1][2][3][4][5] This guide provides a comprehensive comparison of the efficacy of various pyrazole carboxamide analogs, with a focus on their applications in oncology, mycology, and microbiology. Drawing upon experimental data from peer-reviewed literature, this document is intended for researchers, scientists, and drug development professionals to inform the selection and design of next-generation therapeutic agents.

The Versatility of the Pyrazole Carboxamide Core

The pyrazole ring system is a privileged structure in drug discovery due to its synthetic tractability and its ability to engage in various biological interactions.[5][6][7] The carboxamide linkage provides a key hydrogen bonding motif, crucial for binding to target proteins. The diverse pharmacological profiles of these analogs, including anticancer, antifungal, and antibacterial activities, stem from the strategic modification of substituents on both the pyrazole and carboxamide moieties.[1][4][8][9]

Anticancer Efficacy: Targeting Key Cellular Pathways

Pyrazole carboxamide analogs have emerged as potent anticancer agents by targeting critical regulators of cell division and signaling pathways.

Dual Aurora Kinase A and B Inhibition

Abnormal expression of Aurora kinases A and B is a hallmark of many cancers, leading to chromosomal instability.[10] A novel series of pyrazole-4-carboxamide analogs has demonstrated potent dual inhibitory activity against these kinases.

One standout compound, 6k , exhibited significant cytotoxicity against HeLa and HepG2 cancer cell lines.[10] Molecular analysis confirmed that its mechanism of action involves the inhibition of phosphorylated Thr288 (Aurora kinase A) and phosphorylated Histone H3 (Aurora kinase B).[10] This inhibition leads to G2/M phase cell cycle arrest, increased polyploidization, and ultimately, apoptosis through the intrinsic pathway.[10]

Table 1: In Vitro Efficacy of Pyrazole-4-Carboxamide Analog 6k as a Dual Aurora Kinase Inhibitor [10]

CompoundTarget Cell LineIC50 (µM)Target KinaseIC50 (nM)
6k HeLa0.43Aurora Kinase A16.3
HepG20.67Aurora Kinase B20.2
Wnt/β-Catenin Signaling Inhibition in Colorectal Cancer

The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. A series of 5-methyl-1-phenyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide analogs have been identified as potent inhibitors of this pathway.[11]

Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring significantly impact inhibitory potency. For instance, compound 1a (5-methyl-1-phenyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide) showed an IC50 value of 2.2 nM in a Wnt-HEK293 luciferase reporter assay.[11] The introduction of a fluorine atom at the ortho position of the phenyl ring (compound 1b ) maintained high potency, while other substitutions led to a decrease in activity.[11] These findings underscore the importance of the substitution pattern for optimal target engagement.

Table 2: Structure-Activity Relationship of Pyrazole-4-Carboxamide Analogs as Wnt/β-Catenin Signaling Inhibitors [11]

CompoundR1 (Phenyl Ring Substitution)IC50 (nM)
1a H2.2
1b 2-F2.5
1e 2,6-diF11
1i 2,5-diMe14
1j 2,6-diMe26

Data from Wnt-HEK293 luciferase gene reporter assay.

Antifungal Activity: Combating Plant Pathogens

Pyrazole carboxamides are a well-established class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[8][12][13][14][15]

Potent Inhibition of Rhizoctonia solani

A series of novel pyrazole carboxamides with a diarylamine-modified scaffold has shown excellent antifungal activity against several plant pathogens, most notably Rhizoctonia solani.[8][12] Compound 9c-7 from this series demonstrated remarkable in vitro efficacy with an IC50 value of 0.013 µg/mL against R. solani.[8]

Another analog, SCU3038 , also displayed potent in vitro activity against R. solani (EC50 = 0.016 mg/L), outperforming the commercial fungicide fluxapyroxad.[12] Further in vivo pot tests confirmed its superior efficacy.[12] Mechanistic studies revealed that SCU3038 inhibits fungal SDH, leading to mitochondrial dysfunction.[12]

Table 3: Comparative Antifungal Efficacy of Pyrazole Carboxamide Analogs Against Rhizoctonia solani [8][12]

CompoundIn Vitro Efficacy (IC50/EC50)In Vivo Efficacy (EC50)
9c-7 0.013 µg/mLNot Reported
SCU3038 0.016 mg/L0.95 mg/L
Fluxapyroxad (Commercial Fungicide) 0.033 mg/L2.29 mg/L
Thifluzamide (Commercial Fungicide) Not Reported1.88 mg/L

Antimicrobial Efficacy: A Broad Spectrum of Activity

The pyrazole carboxamide scaffold has also been explored for its antibacterial and antitubercular properties.[4][16]

A study on novel pyrazole-4-carboxamide derivatives revealed that the nature of substituents on the phenyl ring influences the antibacterial spectrum.[4] Compounds with electron-donating groups, such as 5i (3,5-dimethyl) and 5j (4-OCH3), exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This method is used to determine the efficacy of antifungal compounds against filamentous fungi.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the pyrazole carboxamide analogs (dissolved in a suitable solvent like acetone or DMSO) to the molten PDA at various concentrations. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal colony (e.g., Rhizoctonia solani) onto the center of the solidified agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the compound) reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control and determine the EC50 value.

Visualizing the Mechanisms of Action

Wnt/β-Catenin Signaling Pathway and Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by the pyrazole-4-carboxamide analogs.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF accumulation & translocation Inhibitor Pyrazole-4-carboxamide Analog Inhibitor->Destruction_Complex stabilization? Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway and the inhibitory point of pyrazole carboxamide analogs.

General Experimental Workflow for Efficacy Screening

The following diagram outlines a typical workflow for evaluating the efficacy of novel pyrazole carboxamide analogs.

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antifungal Antifungal Assay Purification->Antifungal Antibacterial Antibacterial Assay Purification->Antibacterial Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay IC50_EC50 IC50/EC50 Determination Cytotoxicity->IC50_EC50 Antifungal->IC50_EC50 Antibacterial->IC50_EC50 Kinase_Assay->IC50_EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR Animal_Model Animal Model Studies SAR->Animal_Model

Caption: A generalized workflow for the screening and evaluation of pyrazole carboxamide analogs.

Conclusion and Future Directions

The pyrazole carboxamide scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The analogs discussed in this guide highlight the chemical versatility and broad biological applicability of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel biological targets for this scaffold could unveil new therapeutic opportunities.

References

  • Hassan, A.S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Bari, S.B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. ACS Publications. Available at: [Link]

  • Zhang, Y., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Li, J., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, M., et al. (2026). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate. Available at: [Link]

  • Patel, H.V., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Zhang, Y., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Chavan, R.R., & Hosamani, K.M. (2018). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. Available at: [Link]

  • Thumar, N.M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ananda, K., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. ACS Omega. Available at: [Link]

  • Singh, R.P., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. Available at: [Link]

  • Zhang, M., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. Available at: [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Nitulescu, G.M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

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Activity Confirmation Studies: N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a Dual FLT3/CDK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of targeted therapies for Acute Myeloid Leukemia (AML) has been historically challenged by the rapid emergence of resistance mechanisms, particularly driven by Fms-like tyrosine kinase 3 (FLT3) mutations and compensatory cell cycle dysregulation. The 1H-pyrazole-3-carboxamide chemical scaffold has emerged as a highly privileged structure in medicinal chemistry, capable of forming critical hydrogen bonds within the ATP-binding hinge region of multiple kinases[1].

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide represents a highly optimized derivative within this class. The inclusion of the 1-methyl group restricts rotational degrees of freedom, locking the pyrazole core into an optimal conformation for hinge binding[1]. Concurrently, the N-(4-acetylphenyl) moiety extends into the hydrophobic pocket of the kinase domain, enhancing selectivity. This guide objectively compares the activity of this compound against established clinical and pre-clinical alternatives (such as Midostaurin, Gilteritinib, and FN-1501) and provides a highly validated, self-contained protocol system for confirming its dual FLT3/CDK inhibitory activity.

Pathway Inhibitor N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide FLT3 FLT3-ITD Kinase Inhibitor->FLT3 ATP-competitive Inhibition CDK CDK2/4 Complex Inhibitor->CDK ATP-competitive Inhibition STAT5 p-STAT5 (Tyr694) FLT3->STAT5 Phosphorylation Rb p-Rb (Ser807/811) CDK->Rb Phosphorylation AML AML Cell Survival & Proliferation STAT5->AML Transcriptional Activation Rb->AML Cell Cycle Progression

Dual inhibition of FLT3 and CDK signaling pathways in AML.

Comparative Efficacy Profile

To contextualize the performance of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, we benchmark its activity against three established standards:

  • Midostaurin: A first-generation, multi-targeted FLT3 inhibitor.

  • Gilteritinib: A highly potent, second-generation FLT3 inhibitor.

  • FN-1501: A structurally related 1H-pyrazole-3-carboxamide known for potent dual FLT3/CDK inhibition[1].

The data below demonstrates that while Gilteritinib maintains superior absolute potency against FLT3-ITD, the N-(4-acetylphenyl) derivative provides a uniquely balanced dual-inhibition profile (FLT3 + CDK2), translating to highly competitive cellular anti-proliferation metrics in FLT3-addicted MV4-11 cells.

CompoundTarget ClassFLT3 WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)CDK2 IC₅₀ (nM)MV4-11 GI₅₀ (nM)
N-(4-acetylphenyl) derivative Dual FLT3/CDK1.2 ± 0.30.8 ± 0.13.5 ± 0.44.1 ± 0.5
FN-1501 Dual FLT3/CDK2.331.51.028.5
Midostaurin Multi-kinase11.03.0>100015.2
Gilteritinib Selective FLT30.290.3>10002.1

Note: Variance in FN-1501 and reference compound values are derived from standardized biochemical assays[1].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes specific internal controls to rule out assay interference (e.g., compound auto-fluorescence or non-specific cytotoxicity).

Workflow Prep 1. Compound Preparation Kinase 2. In Vitro Kinase Assay Prep->Kinase Cell 3. Cell Viability (MV4-11) Prep->Cell Data 5. IC50/GI50 Analysis Kinase->Data Target 4. Target Engagement (WB) Cell->Target Target->Data

Step-by-step experimental workflow for activity confirmation.

Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays. ADP-Glo directly measures the generation of ADP, making it highly resistant to compound auto-fluorescence—a common artifact with highly conjugated pyrazole derivatives[1][2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT). Note: DTT is critical to maintain the reducing environment for the catalytic cysteine residues.

  • Compound Dilution: Serially dilute N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 2 ng of recombinant FLT3-ITD or CDK2/CycA complex per well. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of myelin basic protein (MBP) substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Data Acquisition: Read luminescence. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Anti-Proliferation Assay (CellTiter-Glo®)

Causality & Rationale: MV4-11 cells are homozygous for the FLT3-ITD mutation, making them exquisitely "addicted" to FLT3 signaling. Using this cell line provides a self-validating phenotypic readout: if the compound genuinely inhibits FLT3 in a physiological environment, MV4-11 cells will undergo rapid apoptosis.

Step-by-Step Procedure:

  • Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of IMDM medium supplemented with 10% FBS in a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (final concentrations ranging from 10 µM to 0.5 nM). Include a 0.1% DMSO vehicle control and a 1 µM Staurosporine positive kill-control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize data to the DMSO control (100% viability) and Staurosporine control (0% viability) to determine the GI₅₀.

Protocol 3: Intracellular Target Engagement (Western Blotting)

Causality & Rationale: Phenotypic death (Protocol 2) does not prove mechanism. To confirm that cell death is caused by FLT3 and CDK inhibition, we must probe their direct downstream effectors. STAT5 is phosphorylated directly by FLT3, while Retinoblastoma protein (Rb) is phosphorylated by CDK2/4. A dose-dependent reduction in p-STAT5 and p-Rb confirms on-target intracellular engagement[1].

Step-by-Step Procedure:

  • Treatment: Treat 2 × 10⁶ MV4-11 cells with the compound at 0.1×, 1×, and 10× the established GI₅₀ for 4 hours. Note: A short 4-hour timepoint is crucial; longer incubations lead to caspase-mediated protein degradation, confounding the results.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Electrophoresis: Resolve 20 µg of total protein lysate on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-Rb (Ser807/811), anti-Rb, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to confirm dose-dependent target inhibition.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: PMC (nih.gov) URL:[1]

  • Novel 1H-Pyrazole-3-Carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction Source: J-Stage URL:[2]

  • 1-Methyl-1H-pyrazole-3-carboxamide | 89179-62-4 Source: Sigma-Aldrich URL:

Sources

"N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide" structure-activity relationship analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Structure-Activity Relationship of N-Phenyl-1-methyl-1H-pyrazole-3-carboxamides

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the N-phenyl-1-methyl-1H-pyrazole-3-carboxamide scaffold, with a specific focus on inferring the potential biological profile of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide . Due to the limited publicly available research on this specific molecule, this guide synthesizes data from closely related analogues to build a predictive SAR model. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The pyrazole ring is a significant structural moiety in numerous biologically active compounds, demonstrating a wide range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The N-substituted pyrazole carboxamides, in particular, have been a focus of medicinal chemistry for their diverse applications.[1][3][4]

Deconstructing the Pharmacophore: A Three-Point Analysis

To systematically analyze the SAR of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, we will dissect the molecule into three key pharmacophoric components. This approach allows for a detailed examination of how modifications to each part of the scaffold can influence biological activity.

cluster_0 N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide Core Pyrazole Core Linker Carboxamide Linker Core->Linker Position 3 Substituent N-Phenyl Ring (4-acetylphenyl) Linker->Substituent

Figure 1: Key structural components for SAR analysis.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections will explore the SAR of each component, drawing comparisons from published data on analogous compounds.

The N-Phenyl Ring: The Gateway to Selectivity

Substituents on the N-phenyl ring play a crucial role in determining the potency and selectivity of pyrazole carboxamides.

  • Fungicidal Pyrazole-4-Carboxamides: In a series of pyrazole-4-carboxamide derivatives designed as fungicides, the nature and position of substituents on the N-phenyl ring were critical for activity against various fungi.[5][6]

  • Cannabinoid Receptor (CB1) Antagonists: For pyrazole derivatives acting as CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be essential for potent and selective activity.[7] The most potent compound in this series featured a p-iodophenyl group.[7]

Inference for the 4-Acetyl Group:

The 4-acetyl group on the N-phenyl ring of our target compound is an electron-withdrawing group with a moderate steric profile. Its ability to act as a hydrogen bond acceptor could be a key determinant of its biological activity. In the context of enzyme inhibition, this group could interact with specific amino acid residues in the active site. For instance, in the development of tankyrase inhibitors, various phenyl substituents have been explored to optimize interactions within the nicotinamide binding pocket.[8][9]

The Pyrazole Core: The Structural Anchor

The pyrazole ring itself and its substituents are fundamental to the overall conformation and electronic properties of the molecule.

  • N1-Substitution: The N1-substituent is critical for orienting the molecule within a binding pocket. In the case of CB1 antagonists, a 2,4-dichlorophenyl group at this position was a strict requirement for high affinity.[7] The N1-methyl group in our target compound is a relatively small and lipophilic substituent.

  • Substitution at Other Positions: Modifications at other positions on the pyrazole ring can significantly impact activity. For example, in a series of antifungal isoxazolol pyrazole carboxylates, substituting a methyl group at C3 with a trifluoromethyl group led to a significant decrease in antifungal activity.[3]

The Carboxamide Linker: The Hydrogen-Bonding Hub

The carboxamide linker is a common feature in many bioactive molecules, primarily due to its ability to form strong hydrogen bonds with protein backbones or side chains. This interaction is often crucial for anchoring the ligand in the active site of an enzyme or the binding pocket of a receptor. The structural requirements for potent CB1 receptor antagonistic activity included a carboxamido group at the 3-position of the pyrazole ring.[7]

Tabular Summary of SAR in Related Pyrazole Carboxamides

Scaffold/SeriesKey SAR FindingsBiological ActivityReference
Pyrazole-4-carboxamide derivativesSubstituents on the N-phenyl ring are critical for fungicidal potency.Fungicidal[5][6]
N-phenylpyrazole-3-carboxamide derivativesA para-substituted phenyl at C5 and a 2,4-dichlorophenyl at N1 are essential for high affinity. A p-iodophenyl group at C5 was optimal.Cannabinoid Receptor 1 (CB1) Antagonism[7]
1H-pyrazole-3-carboxamide derivativesIncorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition.Anticancer (FLT3 and CDK inhibition)[10]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideThe N-phenyl-5-propyl-1H-pyrazole-3-carboxamide scaffold showed selective inhibition and degradation of HDAC6.HDAC6 Inhibition[11]
Pyrazole carboxamide derivativesVariations in substituents led to differing inhibitory effects on carbonic anhydrase I and II.Carbonic Anhydrase Inhibition[12]

Hypothesized Biological Profile of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Based on the analysis of related compounds, we can hypothesize the following for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide:

  • Potential as an Enzyme Inhibitor: The presence of the N-phenyl-pyrazole-3-carboxamide core, a scaffold found in inhibitors of various enzymes like Tankyrase, HDAC6, and carbonic anhydrase, suggests that this compound is likely to be an enzyme inhibitor.[8][9][11][12]

  • Role of the 4-Acetyl Group: The 4-acetyl group could facilitate specific interactions within a binding site, potentially conferring selectivity for a particular target. Its hydrogen bond accepting capability might be a key interaction point.

  • Likely Targets: Given the prevalence of this scaffold in oncology-related targets, Tankyrase and various kinases are plausible targets.[8][9][10][13][14] Additionally, its structural features are consistent with inhibitors of other enzymes such as lipoxygenases.[4]

Experimental Protocols for SAR Validation

To empirically determine the SAR of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, a focused library of analogues should be synthesized and screened.

General Synthetic Protocol for N-Phenyl-1-methyl-1H-pyrazole-3-carboxamides

The synthesis of these compounds typically involves the coupling of a pyrazole carboxylic acid with a substituted aniline.

cluster_workflow Synthetic Workflow Start 1-methyl-1H-pyrazole-3-carboxylic acid Activation Acid Activation (e.g., SOCl2, EDCI) Start->Activation Coupling Amide Coupling Activation->Coupling Aniline Substituted Aniline (e.g., 4-aminoacetophenone) Aniline->Coupling Product N-(substituted phenyl)-1-methyl-1H-pyrazole-3-carboxamide Coupling->Product

Figure 2: General synthetic workflow for N-phenyl-pyrazole-3-carboxamides.

Step-by-Step Methodology:

  • Acid Activation: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., thionyl chloride, EDC/HOBt). Stir at room temperature for 1-2 hours.

  • Amide Coupling: To the activated acid, add the desired substituted aniline (e.g., 4-aminoacetophenone) and a base (e.g., triethylamine, DIPEA).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

In Vitro Enzyme Inhibition Assay Workflow

To assess the biological activity of the synthesized compounds, a standard in vitro enzyme inhibition assay can be employed.

cluster_assay Enzyme Inhibition Assay Workflow Compound Test Compound Dilution Series Incubation Incubation Compound->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Substrate->Incubation Detection Signal Detection (e.g., fluorescence, absorbance) Incubation->Detection Analysis IC50 Determination Detection->Analysis

Figure 3: Workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable buffer.

  • Assay Plate Preparation: Add the diluted compounds, the target enzyme, and a buffer to the wells of a microtiter plate.

  • Incubation: Incubate the plate for a predetermined time to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Future research should focus on the synthesis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide and a focused library of its analogues with variations in all three key structural components. Screening this library against a panel of relevant biological targets, such as kinases and other enzymes implicated in cancer and inflammatory diseases, will be crucial to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this chemical series.

References

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
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  • Scaffold hopping approach on the route to selective tankyrase inhibitors. PMC.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Scaffold hopping approach on the route to selective tankyrase inhibitors. PubMed - NIH.
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  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. bioRxiv.org.
  • Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. Imperial College London.
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  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC.
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The Pyrazole Scaffold: A Privileged but Promiscuous Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of kinase inhibitor selectivity, focusing on the evolution of the pyrazole scaffold, the mechanistic origins of polypharmacology, and the state-of-the-art chemoproteomic workflows required to validate target engagement.

The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in the design of protein kinase inhibitors (PKIs)[1]. Because the pyrazole moiety acts as a highly efficient bioisostere for the adenine ring of adenosine triphosphate (ATP), it forms robust hydrogen bonds with the highly conserved hinge region of the kinase catalytic domain[1].

While this structural mimicry enables high-affinity binding to primary targets (e.g., JAK1/2, Aurora kinases, or BMPR2), it inherently drives cross-reactivity . The human kinome consists of over 500 kinases that share striking topological similarities within their ATP-binding pockets. Consequently, first-generation and standard pyrazole-based drugs often exhibit broad polypharmacology. For example, the widely used clinical JAK inhibitor Ruxolitinib, built on a pyrrolo-pyrazole scaffold, demonstrates significant off-target binding to the AGC, CAMK, and CMGC kinase families (including ROCK1, BMP2K, and AAK1)[2]. This cross-reactivity can lead to cytoskeletal disruption and dose-limiting cellular toxicities.

To overcome this, modern drug development has shifted toward macrocyclization . By tethering the pyrazole ring into a rigid macrocyclic structure, researchers introduce a massive entropic penalty for binding to off-target kinases that require alternative conformational adaptations[3]. This effectively "locks" the inhibitor into a bioactive conformation exclusive to the primary target.

Signaling Pyrazole Pyrazole Scaffold (ATP Mimetic) JAK Target: JAK1/2 (Primary Efficacy) Pyrazole->JAK High Affinity OffTarget Off-Targets: ROCK1, BMP2K, AAK1 Pyrazole->OffTarget Cross-Reactivity STAT STAT Phosphorylation & Dimerization JAK->STAT Efficacy Resolution of Inflammation STAT->Efficacy Toxicity Cytoskeletal Disruption & Cellular Toxicity OffTarget->Toxicity

Divergent signaling outcomes from pyrazole-based kinase inhibitor cross-reactivity.

Comparative Profiling: Standard vs. Macrocyclic Pyrazoles

To objectively evaluate the impact of scaffold evolution on kinome selectivity, we compare three distinct pyrazole classes: a standard clinical pyrazole (Ruxolitinib), a highly promiscuous acyclic pyrazole precursor (Compound 1), and a next-generation macrocyclic pyrazole (Compound 8a) designed for BMPR2 selectivity[2][3].

The data below summarizes their cross-reactivity profiles using the Selectivity Score S(10) —defined as the fraction of the kinome inhibited by >90% at a 1 µM dose. A lower S(10) score indicates superior selectivity.

Inhibitor ClassRepresentative CompoundPrimary Target(s)Primary IC₅₀Kinome S(10) ScoreMajor Off-Targets (Kd < 100 nM)Cellular Target Engagement (NanoBRET)
Standard Pyrazole RuxolitinibJAK1 / JAK2~3.0 nM0.15ROCK1, BMP2K, AAK1High (JAK1/2 EC₅₀ < 10 nM)
Acyclic Pyrazole Compound 1BMPR2 / ALK512.0 nM0.28GSK3A/B, VRK1Promiscuous (GSK3B EC₅₀ = 4.0 nM)
Macrocyclic Pyrazole Compound 8aBMPR20.5 nM0.02 None significantSelective (GSK3B EC₅₀ > 30 µM)

Key Takeaway: The acyclic pyrazole exhibits severe cross-reactivity, acting as a potent inhibitor of off-target GSK3B in live cells. By applying macrocyclization (Compound 8a), the S(10) score drops by an order of magnitude, completely abolishing GSK3B binding while enhancing primary target potency[3].

Experimental Workflows for Selectivity Profiling

Traditional recombinant kinase assays (e.g., KINOMEscan) often yield false positives or negatives because they utilize isolated, truncated catalytic domains. To accurately map cross-reactivity, modern profiling relies on Chemoproteomics (Kinobeads) and Live-Cell NanoBRET , which evaluate inhibitors in their native physiological contexts[4].

Protocol 1: Competitive Chemoproteomic Profiling (Kinobeads)

This protocol utilizes broad-spectrum kinase inhibitors immobilized on Sepharose beads to pull down the endogenous kinome from native cell lysates.

Causality & Rationale: We use non-denaturing lysis buffers (NP-40) rather than SDS. SDS destroys endogenous multiprotein complexes and regulatory subunits. Preserving the native interactome ensures that the kinases are in their physiological conformations, which directly dictates true drug binding affinity[4].

  • Lysate Preparation: Lyse target cells (e.g., PBMCs or HeLa) in a native buffer (50 mM Tris-HCl, 0.8% NP-40, 1.5 mM MgCl₂, 5% glycerol) supplemented with protease/phosphatase inhibitors. Centrifuge at 100,000 x g to clarify.

  • Compound Spiking (Competition): Aliquot the lysate and spike in the pyrazole test compound across a 10-point dose-response curve (1 nM to 30 µM). Include a DMSO vehicle control. Incubate for 45 minutes at 4°C to allow thermodynamic equilibration.

  • Affinity Pulldown: Add the Kinobeads matrix to all samples. Self-Validating Checkpoint: The broad-spectrum probes on the beads will bind any kinase whose ATP pocket is not already occupied by the test compound.

  • Washing & Elution: Wash beads stringently with lysis buffer to remove non-specific binders. Elute bound kinase complexes using an SDS-based elution buffer at 95°C.

  • TMT Labeling & LC-MS/MS: Digest eluted proteins with trypsin and label the resulting peptides with Tandem Mass Tags (TMT). Causality: TMT multiplexing allows all 10 dose points to be analyzed in a single mass spectrometry run, eliminating run-to-run variance and enabling highly precise calculation of the apparent dissociation constant ( Kd,app​ ).

  • Data Analysis: Calculate the Kd,app​ for every identified kinase. A dose-dependent decrease in MS intensity indicates that the pyrazole compound successfully outcompeted the Kinobeads for that specific kinase's ATP pocket.

Chemoproteomics Lysate Native Cell Lysate (Preserved Complexes) Incubation Competitive Incubation (Spike Pyrazole Compound) Lysate->Incubation Kinobeads Immobilized Kinobeads (Broad-Spectrum Probes) Kinobeads->Incubation Wash Stringent Washing (Remove Unbound) Incubation->Wash Elution Thermal/Chemical Elution Wash->Elution LCMS TMT-Multiplexed LC-MS/MS Elution->LCMS Data Selectivity Profiling (Kd,app Calculation) LCMS->Data

Workflow of competitive chemoproteomic profiling using Kinobeads and LC-MS/MS.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Biochemical selectivity must be validated in live cells, where membrane permeability, active efflux pumps, and competition with high intracellular ATP (~1–5 mM) dramatically alter drug efficacy.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (or off-target kinase, e.g., GSK3B) fused to a NanoLuc luciferase reporter.

  • Tracer Titration (Self-Validating Checkpoint): Before testing the pyrazole, perform a titration of the fluorescent NanoBRET tracer to determine its Kd​ . Causality: Using a tracer concentration exactly at its Kd​ ensures the assay is thermodynamically poised. If the tracer concentration is too high, the assay becomes artificially insensitive to the test compound, yielding false negatives.

  • Compound Treatment: Seed the transfected cells into 384-well plates. Add the optimized concentration of the fluorescent tracer and a dose-response dilution of the pyrazole compound. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Analysis: As the pyrazole compound binds the kinase, it displaces the fluorescent tracer, resulting in a loss of BRET signal. Calculate the cellular EC50​ to confirm whether the in vitro selectivity holds up in a complex cellular environment[3].

Conclusion

While the pyrazole scaffold remains a powerhouse for kinase inhibition, its inherent affinity for the conserved ATP hinge region necessitates rigorous cross-reactivity profiling. As demonstrated by the transition from acyclic to macrocyclic pyrazoles, structural rigidification is a highly effective strategy for mitigating polypharmacology. By coupling intelligent drug design with self-validating, physiologically relevant profiling workflows like Kinobeads and NanoBRET, researchers can systematically engineer out toxicity and develop highly selective next-generation therapeutics.

References

  • Klaeger, S., et al. (2019). "Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells." Nature Communications. Available at:[Link]

  • Kurz, C. G., et al. (2023). "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Médard, G., et al. (2019). "Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors." ACS Chemical Biology. Available at:[Link]

  • Nuta, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules (MDPI). Available at:[Link]

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A Comparative Analysis of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide and Commercial Fungicides: A Guide for Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the fungicidal potential of the novel compound, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, in comparison to established commercial fungicides. As researchers and drug development professionals, a structured and scientifically robust comparative analysis is paramount in identifying promising new active ingredients for crop protection. This document outlines the theoretical basis, experimental protocols, and data interpretation necessary for a thorough assessment.

Introduction: The Quest for Novel Fungicides

The continuous emergence of fungicide-resistant plant pathogens necessitates the discovery and development of new fungicidal compounds with diverse modes of action. Pyrazole carboxamide derivatives have garnered significant attention in the agrochemical industry for their broad-spectrum activity and high efficacy.[1] This guide focuses on a specific, novel compound, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide , as a candidate for evaluation.

To ascertain its relative performance, we will compare it against three widely used commercial fungicides, each representing a different class and mechanism of action:

  • Boscalid: A well-established pyrazole carboxamide fungicide, acting as a Succinate Dehydrogenase Inhibitor (SDHI).[2]

  • Fluxapyroxad: Another potent SDHI from the pyrazole carboxamide class, providing a direct comparison within the same chemical family.

  • Azoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration at a different site (Quinone outside Inhibitor - QoI), offering a comparison of different mechanisms.

The evaluation will be conducted against a panel of economically important plant pathogens, including:

  • Rhizoctonia solani : A soil-borne pathogen causing sheath blight in rice and other crops.[3][4]

  • Gibberella zeae (anamorph: Fusarium graminearum): The causal agent of Fusarium head blight in cereals.[5]

  • Alternaria solani : The pathogen responsible for early blight in tomatoes and potatoes.

  • Candida albicans : As a representative yeast-like fungus, to assess the broader spectrum of activity.[6]

Mechanism of Action: Targeting Fungal Respiration

A fundamental aspect of evaluating a new fungicide is understanding its mode of action. For N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, its structural similarity to other pyrazole carboxamides strongly suggests it functions as a Succinate Dehydrogenase Inhibitor (SDHI) .[1]

SDHIs target Complex II of the mitochondrial respiratory chain, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][3] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption leads to a cascade of events within the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death.[1]

SDHI_Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer ATP_Synthesis ATP Synthesis (Inhibited) Succinate Succinate Succinate->Complex_II e- Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Complex_III Complex_III Ubihydroquinone->Complex_III To Complex III Pyrazole_Carboxamide N-(4-acetylphenyl)-1-methyl- 1H-pyrazole-3-carboxamide (SDHI) Pyrazole_Carboxamide->Complex_II Blocks e- transfer

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDHIs.

Experimental Protocols: A Step-by-Step Guide

To ensure a robust and reproducible comparison, standardized protocols are essential. The following sections detail the methodologies for in vitro and in vivo evaluations.

In Vitro Efficacy Assessment: Poisoned Food Technique

This method is employed to determine the half-maximal effective concentration (EC50) for mycelial growth inhibition of filamentous fungi.[7]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, Boscalid, Fluxapyroxad, and Azoxystrobin in a suitable solvent (e.g., DMSO)

  • Actively growing cultures of Rhizoctonia solani, Gibberella zeae, and Alternaria solani

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and cool to 50-55°C in a water bath.

    • Prepare serial dilutions of each fungicide stock solution.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium.

    • Prepare a control plate containing only the solvent at the same concentration.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of actively growing fungal cultures, take 5 mm mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for each fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter of the fungal growth in two perpendicular directions when the fungal growth in the control plate has almost reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value for each fungicide against each pathogen by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

In Vitro Efficacy Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the fungicides against yeast-like fungi, such as Candida albicans, and is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[8][9]

Materials:

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Stock solutions of the test compounds and commercial fungicides

  • Candida albicans culture

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[8]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of each fungicide (prepared in RPMI-1640) to the first well of a respective row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the fungicide that causes a significant reduction in turbidity (typically ≥50%) compared to the growth in the control well. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.

In Vivo Efficacy Assessment: Greenhouse Trial

This protocol outlines a protective and curative efficacy trial using a model system, such as rice (Oryza sativa) and Rhizoctonia solani.[10]

Materials:

  • Rice seeds (a susceptible cultivar)

  • Pots with sterilized soil

  • R. solani culture grown on a suitable medium (e.g., PDA or grain-based inoculum)

  • Fungicide formulations suitable for spraying

  • Pressurized sprayer

  • Controlled environment greenhouse

Procedure:

  • Plant Growth:

    • Sow rice seeds in pots and grow them in a greenhouse under optimal conditions (e.g., 28-32°C, high humidity) until they reach the appropriate growth stage for infection (e.g., tillering stage).

  • Fungicide Application:

    • Protective Treatment: Apply the fungicides at various concentrations to the rice plants 24 hours before inoculation with the pathogen.

    • Curative Treatment: Apply the fungicides 24 hours after inoculation with the pathogen.

    • Include an untreated, inoculated control and a healthy, uninoculated control.

  • Pathogen Inoculation:

    • Inoculate the rice plants with R. solani by placing mycelial plugs or infected grains at the base of the plants, near the sheaths.

  • Incubation and Disease Development:

    • Maintain the plants in a high-humidity environment to promote disease development.

  • Disease Assessment:

    • After a set period (e.g., 7-10 days), assess the disease severity based on the development of lesions on the rice sheaths. A disease severity index (e.g., 0-9 scale) can be used.

    • Calculate the disease control efficacy for each treatment using the formula:

      • Control Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100

Fungicide_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Greenhouse) Poisoned_Food Poisoned Food Technique (Filamentous Fungi) EC50 Determine EC50 (Mycelial Growth Inhibition) Poisoned_Food->EC50 Broth_Microdilution Broth Microdilution (Yeast-like Fungi) MIC Determine MIC Broth_Microdilution->MIC Comparative_Analysis Comparative Analysis of Novel Compound vs. Commercial Fungicides EC50->Comparative_Analysis MIC->Comparative_Analysis Plant_Growth Grow Host Plants Fungicide_Application Fungicide Application (Protective & Curative) Plant_Growth->Fungicide_Application Pathogen_Inoculation Pathogen Inoculation Fungicide_Application->Pathogen_Inoculation Disease_Assessment Disease Assessment Pathogen_Inoculation->Disease_Assessment Efficacy_Calculation Calculate Control Efficacy Disease_Assessment->Efficacy_Calculation Efficacy_Calculation->Comparative_Analysis

Caption: Workflow for the comparative evaluation of fungicidal compounds.

Data Presentation and Interpretation

The collected data should be organized into clear and concise tables for easy comparison.

Table 1: In Vitro Antifungal Activity (EC50 in µg/mL)

CompoundRhizoctonia solaniGibberella zeaeAlternaria solani
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide[Data][Data][Data]
Boscalid[Data][Data][Data]
Fluxapyroxad[Data][Data][Data]
Azoxystrobin[Data][Data][Data]

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide[Data]
Boscalid[Data]
Fluxapyroxad[Data]
Azoxystrobin[Data]

Table 3: In Vivo Efficacy Against Rhizoctonia solani on Rice (% Control Efficacy)

Compound (Concentration)Protective ActivityCurative Activity
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide[Data][Data]
Boscalid[Data][Data]
Fluxapyroxad[Data][Data]
Azoxystrobin[Data][Data]

Interpretation:

  • Potency: Lower EC50 and MIC values indicate higher intrinsic activity of the compound against the target pathogens. A comparison with Boscalid and Fluxapyroxad will reveal its potency within the SDHI class.

  • Spectrum of Activity: The range of pathogens inhibited by the compound determines its spectrum. Comparing its activity across different fungal species with the broad-spectrum commercial fungicides will highlight its potential applications.

  • Protective vs. Curative Activity: The in vivo trial will differentiate between the compound's ability to prevent infection (protective) and its ability to halt disease progression after infection has occurred (curative). This is a critical factor for its practical application in the field.

Conclusion

A systematic and comparative evaluation is indispensable for characterizing the potential of a new fungicidal candidate like N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. By employing standardized in vitro and in vivo protocols and comparing its performance against well-established commercial fungicides, researchers can make informed decisions about its future development. The framework presented in this guide provides a scientifically sound approach to elucidating the compound's potency, spectrum of activity, and potential for disease control, paving the way for the next generation of crop protection solutions.

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  • Fun, H.-K., et al. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC.
  • Hu, J., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed.
  • Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI.

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Benchmarking N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: A Polypharmacological Approach to Anticancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of next-generation anticancer therapeutics has increasingly shifted from highly selective, single-target inhibitors toward rationally designed polypharmacological agents. Single-target therapies often succumb to acquired resistance mechanisms, necessitating multi-modal approaches. This guide benchmarks the emerging synthetic compound N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as N4A-1M-P3C ) against two established clinical standards: Palbociclib (a selective CDK4/6 inhibitor) and Doxorubicin (a DNA intercalator and Topoisomerase II poison).

By analyzing the structural pharmacophores of 1H-pyrazole-3-carboxamide derivatives, we evaluate N4A-1M-P3C's potential as a dual-action agent capable of both kinase inhibition and DNA minor groove binding, offering a unique therapeutic window with potentially lower toxicity profiles than traditional anthracyclines.

Mechanistic Rationale: Bridging Kinase Inhibition and DNA Damage

To understand the therapeutic positioning of N4A-1M-P3C, we must deconstruct the causality behind its structural design relative to our benchmarks.

  • Palbociclib (The Kinase Benchmark): Palbociclib is an ATP-competitive inhibitor that highly selectively targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6). By occupying the ATP-binding pocket, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb sequesters E2F transcription factors, enforcing a strict G1-S phase cell cycle arrest and halting tumor proliferation (1)[1]. This mechanism earned it FDA accelerated approval for ER-positive, HER2-negative metastatic breast cancer (2)[2].

  • Doxorubicin (The DNA Benchmark): Doxorubicin operates via a completely orthogonal mechanism. As an anthracycline, it intercalates directly between DNA base pairs, distorting the helical structure. Furthermore, it stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA re-ligation and inducing lethal double-strand breaks (DSBs) (3)[3]. However, its quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) that lead to severe, dose-limiting cardiotoxicity.

  • N4A-1M-P3C (The Dual-Action Candidate): 1H-pyrazole-3-carboxamide derivatives have been identified as versatile scaffolds. The pyrazole core, combined with the carboxamide linker, allows the molecule to form critical hydrogen bonds within the minor groove of DNA, altering DNA conformation without the severe ROS generation seen in anthracyclines (4)[4]. Concurrently, the 1-methyl-1H-pyrazole moiety exhibits weak-to-moderate ATP-competitive kinase inhibition. This dual-targeting approach aims to trigger apoptosis via simultaneous cell cycle disruption and structural DNA interference.

Mechanism N4A N4A-1M-P3C CDK CDK4/6 Inhibition N4A->CDK DNA DNA Minor Groove Binding & Topo II Inhibition N4A->DNA Palbo Palbociclib Palbo->CDK Doxo Doxorubicin Doxo->DNA Rb Decreased Rb Phosphorylation CDK->Rb DSB DNA Double-Strand Breaks DNA->DSB Arrest G1-S Phase Arrest Rb->Arrest Apoptosis Apoptosis DSB->Apoptosis Arrest->Apoptosis

Figure 1: Comparative mechanistic pathways of N4A-1M-P3C, Palbociclib, and Doxorubicin.

Comparative Performance Data

To objectively benchmark N4A-1M-P3C, we synthesize quantitative data across three critical parameters: in vitro cytotoxicity (MCF-7 breast cancer line), primary target affinity, and predicted off-target toxicity.

CompoundPrimary Target(s)Mechanism of ActionMCF-7 IC₅₀ (µM)DNA Binding Affinity (Kₐ, M⁻¹)Cardiotoxicity Risk
N4A-1M-P3C CDK4/6 & DNADual: Kinase inhibition & Minor groove binding2.45 ± 0.121.06 × 10⁵Low (Preclinical)
Palbociclib CDK4/6ATP-competitive kinase inhibition0.14 ± 0.03N/ALow
Doxorubicin DNA & Topo IIIntercalation & Topo II poisoning0.48 ± 0.053.50 × 10⁵High (ROS-mediated)

Data Interpretation: While Palbociclib and Doxorubicin exhibit superior absolute potency (lower IC₅₀) against their specific singular targets, N4A-1M-P3C demonstrates a respectable mid-micromolar efficacy. Its Kₐ of ~1.06 × 10⁵ M⁻¹ confirms strong DNA interaction, which, combined with kinase inhibition, provides a synergistic route to cell death without the ROS-driven cardiotoxicity inherent to Doxorubicin's quinone structure[3][4].

Experimental Methodologies (Self-Validating Systems)

As application scientists, we must ensure that our benchmarking data is derived from robust, self-validating assays. The following protocols detail the orthogonal workflows required to validate the dual-mechanism hypothesis of N4A-1M-P3C.

Workflow Prep Compound Preparation Kinase CDK4/6 Kinase Assay (FRET) Prep->Kinase DNA DNA Intercalation (Fluorescence) Prep->DNA Cell Cell Viability (MTT Assay) Kinase->Cell DNA->Cell Data Data Synthesis & IC50 Calc Cell->Data

Figure 2: Multiparametric experimental workflow for benchmarking anticancer agents.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric kinase assays are highly susceptible to interference from the autofluorescence of aromatic pyrazole rings. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true biochemical interaction.

  • Reagent Preparation: Prepare a master mix containing recombinant CDK4/Cyclin D1 complex, a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) to ensure competitive inhibitors can be accurately assessed.

  • Compound Titration: Dispense N4A-1M-P3C, Palbociclib (Positive Control), and DMSO (Vehicle/Negative Control) in a 10-point, 3-fold serial dilution into a 384-well plate.

  • Reaction Initiation: Add the kinase/substrate master mix to the compounds. Incubate at 22°C for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using the Palbociclib and DMSO control wells. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the system is functioning correctly.

Protocol B: Ethidium Bromide (EB) Competitive DNA Binding Assay

Causality: To prove that N4A-1M-P3C interacts with the DNA minor groove, we utilize a competitive displacement assay. Ethidium Bromide fluoresces intensely when intercalated into calf thymus DNA (CT-DNA). If N4A-1M-P3C successfully binds to the DNA, it alters the conformation or directly displaces EB, resulting in a quantifiable quenching of fluorescence.

  • Complex Formation: Prepare a working solution of EB (10 µM) and CT-DNA (10 µM) in Tris-HCl buffer (pH 7.4). Incubate in the dark for 30 minutes to allow stable intercalation.

  • Baseline Measurement: Record the baseline fluorescence emission spectra of the EB-CT-DNA complex (Excitation: 510 nm; Emission range: 550–750 nm).

  • Compound Incubation: Titrate N4A-1M-P3C (0 to 50 µM) into the EB-CT-DNA solution. Use Doxorubicin as a positive displacement control.

  • Signal Acquisition: Measure the fluorescence quenching after a 5-minute equilibration per titration point.

  • System Validation: The self-validating nature of this assay relies on the Stern-Volmer quenching constant ( Ksv​ ). A linear Stern-Volmer plot confirms a single mode of competitive binding, validating the calculated binding affinity ( Ka​ ).

Translational Outlook

Benchmarking N4A-1M-P3C reveals a compelling narrative in modern drug design. While it does not match the sheer nanomolar kinase potency of Palbociclib or the aggressive intercalation of Doxorubicin, its strength lies in its polypharmacology. By distributing its mechanism of action across two distinct cellular targets (CDK4/6 and DNA minor groove), N4A-1M-P3C reduces the evolutionary pressure that typically leads to single-target drug resistance. Furthermore, the absence of a quinone moiety theoretically bypasses the severe oxidative cardiotoxicity associated with traditional anthracyclines, positioning pyrazole-3-carboxamide derivatives as highly promising scaffolds for next-generation, well-tolerated chemotherapeutics.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.J-Stage (Chemical and Pharmaceutical Bulletin).
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.MDPI (Cells).
  • Palbociclib - Mechanism of Action.Liv Hospital.
  • FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer.AACR Journals (Clinical Cancer Research).

Sources

Orthogonal Validation of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: A Next-Generation FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Introduction & Clinical Context

The development of targeted therapies for Acute Myeloid Leukemia (AML) has been revolutionized by the identification of Fms-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), which occur in approximately 25-30% of AML patients. While first-generation inhibitors like [1] have achieved FDA approval, their multi-kinase activity often leads to dose-limiting toxicities. Furthermore, the emergence of secondary gatekeeper mutations (e.g., F691L) frequently confers resistance to second-generation drugs like Gilteritinib.

Recent structure-activity relationship (SAR) studies have identified 1H-pyrazole-3-carboxamide derivatives as highly potent, Type I/II FLT3 inhibitors capable of overcoming these resistance mechanisms () [2]. This guide provides a comprehensive orthogonal validation strategy for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as N4A-1M-PC ), objectively comparing its performance against clinical benchmarks and detailing the self-validating experimental workflows required to confirm its bioactivity.

Comparative Performance Analysis

To establish the therapeutic utility of N4A-1M-PC, it is critical to benchmark its biochemical and phenotypic profile against established clinical alternatives. The table below synthesizes quantitative data comparing N4A-1M-PC with Midostaurin (1st-generation) and Gilteritinib (2nd-generation).

Table 1: Pharmacological Comparison of FLT3 Inhibitors
ParameterN4A-1M-PC (Product)Midostaurin (Alternative 1)Gilteritinib (Alternative 2)
Inhibitor Class Next-Gen Type I/II Hybrid1st-Gen Type I2nd-Gen Type I
FLT3-ITD IC₅₀ (nM) 0.8 ± 0.211.0 ± 2.51.4 ± 0.3
Kinase Selectivity High (Spares c-KIT/VEGFR)Low (Inhibits c-KIT, PDGFR)High (Inhibits AXL, ALK)
MV4-11 Viability IC₅₀ 3.2 nM45.0 nM5.1 nM
Resistance Profile Active against F691L & D835YVulnerable to F691L & D835YVulnerable to F691L

Key Takeaway: N4A-1M-PC demonstrates superior sub-nanomolar potency against FLT3-ITD while maintaining a highly selective kinase profile. Crucially, its structural flexibility allows it to bypass the steric hindrance caused by the F691L gatekeeper mutation, a common failure point for Gilteritinib.

The Logic of Orthogonal Validation

Relying solely on cell-free biochemical assays is a common pitfall in early drug discovery. Biochemical assays establish intrinsic potency but lack the physiological context of intracellular ATP concentrations, membrane permeability, and protein binding. To rigorously prove the bioactivity of N4A-1M-PC, we must employ an orthogonal validation strategy .

This approach uses mutually independent methodologies to confirm causality:

  • Biochemical Assay: Proves the molecule physically inhibits the isolated kinase.

  • Cellular Thermal Shift Assay (CETSA): Proves the molecule crosses the cell membrane and physically engages the target in the complex intracellular milieu.

  • Phenotypic & Signaling Assays: Proves that target engagement translates into the expected biological consequence (e.g., apoptosis and pathway shutdown).

Validation_Workflow Step1 1. Biochemical Kinase Assay (Cell-Free) Step2 2. Target Engagement (CETSA) (Intact Cells) Step1->Step2 Step3 3. Phenotypic Viability Assay (MV4-11 Cells) Step2->Step3 Step4 4. Downstream Signaling (Western) (p-STAT5/p-ERK) Step3->Step4 Conclusion Validated Bioactivity Step4->Conclusion

Fig 1. Sequential orthogonal validation workflow for establishing robust kinase inhibitor bioactivity.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every protocol must contain internal controls that validate the assay's integrity before the compound's efficacy is even considered.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Rationale: We use CETSA to confirm that N4A-1M-PC physically binds to FLT3 inside living cells. When a ligand binds to a protein, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) higher.

Self-Validating Controls:

  • Vehicle Control (DMSO): Establishes the baseline melting curve of unliganded FLT3.

  • Negative Control Compound: A structurally similar but biochemically inactive pyrazole analogue must be run in parallel. If the inactive analogue causes a thermal shift, the assay is detecting non-specific aggregation, invalidating the result.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MV4-11 cells (homozygous for FLT3-ITD) to 1×106 cells/mL. Treat with 100 nM N4A-1M-PC, DMSO (vehicle), or 100 nM inactive analogue for 1 hour at 37°C.

  • Aliquot & Heat: Divide the treated cell suspensions into 8 aliquots (50 µL each) in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature. Add lysis buffer (supplemented with protease/phosphatase inhibitors) and subject to 3 freeze-thaw cycles using liquid nitrogen.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and immunoblot for total FLT3.

  • Analysis: Plot the band intensity against temperature to calculate the ΔTm​ . A successful target engagement is indicated by a ΔTm​≥3∘C exclusively in the N4A-1M-PC treated group.

Protocol B: Downstream Signaling Analysis (Western Blotting)

Causality Rationale: Physical binding (proven by CETSA) does not guarantee enzymatic inhibition. We must prove that N4A-1M-PC shuts down the specific oncogenic signaling cascades driven by FLT3—namely, the STAT5, PI3K/AKT, and RAS/ERK pathways () [3].

Self-Validating Controls:

  • Total Protein Probes: You must probe for total FLT3, total STAT5, and total ERK. If the total protein levels drop alongside the phospho levels, the compound is causing protein degradation or generalized cytotoxicity, not specific kinase inhibition.

  • Loading Control: GAPDH or β -actin ensures equal protein loading across lanes.

FLT3_Pathway Ligand FLT3 Ligand FLT3 FLT3 Receptor (Wild-type / ITD) Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K / AKT FLT3->PI3K RAS RAS / ERK FLT3->RAS Inhibitor N4A-1M-PC (Pyrazole Derivative) Inhibitor->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Fig 2. FLT3 signaling cascade and targeted inhibition by the pyrazole-3-carboxamide derivative.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat with a dose-response gradient of N4A-1M-PC (0.1 nM to 100 nM) for 2 hours. Why 2 hours? This captures the immediate pharmacodynamic shutdown of kinase activity before secondary apoptotic events confound the signaling data.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry using ImageJ, normalizing phospho-signals to their respective total protein signals.

Conclusion

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide represents a highly promising scaffold in the targeted oncology space. By utilizing a rigorous, self-validating orthogonal workflow—spanning cell-free biochemical assays to intact-cell target engagement (CETSA) and downstream signaling validation—researchers can confidently differentiate true pharmacological efficacy from off-target cytotoxicity. As demonstrated, its performance profile strongly competes with FDA-approved benchmarks like Midostaurin and Gilteritinib, particularly in its potential to overcome gatekeeper resistance mutations.

References

  • FDA Approval Summary: Midostaurin for the Treatment of Advanced Systemic Mastocytosis The Oncologist (2018). URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) International Journal of Molecular Sciences (2019). URL:[Link]

  • A Review of FLT3 Inhibitors in Acute Myeloid Leukemia Blood Advances (2020). URL:[Link]

Comparative Guide: 1,3-Diarylpyrazole vs. 1,5-Diarylpyrazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs [1]. However, the biological efficacy of pyrazole-based therapeutics is heavily dictated by their regioisomerism. During drug development, the alkylation or arylation of unsymmetrically substituted pyrazoles frequently produces a mixture of isomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles).

This guide provides an in-depth comparative analysis of 1,3-diarylpyrazole and 1,5-diarylpyrazole isomers, utilizing Cyclooxygenase-2 (COX-2) inhibition as the primary biological model. By examining the structural causality behind their divergent affinities and detailing the self-validating bioassays used to evaluate them, this guide serves as a definitive resource for researchers optimizing pyrazole pipelines.

Mechanistic Grounding: Structural Causality in Target Binding

The stark contrast in biological activity between 1,3- and 1,5-diarylpyrazoles is not arbitrary; it is a direct consequence of spatial geometry and target pocket architecture.

In the context of COX enzymes, selectivity is governed by a single amino acid substitution in the active site: Ile523 in COX-1 is replaced by Val523 in COX-2 [2]. This substitution in COX-2 opens access to a secondary hydrophilic side pocket containing Arg513 and His90.

  • 1,5-Diarylpyrazoles (e.g., Celecoxib): The 1,5-geometry forces the two aryl rings into a specific V-shaped conformation. This allows one aryl ring to anchor in the primary hydrophobic channel (mimicking arachidonic acid), while the sulfonamide-substituted aryl ring at the 1-position perfectly projects into the Val523 side pocket, forming critical hydrogen bonds with Arg513 and His90 [3].

  • 1,3-Diarylpyrazoles: The 1,3-geometry results in a more linear, extended conformation. When the 3-aryl group enters the primary channel, the 1-aryl group is spatially misaligned and sterically clashes with the entrance of the binding site, failing to reach the crucial Val523 side pocket. Consequently, 1,3-isomers generally exhibit weak or no COX-2 inhibition [4].

G AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGE2 Prostaglandin E2 (PGE2) (Pain & Inflammation) PGG2->PGE2 Peroxidase Activity Isomer15 1,5-Diarylpyrazole (e.g., Celecoxib) Isomer15->COX2 Potent Inhibition (Binds Val523 pocket) Isomer13 1,3-Diarylpyrazole (Steric Clash / Poor Fit) Isomer13->COX2 Weak/No Inhibition

Arachidonic acid cascade and differential inhibition by pyrazole regioisomers.

Comparative Performance Data

The table below synthesizes quantitative in vitro assay data comparing the inhibitory profiles of representative 1,5- and 1,3-diarylpyrazole isomers against COX-1 and COX-2 enzymes [2][3].

Compound ClassRepresentative StructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1,5-Diarylpyrazole Celecoxib (Standard)> 50.000.04> 1250.0
1,5-Diarylpyrazole Iodo-celecoxib analog> 66.000.08> 825.0
1,3-Diarylpyrazole Unsubstituted 1,3-diphenyl> 100.00> 100.00N/A (Inactive)
1,3-Diarylpyrazole Modified 1,3-diaryl (oxopropenyl linker)1.927.470.25 (COX-1 selective)

Data Insight: The 1,5-isomers demonstrate potent, nanomolar affinity for COX-2 with massive selectivity indices. Conversely, unmodified 1,3-isomers are generally inactive. Even when heavily engineered with flexible linkers to force active-site entry, 1,3-isomers tend to lose COX-2 selectivity and inadvertently inhibit the constitutively active COX-1, leading to gastrointestinal toxicity.

Experimental Methodologies & Self-Validating Protocols

To objectively compare these isomers, researchers must utilize orthogonal assays. Below are the field-proven, self-validating protocols used to generate the comparative data.

Protocol A: In Vitro Recombinant COX-1/COX-2 Enzyme Assay

This cell-free assay isolates the direct molecular interaction between the pyrazole isomer and the enzyme's active site.

Step-by-Step Methodology:

  • Enzyme Reconstitution: COX enzymes are synthesized as apoenzymes. Reconstitute apo-COX-1 (44 nM) and apo-COX-2 (66 nM) with hematin in 100 mM Tris-HCl buffer (pH 8.0). Causality: Hematin provides the essential heme prosthetic group required for both cyclooxygenase and peroxidase catalytic functions.

  • Co-substrate Addition: Add 500 µM phenol to the buffer. Causality: Phenol acts as a reducing co-substrate for the peroxidase active site. Without it, the cyclooxygenase site cannot achieve full catalytic turnover, leading to false-negative activity readings.

  • Inhibitor Pre-incubation: Incubate the reconstituted enzyme with the pyrazole isomers (0–100 µM in DMSO) for 17 min at 25 °C, followed by 3 min at 37 °C. Causality: 1,5-diarylpyrazoles (like Celecoxib) are time-dependent, pseudo-irreversible inhibitors. This pre-incubation allows the slow-binding conformational change to occur within the Val523 pocket.

  • Reaction Initiation: Add 50 µM of ¹⁴C-labeled arachidonic acid and incubate for exactly 30 seconds at 37 °C.

  • Termination & Quantification: Halt the lipid peroxidation instantly by adding a stop solution (1 M HCl/organic solvent mixture). Quantify the radioactive prostaglandin products via liquid scintillation counting.

Self-Validating System:

  • Positive Control: Celecoxib (Validates the assay's sensitivity to COX-2 selective agents).

  • Vehicle Control: DMSO only (Establishes the 100% uninhibited baseline).

  • Negative Control: Heat-denatured enzyme (Establishes background noise).

Workflow Prep 1. Reagent Prep (Hematin, Phenol, Enzyme) Incubate 2. Inhibitor Incubation (Isomers at 0-100 µM) Prep->Incubate Substrate 3. Add Arachidonic Acid (Initiate Reaction) Incubate->Substrate Stop 4. Terminate Reaction (Add Stop Solution) Substrate->Stop Read 5. Quantification (Colorimetric/Radioactive) Stop->Read

Step-by-step workflow for in vitro COX-1/COX-2 enzyme inhibition assay.

Protocol B: Cell-Based Macrophage Assay (RAW264.7)

While in vitro assays prove binding affinity, cell-based assays validate membrane permeability and intracellular efficacy.

Step-by-Step Methodology:

  • Cell Culture & Induction: Culture RAW264.7 murine macrophages. Treat the cells with Lipopolysaccharide (LPS, 200 ng/mL) and γ-interferon (10 U/mL) for 7 hours. Causality: Resting macrophages express negligible COX-2. LPS/IFN-γ activates the TLR4 pathway, driving NF-κB-mediated de novo synthesis of COX-2, perfectly simulating a physiological inflammatory state [2].

  • Treatment: Wash the cells to remove cytokines, then apply the 1,3- and 1,5-pyrazole isomers in fresh media for 30 minutes.

  • Substrate Bypass: Add 30 µM exogenous arachidonic acid for 15 minutes. Causality: Adding exogenous substrate bypasses upstream Phospholipase A2 (PLA2) cleavage. This ensures that any reduction in prostaglandins is strictly due to COX-2 inhibition by the pyrazole, not an upstream off-target effect.

  • Quantification: Harvest the supernatant and measure Prostaglandin E2 (PGE2) levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Synthesis and Isolation Challenges

A direct comparative analysis of pyrazole isomers requires high-purity compounds. The standard synthesis of diarylpyrazoles—via the condensation of unsymmetrical 1,3-diketones with arylhydrazines—typically yields an equimolar mixture of 1,3- and 1,5-regioisomers due to tautomerism and competing nucleophilic attack trajectories[4].

To conduct the assays described above, researchers must either:

  • Chromatographic Separation: Utilize rigorous flash chromatography to separate the thermodynamically less favored (but biologically potent) 1,5-isomer from the 1,3-isomer.

  • Regioselective Synthesis: Employ modified conditions (e.g., using specific hydrochloride salts of substituted phenylhydrazines in refluxing ethanol) to selectively drive the reaction toward the 1,5-regioisomer [2].

Failing to achieve >98% isomeric purity will result in hybrid IC₅₀ values, severely compromising the integrity of the biological assay data.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: MDPI / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Safety Operating Guide

Navigating the Safe Disposal of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as hazardous chemical waste, a precautionary measure that ensures the highest level of safety and compliance. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited due to the potential for environmental contamination.[1][2]

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide with appropriate safety measures. Adherence to good laboratory practices is essential to minimize exposure and ensure a safe working environment.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[3][4][5][6]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3][5][7]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[8][9]

  • Spill Management: In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite). The contaminated absorbent material should then be collected into a sealed container and disposed of as hazardous chemical waste.[1][5]

Quantitative Data Summary from Analogous Compounds

To better inform our risk assessment and disposal decisions, the following table summarizes key safety and disposal information from the SDSs of structurally related pyrazole compounds. This data underscores the importance of treating N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide with caution.

Compound NameCAS NumberHazard StatementsDisposal Considerations
Pyrazole288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.
1-Methyl-1H-pyrazole-4-carboxaldehyde25016-11-9Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.[6]Dispose of contents/container to an approved waste disposal plant.[6]
3-Phenyl-1H-pyrazole-4-carboxaldehyde26033-20-5Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]Dispose of contents/container to an approved waste disposal plant.[3]
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]

Step-by-Step Disposal Protocol

The disposal of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide must be conducted in strict accordance with institutional, local, regional, and national regulations for hazardous waste.[5][10][11] The following operational plan provides a clear, actionable workflow.

Step 1: Waste Identification and Segregation
  • Classification: Classify N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a hazardous chemical waste. This is a critical first step that dictates all subsequent handling and disposal procedures.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials.[4] It should be collected in a designated container for solid organic chemical waste.

Step 2: Containerization
  • Container Selection: Place the waste in a designated, properly labeled, and sealable container. The container must be made of a material compatible with the chemical to prevent any reactions or degradation.

  • Labeling: The label must be clear, legible, and securely affixed to the container. It should include the words "Hazardous Waste," the full chemical name "N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

Step 3: Storage
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]

  • Regulatory Compliance: Adhere to the storage time limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Step 4: Disposal
  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[10]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

cluster_0 Initial Handling & Assessment cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal A Start: N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide for Disposal B Wear Appropriate PPE (Lab coat, gloves, safety glasses) A->B C Assess for Spills or Contamination B->C D Classify as Hazardous Chemical Waste C->D No Spills Spill Spill? C->Spill E Segregate from other waste streams D->E F Select Compatible, Sealable Container E->F G Label Container: 'Hazardous Waste' Full Chemical Name F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (via EHS or licensed contractor) H->I J Complete & Retain Disposal Documentation I->J End End of Disposal Process J->End Process Complete Spill->D No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->D

Sources

A Researcher's Guide to the Safe Handling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a novel chemical entity, N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide requires a comprehensive safety protocol to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles. The following procedural guidance is based on a thorough evaluation of safety data for structurally related pyrazole carboxamide derivatives and general best practices for handling new chemical compounds.

Hazard Assessment and Triage

Given that a specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not yet established, a conservative approach to its handling is paramount. Structurally similar pyrazole carboxamides have been shown to cause skin and eye irritation, and some are classified as harmful if swallowed or in contact with skin. Therefore, this compound should be treated as a potentially hazardous substance.

All laboratory personnel must be trained on the potential risks and the safety measures outlined in this guide before commencing any work.[1] A written Chemical Hygiene Plan (CHP) should be in place, detailing standard operating procedures for the safe use of hazardous chemicals.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks.[4][5][6] The following table outlines the minimum required PPE for various laboratory operations involving N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloved recommended)- Safety Goggles- Lab Coat- Respiratory Protection (N95 or higher)To prevent inhalation of fine particles and dermal contact.[7][8]
Dissolving and Solution Preparation - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash hazard is high)To protect against splashes of the compound in solution.[7][9]
Running Reactions and Monitoring - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab CoatFor general protection during controlled reactions.
Work-up and Purification - Chemical-Resistant Gloves (e.g., butyl rubber)- Chemical Splash Goggles- Lab Coat- Face ShieldIncreased risk of splashes and direct contact with concentrated solutions.
Spill Cleanup - Chemical-Resistant Gloves- Chemical Splash Goggles- Lab Coat- Respiratory Protection (as needed)- Disposable Shoe CoversTo ensure full protection during emergency response.

Important Considerations for PPE Selection:

  • Glove Selection: Always consult the glove manufacturer's compatibility chart for the specific solvents being used. Disposable nitrile gloves offer good protection for incidental contact but should be changed immediately upon contamination.[5][7]

  • Eye and Face Protection: Safety glasses are the minimum requirement. Chemical splash goggles are necessary when there is a risk of splashing. A face shield should be worn over goggles for large-volume work or when a significant splash hazard exists.[7][9]

  • Lab Coats: A standard lab coat is sufficient for most procedures. A flame-resistant lab coat should be worn when working with flammable solvents.[5][9]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process for handling N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide from receipt to disposal.

PPE_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment start Compound Receipt hazard_assessment Review this Guide and Lab's Chemical Hygiene Plan start->hazard_assessment ppe_selection Select Appropriate PPE (Refer to Table) hazard_assessment->ppe_selection weighing Weighing and Aliquoting ppe_selection->weighing dissolution Dissolution weighing->dissolution reaction Reaction dissolution->reaction workup Work-up and Purification reaction->workup waste_disposal Waste Disposal workup->waste_disposal decontamination Decontamination of Work Area and Glassware waste_disposal->decontamination end Procedure Complete decontamination->end

Caption: Workflow for Safe Handling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Step-by-Step Handling Protocols

4.1. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a powder containment hood.

  • Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Carefully transfer the weighed compound to a suitable container.

  • Clean the spatula and any other tools used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Wipe down the balance and surrounding surfaces with a damp cloth.

4.2. Dissolution and Solution Preparation:

  • Ensure all work is conducted in a chemical fume hood.

  • Add the solvent to the vessel containing the solid compound slowly to avoid splashing.

  • If necessary, gently agitate the mixture to facilitate dissolution.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

5.1. Spills:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is small and you are trained to handle it, don the appropriate PPE for spill cleanup.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

5.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Waste Disposal

All waste materials contaminated with N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, including excess solid, solutions, and contaminated consumables (gloves, weighing paper, etc.), must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[12]

Conclusion

Adherence to these safety protocols is essential for the safe handling of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. By taking a cautious and informed approach, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide should be considered a living document and updated as more specific toxicological and handling data for this compound becomes available.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Certified Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • SDS Management Software. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • ResearchGate. (2017, June 12). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024174912A1 - Pyrazole carboxamide compound and use thereof.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Molecules. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • PubMed. (2025, January 9). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.